molecular formula C37H44ClN2NaO6S2 B15553370 IR-806

IR-806

Numéro de catalogue: B15553370
Poids moléculaire: 735.3 g/mol
Clé InChI: MIOUAELAUIYKFC-UHFFFAOYSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

See other relationships...

Propriétés

Formule moléculaire

C37H44ClN2NaO6S2

Poids moléculaire

735.3 g/mol

Nom IUPAC

sodium 4-[2-[2-[2-chloro-3-[2-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate

InChI

InChI=1S/C37H45ClN2O6S2.Na/c1-36(2)29-13-5-7-15-31(29)39(23-9-11-25-47(41,42)43)33(36)21-19-27-17-18-28(35(27)38)20-22-34-37(3,4)30-14-6-8-16-32(30)40(34)24-10-12-26-48(44,45)46;/h5-8,13-16,19-22H,9-12,17-18,23-26H2,1-4H3,(H-,41,42,43,44,45,46);/q;+1/p-1

Clé InChI

MIOUAELAUIYKFC-UHFFFAOYSA-M

Origine du produit

United States

Foundational & Exploratory

In-Depth Technical Guide to the Photophysical Properties of IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research due to its unique photophysical properties. Operating within the NIR window (700-900 nm), this compound offers advantages for biological applications, including deeper tissue penetration of light and reduced autofluorescence from endogenous molecules. This technical guide provides a comprehensive overview of the core photophysical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of its application in key research areas.

Core Photophysical Properties

The utility of this compound in various applications is dictated by its fundamental photophysical parameters. These properties are summarized in the tables below, followed by a detailed discussion.

Spectroscopic Properties
PropertyValueSolventReference
Absorption Maximum (λmax) ~806 nmChloroform[1]
~802 nmDeionized Water
Emission Maximum (λem) >900 nmChloroform[1]
Stokes Shift >94 nmChloroform[1]
Molar Extinction Coefficient (ε) 390 L·g-1·cm-1Chloroform[1]
Fluorescence Lifetime (τ) 1.14 nsChloroform[1]
Quantum Yield and Stability
PropertyValueConditionsReference
Fluorescence Quantum Yield (ΦF) Data not available in aqueous solution. For similar NIR dyes, values are typically low and solvent-dependent.PBS
Photostability Qualitative descriptions suggest it is a "photo stable dye"[2]; however, quantitative data on photobleaching quantum yield is not readily available.
Chemical Stability Stable under standard storage conditions (-20°C to -80°C, protected from light and moisture).[3]

Detailed Discussion of Photophysical Properties

Absorption and Emission: this compound exhibits a strong absorption peak in the near-infrared region, with its maximum absorption wavelength (λmax) being solvent-dependent. In chloroform, the peak is observed at approximately 806 nm, while in deionized water, a slight blue shift to around 802 nm is seen. The emission spectrum is broad and extends beyond 900 nm, resulting in a large Stokes shift. This significant separation between the absorption and emission maxima is advantageous for fluorescence imaging as it minimizes self-absorption and allows for the effective separation of excitation and emission signals.

Molar Extinction Coefficient: The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. A high molar extinction coefficient is desirable for applications requiring high sensitivity. For this compound, a value of 390 L·g-1·cm-1 has been reported in chloroform[1]. It is important to note that this value is not in the standard units of M-1·cm-1 and is in a non-aqueous solvent. For practical use in biological systems, the determination of the molar extinction coefficient in an aqueous buffer such as PBS is recommended.

Fluorescence Lifetime: The fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The reported fluorescence lifetime of this compound in chloroform is 1.14 ns[1]. This parameter is crucial for advanced imaging techniques such as fluorescence lifetime imaging microscopy (FLIM).

Stability: this compound is described as a photostable dye, which is a critical feature for applications involving prolonged light exposure, such as fluorescence microscopy and tracking studies. However, quantitative data on its photobleaching quantum yield would be necessary for a precise comparison with other fluorophores. Chemically, the dye is stable when stored under appropriate conditions, protected from light and moisture[3].

Experimental Protocols

This section provides detailed methodologies for the characterization of the key photophysical properties of this compound.

Determination of Molar Extinction Coefficient

The molar extinction coefficient can be determined using the Beer-Lambert law, A = εcl, where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length of the cuvette.

Protocol:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound dye and dissolve it in a known volume of the desired solvent (e.g., PBS, pH 7.4) to prepare a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with known concentrations.

  • Spectrophotometer Measurement: Measure the absorbance of each dilution at the absorption maximum (λmax) using a UV-Vis spectrophotometer. Use the same solvent as a blank.

  • Data Analysis: Plot the absorbance values against the corresponding concentrations. The data should yield a linear relationship. The molar extinction coefficient (ε) is calculated from the slope of the line (slope = εl).

Determination of Fluorescence Quantum Yield

The relative fluorescence quantum yield can be determined by comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Protocol:

  • Selection of a Standard: Choose a suitable fluorescence standard with a known quantum yield in the same spectral region as this compound (e.g., Indocyanine Green in DMSO).

  • Preparation of Solutions: Prepare a series of dilute solutions of both the this compound sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measurement of Absorption and Emission Spectra:

    • Measure the absorption spectra of all solutions.

    • Measure the fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

  • Data Analysis: The fluorescence quantum yield of the sample (ΦF,sample) is calculated using the following equation:

    ΦF,sample = ΦF,standard × (Isample / Istandard) × (Astandard / Asample) × (ηsample2 / ηstandard2)

    where:

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • η is the refractive index of the solvent.

Applications and Workflows

This compound is a versatile tool in biomedical research, with primary applications in cellular imaging and as a photosensitizer in photodynamic therapy.

Targeted Cellular Imaging

This compound can be conjugated to targeting moieties, such as antibodies, to specifically label and visualize cells or tissues of interest.

G Workflow for Targeted Cellular Imaging with this compound cluster_prep Preparation cluster_cell Cellular Experiment cluster_imaging Imaging and Analysis conjugation This compound Conjugation to Antibody purification Purification of Conjugate conjugation->purification cell_culture Cell Culture incubation Incubation with Conjugate cell_culture->incubation washing Washing incubation->washing microscopy Fluorescence Microscopy washing->microscopy analysis Image Analysis microscopy->analysis

Caption: Workflow for targeted cellular imaging using an this compound antibody conjugate.

Photodynamic Therapy Signaling

In photodynamic therapy (PDT), a photosensitizer like this compound is excited by light to produce reactive oxygen species (ROS), which induce cell death.

G Mechanism of this compound Mediated Photodynamic Therapy cluster_activation Photosensitizer Activation cluster_ros ROS Generation cluster_cell_death Cellular Response ir806_ground This compound (Ground State) ir806_excited This compound (Excited Singlet State) ir806_ground->ir806_excited Light Absorption light NIR Light (λ ~800 nm) light->ir806_excited ir806_triplet This compound (Excited Triplet State) ir806_excited->ir806_triplet Intersystem Crossing oxygen Molecular Oxygen (³O₂) ir806_triplet->oxygen Energy Transfer ros Reactive Oxygen Species (¹O₂, O₂⁻, •OH) oxygen->ros damage Oxidative Damage to Cellular Components ros->damage apoptosis Apoptosis damage->apoptosis

References

The Near-Infrared Cyanine Dye IR-806: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) heptamethine cyanine dye that has garnered significant attention in biomedical research due to its favorable photophysical properties and versatile applications. Its strong absorption and emission in the NIR window (700-900 nm) allow for deep tissue penetration of light, making it an ideal candidate for in vivo imaging and therapeutic applications with reduced background autofluorescence. This technical guide provides a comprehensive overview of the synthesis, photophysical characteristics, and key applications of this compound, including detailed experimental protocols and a summary of quantitative data.

Chemical Properties and Synthesis

This compound is a water-soluble and photostable dye.[1][2] It is synthetically derived from its precursor, IR-780, through a nucleophilic substitution reaction. This process imparts a carboxylic acid functionality, enabling conjugation to various biomolecules and nanoparticles.

Synthesis of this compound from IR-780

The synthesis of this compound involves the substitution of the central chlorine atom of IR-780 with a thiol-containing carboxylic acid, such as 4-mercaptobenzoic acid.[3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A mixture of IR-780 iodide (e.g., 500 mg, 0.75 mmol) and 4-mercaptobenzoic acid (e.g., 231 mg, 1.50 mmol) is prepared in anhydrous dimethylformamide (DMF) (e.g., 20 ml) in dry glassware under a dry nitrogen atmosphere using standard Schlenk-line techniques.[3]

  • Reaction Execution: The reaction mixture is stirred at room temperature for approximately 17 hours.[3]

  • Solvent Removal: The DMF is removed under vacuum at 40°C.[3]

  • Purification: The resulting residue is dissolved in a minimal amount of dichloromethane (CH2Cl2) (e.g., 5 ml) for further purification, which can be achieved through column chromatography.[3]

Synthesis of this compound Dye IR780 IR-780 Iodide Stirring Stirring at RT (17 hours) IR780->Stirring MercaptobenzoicAcid 4-Mercaptobenzoic Acid MercaptobenzoicAcid->Stirring DMF DMF (Solvent) DMF->Stirring Vacuum Vacuum Evaporation Stirring->Vacuum Purification Purification (e.g., Column Chromatography) Vacuum->Purification IR806 This compound Dye Purification->IR806

Caption: Synthesis of this compound from IR-780.

Photophysical Properties

This compound exhibits distinct absorption and emission spectra in the near-infrared region, which are crucial for its applications. The following table summarizes its key photophysical properties.

PropertyValueSolventReference(s)
Absorption Maximum (λmax) 806 nmChloroform[3]
730-800 nmGeneral[2]
Emission Maximum (λem) > 900 nmChloroform[3]
Molar Extinction Coefficient (ε) 390 L g⁻¹ cm⁻¹Chloroform[3]
Fluorescence Lifetime (τ) 1.14 nsChloroform[3]
0.64 nsBound to NaYF4:Yb,Er nanoparticles[3]

Key Applications and Experimental Protocols

In Vivo Imaging

This compound's NIR fluorescence makes it a valuable tool for non-invasive in vivo imaging of biological processes, such as tumor progression and drug distribution.[4][5] It can be used as a standalone imaging agent or conjugated to targeting moieties or nanoparticles to enhance specificity.

Experimental Protocol: In Vivo Tumor Imaging with this compound Conjugates

  • Animal Model: Establish a tumor model in immunocompromised mice (e.g., nude mice) by subcutaneously or orthotopically implanting cancer cells.[6]

  • Probe Administration: Once tumors reach a suitable size, intravenously inject the this compound conjugate (e.g., conjugated to nanoparticles or targeting ligands) into the tail vein of the mice. The dosage will depend on the specific conjugate and animal model.[6]

  • Imaging: At various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an in vivo imaging system equipped with appropriate excitation and emission filters for this compound.[6]

  • Image Analysis: Quantify the fluorescence intensity in the tumor region and other organs to assess the biodistribution and tumor-targeting efficacy of the probe.[6]

  • Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings.[6]

In Vivo Imaging Workflow TumorModel Establish Tumor Model in Mice ProbeAdmin Administer this compound Conjugate (i.v.) TumorModel->ProbeAdmin Imaging NIR Fluorescence Imaging (Multiple Time Points) ProbeAdmin->Imaging Analysis Image Analysis (Biodistribution) Imaging->Analysis ExVivo Ex Vivo Organ Imaging Analysis->ExVivo

Caption: In Vivo Imaging Workflow with this compound.

Photothermal Therapy (PTT)

This compound can convert absorbed NIR light into heat, a property that is exploited in photothermal therapy to induce localized hyperthermia and ablate cancer cells.[7] For this application, this compound is often incorporated into nanoparticles to enhance its stability and tumor accumulation.

Experimental Protocol: In Vitro Photothermal Therapy

  • Cell Culture: Seed cancer cells in a 96-well plate and culture until they reach a desired confluency.

  • Incubation with Nanoparticles: Incubate the cells with this compound-loaded nanoparticles at various concentrations for a specific duration (e.g., 4 hours) to allow for cellular uptake.

  • NIR Irradiation: Irradiate the cells with an 808 nm NIR laser at a specific power density (e.g., 1 W/cm²) for a set time (e.g., 5 minutes).[8]

  • Viability Assay: After irradiation, incubate the cells for a further period (e.g., 24 hours) and then assess cell viability using a standard assay such as the MTT or CCK-8 assay.

  • Control Groups: Include control groups such as cells treated with nanoparticles but without laser irradiation, and cells receiving laser irradiation without nanoparticles.

Photothermal Therapy (PTT) Workflow CellCulture Cancer Cell Culture Incubation Incubate with This compound Nanoparticles CellCulture->Incubation Irradiation NIR Laser Irradiation (808 nm) Incubation->Irradiation Viability Cell Viability Assay Irradiation->Viability Apoptosis Apoptosis/Necrosis Irradiation->Apoptosis

Caption: Photothermal Therapy (PTT) Workflow.

Drug Delivery Systems

The carboxylic acid group of this compound allows for its conjugation to drug molecules or drug-loaded nanoparticles, creating theranostic agents that combine imaging and therapy.[6] The dye can act as an imaging component to track the delivery and accumulation of the drug at the target site.

Experimental Protocol: Conjugation of this compound to Nanoparticles

This protocol describes a general method for conjugating this compound to amine-functionalized nanoparticles using EDC/NHS chemistry.

  • Activation of this compound: Dissolve this compound in a suitable solvent like DMSO. Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid group of this compound.[4]

  • Conjugation: Add the amine-functionalized nanoparticles to the activated this compound solution and stir at room temperature for several hours.[4]

  • Purification: Purify the this compound-conjugated nanoparticles by centrifugation or dialysis to remove unconjugated dye and reagents.[4]

This compound Nanoparticle Conjugation IR806_COOH This compound (-COOH) Activated_IR806 Activated this compound (-NHS ester) IR806_COOH->Activated_IR806 Activation EDC_NHS EDC/NHS EDC_NHS->Activated_IR806 Conjugated_NP This compound Conjugated Nanoparticle Activated_IR806->Conjugated_NP Conjugation Nanoparticle_NH2 Amine-functionalized Nanoparticle (-NH2) Nanoparticle_NH2->Conjugated_NP

Caption: Conjugation of this compound to Nanoparticles.

Cellular Uptake Mechanism

The cellular uptake of cyanine dyes like this compound, particularly when formulated into nanoparticles, is generally believed to occur through endocytosis.[9][10] The specific endocytic pathway can be influenced by the size, shape, and surface chemistry of the nanoparticles. Studies on similar cyanine dyes suggest that clathrin-mediated endocytosis is a primary route of internalization.[9]

Experimental Protocol: Investigating Cellular Uptake Mechanisms

  • Cell Culture: Plate cells of interest in a suitable format (e.g., 24-well plate or on coverslips).

  • Inhibitor Pre-treatment: Pre-incubate the cells with known inhibitors of specific endocytic pathways (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis) for a short period (e.g., 30-60 minutes).[10]

  • Incubation with this compound: Add this compound or its nanoformulation to the cells in the presence of the inhibitors and incubate for a defined time (e.g., 2-4 hours).

  • Quantification of Uptake: Wash the cells to remove extracellular dye. Quantify the intracellular fluorescence using methods such as flow cytometry or fluorescence microscopy.

  • Analysis: Compare the uptake in inhibitor-treated cells to that in untreated control cells to determine the involvement of specific endocytic pathways.

Cellular Uptake via Endocytosis Extracellular This compound Nanoparticle (Extracellular) ClathrinPit Clathrin-coated Pit Extracellular->ClathrinPit Binding Membrane Cell Membrane Endosome Early Endosome ClathrinPit->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Intracellular Intracellular Release Lysosome->Intracellular

Caption: Proposed Cellular Uptake of this compound.

Conclusion

This compound is a versatile and powerful near-infrared cyanine dye with significant potential in various biomedical applications, including in vivo imaging, photothermal therapy, and as a component of drug delivery systems. Its straightforward synthesis and amenable chemical structure allow for its conjugation to a wide range of molecules and materials, further expanding its utility. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a solid foundation for utilizing this compound in their work. Further research into the specific signaling pathways affected by this compound and the optimization of its delivery systems will undoubtedly unlock even more of its potential in the fight against diseases like cancer.

References

IR-806 Dye: A Comprehensive Technical Guide to Safety and Handling for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) cyanine dye with a strong absorption peak ranging from 730 to 800 nm.[1][2] Its water-soluble and photostable nature makes it a valuable tool in various biomedical and research applications, including as a laser and near-IR dye.[1][2] This technical guide provides an in-depth overview of the safety, handling, and experimental applications of this compound dye, with a focus on providing researchers with the necessary information for its safe and effective use.

Physicochemical and Spectroscopic Properties

This compound is a green to dark green solid powder.[3] Key quantitative data regarding its properties are summarized in the tables below.

Table 1: Physical and Chemical Properties of this compound Dye
PropertyValueReference
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂[2]
Molecular Weight 735.33 g/mol [2][4]
Appearance Green to dark green solid powder[3]
Melting Point 214-218 °C (lit.)[1][2]
Solubility Water-soluble. Soluble in DMSO (~125 mg/mL or ~169.99 mM).[1]
Table 2: Spectroscopic Properties of this compound Dye
PropertyValueReference
Maximum Absorption (λmax) 806 nm[1][2]
Absorption Range 730-800 nm

Safety and Handling

Proper safety precautions are essential when handling this compound dye in a laboratory setting.

Table 3: Safety and Handling Information for this compound Dye
CategoryRecommendationReference
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type N95 (US) dust mask[1]
Storage Store at -20°C for long-term (up to 3 years in powder form). For solutions in solvent, store at -80°C (up to 6 months) or -20°C (up to 1 month). Keep in a sealed container, protected from moisture.
WGK (Water Hazard Class) WGK 3 (highly hazardous to water)[1]
Toxicity Specific LD50 data is not readily available. Similar near-infrared dyes have been shown to have low systemic toxicity in animal models. However, all chemicals should be handled with care.[5]
Disposal Dispose of in accordance with local, state, and federal regulations for chemical waste.

General Handling Precautions:

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Use in a well-ventilated area or under a fume hood.

  • Wash hands thoroughly after handling.

Experimental Protocols

The following are representative protocols for common experimental applications of near-infrared dyes like this compound. These protocols should be optimized for specific cell types, experimental conditions, and equipment.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general guideline for assessing the cytotoxicity of this compound.

Objective: To determine the effect of this compound on cell viability.

Materials:

  • Target cells (e.g., cancer cell line)

  • Complete cell culture medium

  • This compound dye

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate add_dye Add this compound to Cells seed_cells->add_dye prepare_dye Prepare this compound Dilutions prepare_dye->add_dye incubate_24h Incubate (24-72h) add_dye->incubate_24h add_mtt Add MTT Solution incubate_24h->add_mtt incubate_4h Incubate (4h) add_mtt->incubate_4h add_dmso Add DMSO incubate_4h->add_dmso read_absorbance Read Absorbance (570nm) add_dmso->read_absorbance calculate_viability Calculate Cell Viability read_absorbance->calculate_viability

MTT Assay Workflow for Cytotoxicity Assessment.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

Materials:

  • Target cells

  • This compound dye

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the desired concentrations for a specified period.

  • Cell Harvesting: Harvest the cells (including floating and adherent cells) and wash them with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_treatment Cell Treatment & Harvesting cluster_staining Staining cluster_analysis Analysis treat_cells Treat Cells with this compound harvest_cells Harvest Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate (15 min, RT, Dark) add_stains->incubate analyze_flow Analyze by Flow Cytometry incubate->analyze_flow

Annexin V/PI Apoptosis Assay Workflow.
In Vivo Near-Infrared Fluorescence Imaging

This is a general protocol for in vivo imaging in a mouse model. Specific parameters will depend on the animal model, tumor type, and imaging system.

Objective: To visualize the biodistribution and tumor accumulation of this compound.

Materials:

  • Tumor-bearing mice

  • This compound dye solution (sterile, for injection)

  • In vivo imaging system with appropriate NIR filters

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • Dye Administration: Inject the this compound dye solution intravenously (e.g., via tail vein) at a predetermined dose.

  • Imaging: Place the anesthetized mouse in the imaging chamber. Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) using the appropriate excitation and emission filters for this compound.

  • Data Analysis: Analyze the images to determine the biodistribution of the dye and quantify the fluorescence intensity in the tumor and other organs.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging cluster_analysis Analysis anesthetize Anesthetize Mouse inject_dye Inject this compound anesthetize->inject_dye place_in_imager Place in Imaging System inject_dye->place_in_imager acquire_images Acquire Images at Time Points place_in_imager->acquire_images analyze_biodistribution Analyze Biodistribution acquire_images->analyze_biodistribution quantify_fluorescence Quantify Tumor Fluorescence analyze_biodistribution->quantify_fluorescence Signaling_Pathway_Investigation cluster_treatment Cell Treatment cluster_analysis Molecular Analysis cluster_interpretation Interpretation treat_cells Treat Cells with this compound protein_extraction Protein Extraction treat_cells->protein_extraction rna_extraction RNA Extraction treat_cells->rna_extraction western_blot Western Blot for Pathway Proteins (e.g., p-ERK, p-Akt) protein_extraction->western_blot data_analysis Data Analysis western_blot->data_analysis qpcr qPCR for Target Gene Expression rna_extraction->qpcr qpcr->data_analysis conclusion Conclusion on Pathway Modulation data_analysis->conclusion

References

An In-depth Technical Guide to the Stability and Storage of IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-806 Dye

This compound is a water-soluble, near-infrared (NIR) heptamethine cyanine dye.[1][2][3][4][5] Characterized by its strong absorption in the 730-800 nm range, with a specific maximum absorption (λmax) at approximately 806 nm, it is a valuable tool in various biomedical and biotechnological applications.[1][2][6] Its utility spans from being an active medium in NIR dye lasers to a fluorescent agent in bio-imaging, a sensitizer in dye-sensitized solar cells (DSSCs), and a molecular antenna in the synthesis of nanoprobes for in vivo studies.[2][3][4][7][8] While generally considered to be photostable, its long-term stability is critically dependent on environmental conditions, including storage temperature, solvent, light exposure, and pH.[1][2][3] Understanding these factors is paramount for ensuring experimental reproducibility and the successful development of dye-based applications.

Chemical and Physical Properties

A summary of the core chemical and physical properties of this compound is provided below. This data is essential for its proper handling, dissolution, and use in experimental settings.

PropertyValueReferences
Chemical Name 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt[2][6]
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂[1][2][8]
Molecular Weight 735.33 g/mol [2][4][9]
Appearance Green to dark green solid[8]
Max Absorption (λmax) ~806 nm[2][6]
Melting Point 214-218 °C[2][3][6]
Solubility Water-soluble; Soluble in DMSO (up to 100 mg/mL, may require sonication)[1][4][8]

Stability Profile of this compound

The stability of a fluorescent dye is its ability to resist chemical degradation and maintain its photophysical properties over time and under various environmental stresses. For heptamethine cyanine dyes like this compound, the extended polymethine chain, while essential for its NIR absorption, is also the primary site of degradation.

Photostability

This compound is often described as a photostable dye, but this is a relative term.[1][2][3] Like most cyanine dyes, it is susceptible to photodegradation (photobleaching), primarily through a photooxidative mechanism. The main degradation pathway involves the interaction of the dye in an excited state with molecular oxygen to produce singlet oxygen (¹O₂).[7] This highly reactive singlet oxygen then attacks the electron-rich polymethine chain, often through a [2+2] cycloaddition reaction, forming unstable dioxetane intermediates. These intermediates subsequently cleave the polymethine chain, leading to the formation of carbonyl-containing fragments and a loss of conjugation, which results in the complete loss of NIR absorption and fluorescence.[2][7]

It has been noted that heptamethine cyanines are generally less photochemically stable than their shorter-chain counterparts (e.g., trimethine and pentamethine cyanines).[7] The rate of photobleaching is dependent on factors such as light intensity, oxygen concentration, and the solvent environment.

Photodegradation_Pathway IR806 This compound (Ground State) IR806_Excited This compound* (Excited State) IR806->IR806_Excited Light (hν) Intermediate Dioxetane Intermediate IR806->Intermediate Reaction IR806_Excited->IR806 Fluorescence Oxygen_Singlet ¹O₂ (Singlet Oxygen) IR806_Excited->Oxygen_Singlet Energy Transfer Oxygen_Ground ³O₂ (Triplet Oxygen) Products Degradation Products (e.g., Aldehydes) Intermediate->Products Cleavage

Figure 1: Generalized photodegradation pathway for heptamethine cyanine dyes.
Thermal Stability

Chemical Stability: Solvents and pH

The chemical environment significantly impacts the stability of this compound.

  • Solvents: this compound is water-soluble, but aqueous solutions can promote aggregation and degradation over time.[8] Degradation of cyanine dyes in water is a common issue.[8] For long-term storage, anhydrous organic solvents like dimethyl sulfoxide (DMSO) are preferred. However, it is crucial to use high-purity, anhydrous DMSO, as water content can compromise long-term stability.[4] Studies on large compound libraries stored in DMSO show that the presence of water is a more significant factor in compound loss than oxygen.[4]

  • pH: The pH of the solution can influence both the stability and the photophysical properties of cyanine dyes. While some cyanine dyes show stable fluorescence intensity across a wide pH range, extreme pH values (highly acidic or highly alkaline) can catalyze the hydrolysis or degradation of the polymethine chain.[6] For heptamethine cyanines, pH can also induce the formation of aggregates, which alters the absorption spectrum and often leads to fluorescence quenching.[2] It is recommended to maintain solutions at a neutral or slightly basic pH (e.g., pH 7.4) for most biological applications to ensure stability and consistent spectral properties.

Stability_Factors Stability This compound Stability Light Light Exposure (Intensity, Duration) Light->Stability Photodegradation Temp Temperature Temp->Stability Accelerates Degradation Oxygen Oxygen Presence Oxygen->Stability Enables Photooxidation Solvent Solvent (Water, Anhydrous DMSO) Solvent->Stability Affects Aggregation & Hydrolysis pH pH Level pH->Stability Affects Aggregation & Hydrolysis Concentration Concentration (Aggregation) Concentration->Stability Promotes Aggregation

Figure 2: Key environmental factors influencing the stability of this compound dye.

Recommended Storage and Handling

Proper storage and handling are critical to preserving the integrity of this compound. The following recommendations are based on manufacturer guidelines and general best practices for fluorescent dyes.

Storage of Solid Dye

Solid this compound should be stored in a tightly sealed vial to protect it from moisture and light.

ConditionRecommendationReferences
Temperature -20°C[8]
Atmosphere Sealed, dry environment[8]
Light Protected from light (e.g., in an amber vial or dark container)[10]
Storage of Stock Solutions

Stock solutions should be prepared in a high-purity, anhydrous solvent such as DMSO. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the dye.

TemperatureMaximum Storage PeriodReferences
-80°C 6 months[4][7]
-20°C 1 month[4][7]

Handling Protocol for Solutions:

  • Before opening, allow the vial of solid dye to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.[10]

  • Prepare stock solutions in anhydrous DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.[8]

  • Divide the stock solution into small, single-use aliquots in appropriate vials.

  • If possible, purge the headspace of each vial with an inert gas (e.g., argon or dry nitrogen) before sealing to displace oxygen.[10]

  • Store the aliquots protected from light at -20°C or -80°C.

Storage_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Usage p1 Equilibrate solid this compound vial to room temperature p2 Weigh dye and dissolve in anhydrous DMSO (sonicate if needed) p1->p2 p3 Create single-use aliquots p2->p3 p4 Purge with inert gas (optional) p3->p4 s1 Store at -80°C (up to 6 months) p4->s1 Long-term s2 Store at -20°C (up to 1 month) p4->s2 Short-term u1 Thaw one aliquot for use s1->u1 s2->u1 u2 Prepare working solution in desired buffer/medium u1->u2 u3 Use immediately u2->u3 u4 Discard unused portion of thawed aliquot u3->u4

Figure 3: Recommended workflow for the preparation and storage of this compound solutions.

Experimental Protocol: Assessing this compound Stability

This section provides a general protocol for quantitatively assessing the stability of an this compound solution under a specific stress condition (e.g., light exposure) using UV-Vis spectrophotometry.

Objective

To measure the rate of degradation of this compound in a chosen solvent by monitoring the decrease in its absorbance at λmax over time.

Materials and Equipment
  • This compound dye

  • Anhydrous DMSO

  • Buffer or solvent of interest (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer capable of scanning from 600-900 nm

  • Quartz or appropriate plastic cuvettes

  • Volumetric flasks and pipettes

  • Light source for photostability testing (e.g., xenon lamp or specific wavelength laser)[9]

  • Temperature-controlled environment (e.g., water bath, incubator) for thermal stability testing

Procedure
  • Preparation of this compound Stock Solution:

    • Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 1 mM). Store this solution according to the guidelines in Section 3.2.

  • Preparation of Working Solution:

    • Dilute the DMSO stock solution into the solvent you wish to test (e.g., PBS) to a final concentration that gives an initial absorbance at 806 nm between 0.5 and 1.0. This ensures the measurement is within the linear range of the spectrophotometer.

  • Initial Measurement (Time = 0):

    • Calibrate the spectrophotometer by using a cuvette filled with the test solvent as a blank.

    • Immediately after preparation, transfer the this compound working solution to a cuvette.

    • Measure the full absorbance spectrum (e.g., 600-900 nm) to identify the precise λmax.

    • Record the absorbance value at λmax. This is your A₀ (absorbance at time zero).

  • Application of Stress Condition:

    • For Photostability: Place the cuvette (or a sealed vial of the solution) at a fixed distance from a calibrated light source. Ensure consistent illumination.

    • For Thermal Stability: Place a sealed vial of the solution in a temperature-controlled environment (e.g., an incubator at 37°C).

    • For Chemical Stability (pH): Prepare multiple working solutions in buffers of different pH values and store them under identical, controlled conditions (e.g., in the dark at room temperature).

  • Time-Course Measurements:

    • At regular intervals (e.g., every 10, 30, or 60 minutes for photostability; every few hours or days for thermal/pH stability), remove the sample and measure its absorbance at λmax.

    • Ensure the sample is mixed and at a consistent temperature before each reading.

    • Continue measurements until the absorbance has decreased significantly (e.g., by 50% or more) or for the duration of the experiment.

Data Analysis
  • Calculate Percent Absorbance Remaining: For each time point (t), calculate the percentage of the initial absorbance remaining: % Absorbance = (Aₜ / A₀) * 100 where Aₜ is the absorbance at time t and A₀ is the initial absorbance.

  • Plot the Data: Create a plot of % Absorbance Remaining versus Time.

  • Determine Degradation Kinetics (Optional):

    • If the degradation follows first-order kinetics (which is common for photobleaching), a plot of ln(Aₜ) versus Time will yield a straight line.

    • The slope of this line is equal to the negative of the degradation rate constant (-k). The half-life (t₁/₂) of the dye under these conditions can be calculated as t₁/₂ = 0.693 / k.

This protocol provides a framework for systematically evaluating and comparing the stability of this compound under different experimental conditions, ensuring more reliable and reproducible results in research and development.

References

In-Depth Technical Guide to IR-806 Dye for In Vitro Cellular Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the near-infrared (NIR) fluorescent dye IR-806, focusing on its application in in vitro cellular uptake studies. It covers the dye's core properties, detailed experimental protocols, and the potential mechanisms governing its cellular internalization.

Core Properties of this compound Dye

This compound is a water-soluble, photo-stable heptamethine cyanine dye with an absorption peak in the near-infrared spectrum.[1][2] These characteristics make it a valuable tool for various biomedical applications, including bio-imaging.[1][2] Its fluorescence in the NIR window (700-900 nm) is particularly advantageous for cellular studies due to reduced autofluorescence from biological samples, allowing for a better signal-to-noise ratio.

Table 1: Physicochemical and Optical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₇H₄₄ClN₂NaO₆S₂[1]
Molecular Weight735.33 g/mol [1]
FormSolid[1]
Absorption Maximum (λmax)806 nm[1]
SolubilityWater Soluble[1]

Mechanism of Cellular Uptake: The Role of Organic Anion Transporting Polypeptides (OATPs)

While direct studies on the cellular uptake mechanism of this compound are not extensively detailed in the available literature, research on structurally similar heptamethine cyanine dyes, such as IR-783 and Indocyanine Green (ICG), provides strong evidence for a primary uptake mechanism involving Organic Anion Transporting Polypeptides (OATPs).[3][4] OATPs are a family of membrane transport proteins that mediate the uptake of a wide range of endogenous and exogenous compounds.

Several studies have demonstrated that the uptake of these near-infrared dyes is an active, energy-dependent process that can be competitively inhibited by known OATP substrates like bromosulfophthalein (BSP).[4] Notably, the expression of certain OATP isoforms, such as OATP1B1 and OATP1B3, is often upregulated in cancer cells, which could explain the observed preferential accumulation of these dyes in tumor cells compared to normal cells.[3][5]

The expression of OATPs can be influenced by the cellular microenvironment. For instance, in cancer cells, the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway has been shown to upregulate the expression of OATPs.[6][7] This suggests a potential link between tumor hypoxia and the enhanced uptake of heptamethine cyanine dyes.

Below is a diagram illustrating the proposed signaling pathway for the uptake of heptamethine cyanine dyes like this compound in cancer cells.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound OATP OATP This compound->OATP Binding IR-806_in This compound OATP->IR-806_in Transport HIF1a HIF-1α OATP_exp OATP Expression HIF1a->OATP_exp Upregulates Hypoxia Hypoxia Hypoxia->HIF1a Stabilizes OATP_exp->OATP Increases Transporter Availability G A Seed cells on coverslips B Culture to 50-70% confluency A->B C Wash with PBS B->C D Incubate with this compound solution C->D E Wash with PBS (2-3x) D->E F Fix with 4% PFA (optional) E->F G Mount on slide F->G H Image with NIR fluorescence microscope G->H G A Culture cells in multi-well plates B Incubate with this compound solution A->B C Wash with PBS B->C D Detach cells C->D E Pellet and resuspend in PBS/BSA D->E F Analyze on flow cytometer (NIR laser) E->F G Quantify Mean Fluorescence Intensity F->G

References

Methodological & Application

Application Notes and Protocols for IR-806 Dye in In Vivo Fluorescence Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of IR-806, a near-infrared (NIR) cyanine dye, in in vivo fluorescence imaging. This document is intended to guide researchers in leveraging the unique properties of this compound for non-invasive imaging studies, particularly in the context of cancer research and drug development.

Introduction to this compound Dye

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal light absorption and autofluorescence. This property allows for deep tissue imaging with a high signal-to-noise ratio, making it an excellent candidate for in vivo applications. Its chemical structure allows for conjugation to various targeting moieties, such as peptides and antibodies, enabling the specific visualization of biological targets.

Physicochemical and Optical Properties of this compound

A summary of the key properties of this compound is presented in the table below. These characteristics are fundamental for designing and optimizing in vivo imaging experiments.

PropertyValueReference
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂[1]
Molecular Weight 735.33 g/mol [1]
Excitation Maximum (λex) ~780-806 nm[1]
Emission Maximum (λem) ~830 nm[2]
Solubility Water soluble[1]
Appearance Solid[1]

Experimental Protocols

Preparation of this compound for Injection

Materials:

  • This compound dye

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filter

Procedure:

  • Dissolve this compound dye in sterile PBS to the desired concentration. A common starting concentration for in vivo imaging is in the range of 0.1-1.0 mg/mL.

  • Ensure complete dissolution by vortexing or gentle sonication.

  • Sterilize the this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial.

  • Store the prepared solution at 4°C and protect it from light until use. For long-term storage, consult the manufacturer's recommendations; typically, solutions can be stored at -20°C for up to one month or -80°C for up to six months.[3]

In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol describes a general procedure for imaging tumor-bearing mice using this compound. Specific parameters may need to be optimized based on the animal model, tumor type, and imaging system.

Animal Model:

  • Athymic nude mice (nu/nu) are recommended to minimize light scattering from fur.[4]

  • Tumors are established by subcutaneous injection of cancer cells (e.g., 1 x 10⁶ cells) into the flank.

  • Imaging studies are typically initiated when tumors reach a palpable size (e.g., 5-10 mm in diameter).

Administration:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane inhalation or an intraperitoneal injection of a ketamine/xylazine cocktail).

  • Administer the sterile this compound solution via intravenous (IV) tail vein injection. A typical injection volume for a 20-25 g mouse is 100-200 µL.[4]

  • The recommended dose of unconjugated cyanine dyes for initial studies is in the range of 0.375 mg/kg body weight.[5]

Imaging:

  • Place the anesthetized mouse in a pre-clinical in vivo imaging system equipped for NIR fluorescence imaging.

  • Set the excitation and emission filters appropriate for this compound (e.g., excitation ~780 nm, emission ~830 nm).

  • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to determine the optimal imaging window for tumor accumulation and clearance from non-target tissues.

  • After the final imaging time point, the mouse can be euthanized, and major organs (tumor, liver, spleen, kidneys, lungs, heart) can be excised for ex vivo imaging to confirm the biodistribution of the dye.

Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and other organs to quantify the fluorescence intensity.

  • The signal is often expressed as average radiant efficiency [(p/s/cm²/sr)/(µW/cm²)].

  • Tumor-to-background ratios can be calculated by dividing the fluorescence intensity of the tumor by that of adjacent normal tissue.

Biodistribution and Pharmacokinetics

Understanding the biodistribution and clearance profile of this compound is crucial for interpreting imaging results and for the development of targeted probes.

Representative Biodistribution of a Heptamethine Cyanine Dye (IR-783)

The following table summarizes the qualitative biodistribution of IR-783 in mice, highlighting its clearance from major organs over time and its retention in tumor tissue.[5]

Organ6 hours post-injection80 hours post-injection
Liver High AccumulationCleared
Kidney High AccumulationCleared
Lung Moderate AccumulationCleared
Heart Moderate AccumulationCleared
Tumor AccumulationRetained

This qualitative data indicates that heptamethine cyanine dyes like IR-783 and likely this compound are cleared from major organs over a period of several days, while they exhibit prolonged retention in tumor tissues, providing a window for high-contrast tumor imaging.

Pharmacokinetics

The pharmacokinetic profile of cyanine dyes can be influenced by their hydrophilicity and molecular structure. Generally, more hydrophilic dyes tend to have longer plasma half-lives and are cleared through the renal system, while more lipophilic dyes are rapidly cleared by the liver.[6] The specific plasma half-life of unconjugated this compound has not been extensively reported.

Application in Targeted Cancer Imaging: this compound-RGD Conjugate

To enhance tumor-specific accumulation, this compound can be conjugated to targeting ligands. A common strategy is to use peptides that bind to receptors overexpressed on cancer cells. The Arginyl-Glycyl-Aspartic acid (RGD) peptide is a well-known ligand that targets integrins, particularly αvβ3, which are highly expressed on angiogenic endothelial cells and various tumor cells.[7][8]

RGD-Integrin Signaling Pathway

The binding of an RGD-conjugated dye to integrins on the cell surface can initiate a cascade of intracellular signals that are involved in cell adhesion, migration, and proliferation.[7]

RGD_Integrin_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling IR806_RGD This compound-RGD Conjugate Integrin Integrin αvβ3 IR806_RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Downstream Downstream Signaling (e.g., MAPK/ERK) FAK->Downstream Phosphorylation Cascade Cellular_Response Cell Adhesion, Migration, Proliferation Downstream->Cellular_Response Leads to

Caption: RGD-Integrin signaling pathway initiated by the binding of an RGD-conjugated probe.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for an in vivo fluorescence imaging experiment using this compound dye.

InVivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dye_Prep Prepare Sterile This compound Solution Injection Intravenous Injection of this compound Dye_Prep->Injection Animal_Model Establish Tumor Model in Mice Anesthesia Anesthetize Mouse Animal_Model->Anesthesia Anesthesia->Injection Imaging Longitudinal NIR Fluorescence Imaging Injection->Imaging ExVivo Ex Vivo Organ Imaging (Optional) Imaging->ExVivo Data_Analysis ROI Analysis and Quantification Imaging->Data_Analysis ExVivo->Data_Analysis Results Biodistribution and Tumor Targeting Profile Data_Analysis->Results

References

Application Notes and Protocols for IR-806 Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of near-infrared (NIR) fluorescent dyes to monoclonal antibodies has become an invaluable tool in biomedical research and therapeutic development. These antibody-dye conjugates are instrumental in a variety of applications, including in vivo imaging, flow cytometry, and immunohistochemistry, enabling sensitive and specific detection of target antigens. IR-806 is a water-soluble and photostable cyanine dye with a maximum absorbance at approximately 806 nm, placing it in the NIR window where tissue autofluorescence is minimized, allowing for deeper tissue penetration and higher signal-to-noise ratios in imaging applications.[1][2][3]

This document provides a detailed protocol for the conjugation of this compound NHS (N-hydroxysuccinimide) ester to antibodies. The methodology is based on the widely used amine-reactive chemistry, where the NHS ester of the dye reacts with primary amines (largely the ε-amino groups of lysine residues) on the antibody to form stable amide bonds.[4]

Materials and Reagents

Reagent/MaterialRecommended Specifications
Antibody Purified, carrier-protein-free (e.g., BSA-free) at 2-10 mg/mL.
This compound NHS Ester High purity, stored desiccated at -20°C.
Conjugation Buffer 0.1 M Sodium Bicarbonate or PBS, pH 8.3-8.5.
Solvent for Dye Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
Quenching Reagent 1 M Tris-HCl, pH 8.0 or 1.5 M Hydroxylamine, pH 8.5.
Purification System Size-exclusion chromatography (e.g., Sephadex G-25) or dialysis cassettes (10-70 kDa MWCO).
Storage Buffer Phosphate-buffered saline (PBS), pH 7.4, with optional stabilizer.
Spectrophotometer Capable of measuring absorbance at 280 nm and ~806 nm.

Experimental Protocols

Part 1: Preparation of Reagents
  • Antibody Preparation :

    • The antibody must be in an amine-free buffer. If buffers containing Tris or glycine are used, the antibody must be dialyzed against PBS (pH 7.2-7.4).[1]

    • Ensure the antibody concentration is between 2-10 mg/mL for optimal labeling efficiency.[1] Impure antibodies or those stabilized with proteins like BSA will not be labeled effectively.[1]

  • This compound NHS Ester Stock Solution :

    • Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO. This should be done immediately before use due to the hydrolytic instability of NHS esters.

Part 2: Antibody Conjugation

The following protocol is a general guideline. The optimal molar ratio of dye to antibody may need to be determined empirically and typically falls within the range of 3:1 to 20:1.[1]

  • Reaction Setup :

    • Adjust the pH of the antibody solution to 8.3-8.5 by adding a calculated amount of 1 M sodium bicarbonate buffer or by buffer exchange.

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess. For an initial experiment, a 10-fold molar excess is recommended.

    • Example Calculation: For 1 mg of a 150 kDa antibody in 0.5 mL, you have 6.67 nmol of antibody. For a 10:1 molar ratio, you need 66.7 nmol of this compound. The molecular weight of this compound is 735.33 g/mol .[2]

  • Conjugation Reaction :

    • Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 60-120 minutes at room temperature, protected from light.[4]

  • Quenching the Reaction :

    • To stop the reaction, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Part 3: Purification of the Conjugate

It is crucial to remove unconjugated dye for accurate characterization and to prevent non-specific signals in downstream applications.

  • Size-Exclusion Chromatography (SEC) :

    • Equilibrate a desalting column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the quenched reaction mixture to the column.

    • Elute with PBS and collect the fractions. The antibody-dye conjugate will elute first (typically as a colored fraction), followed by the smaller, unconjugated dye molecules.

Part 4: Characterization of the this compound Antibody Conjugate

The final step is to determine the concentration of the antibody and the Degree of Labeling (DOL).

  • Spectrophotometric Analysis :

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of this compound (~806 nm, A_max).[2]

  • Calculation of Degree of Labeling (DOL) : The DOL is the average number of dye molecules conjugated to each antibody molecule.[5] It can be calculated using the following formula:

    DOL = (A_max * ε_Ab) / [(A280 - (A_max * CF280)) * ε_dye]

    Where:

    • A_max : Absorbance of the conjugate at ~806 nm.

    • A280 : Absorbance of the conjugate at 280 nm.

    • ε_Ab : Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[6]

    • ε_dye : Molar extinction coefficient of this compound at ~806 nm.

    • CF280 : Correction factor for the dye's absorbance at 280 nm (A280 of dye / A_max of dye).

    Note: The molar extinction coefficient and the 280 nm correction factor for this compound should be obtained from the supplier. If unavailable, they must be determined experimentally.

    An optimal DOL for most antibodies is typically between 2 and 10.[6][7]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Antibody Concentration 2 - 10 mg/mL[1]
Conjugation Buffer pH 8.3 - 8.5[4]
Molar Ratio (Dye:Antibody) 3:1 to 20:1 (start with 10:1)[1]
Reaction Time 60 - 120 minutes[4]
Reaction Temperature Room Temperature[4]
Optimal Degree of Labeling (DOL) 2 - 10[6][7]
This compound Absorbance Max (λmax) ~806 nm[2]
This compound Molecular Weight 735.33 g/mol [2]

Visual Protocols

IR806_Conjugation_Workflow Experimental Workflow for this compound Antibody Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis Ab_Prep Antibody Preparation (Buffer Exchange, pH Adjustment) Mix Mix Antibody and Dye (Target Molar Ratio) Ab_Prep->Mix Dye_Prep This compound NHS Ester Stock Solution Prep (DMSO) Dye_Prep->Mix Incubate Incubate 1-2h at RT (Protect from Light) Mix->Incubate Quench Quench Reaction (e.g., Tris Buffer) Incubate->Quench Purify Purify Conjugate (Size-Exclusion Chromatography) Quench->Purify Analyze Characterize Conjugate (Spectrophotometry) Purify->Analyze Store Store Conjugate (PBS, 4°C or -20°C) Analyze->Store

Caption: Workflow for conjugating this compound to antibodies.

Amine_Reactive_Conjugation Chemical Reaction of this compound NHS Ester with Antibody Antibody Antibody -Lysine-NH2 Conjugate This compound Antibody Conjugate -Lysine-NH-CO-IR-806 Antibody:lysine->Conjugate:amide pH 8.3-8.5 Stable Amide Bond IR806_NHS This compound-NHS Ester This compound-CO-NHS IR806_NHS:nhs->Conjugate:amide NHS_leaving N-hydroxysuccinimide (byproduct) IR806_NHS->NHS_leaving releases

Caption: Amine-reactive conjugation chemistry.

References

Application Notes and Protocols for IR-806 Dye in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) cyanine dye with an absorption maximum around 806 nm.[1] Its properties make it a promising candidate for use in flow cytometry, particularly for multicolor panels where spectral overlap can be a challenge. The use of NIR dyes can be advantageous due to lower cellular autofluorescence in this region of the spectrum, potentially leading to improved signal-to-noise ratios.[2][3]

These application notes provide a comprehensive guide to utilizing this compound dye in flow cytometry, with a focus on viability staining. The protocols provided are general guidelines and should be optimized for specific cell types and experimental conditions.

Key Properties of this compound Dye

A summary of the key properties of this compound dye relevant to flow cytometry is presented below.

PropertyValueReference
Synonyms 2-[2-[2-Chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclopenten-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium, inner salt, sodium salt[1]
Molecular Formula C₃₇H₄₅ClN₂O₆S₂·Na[1]
Maximum Excitation (λmax) ~806 nm[1]
Maximum Emission (λem) Varies depending on the environment; reported in the NIR range.[4][5]
Solubility Water soluble[1][6]

Application: Viability Staining

This compound can be used as a fixable viability dye. Fixable viability dyes are amine-reactive compounds that can differentiate between live and dead cells.[6][7][8] In cells with compromised membranes (dead cells), the dye can enter the cell and react with intracellular proteins, resulting in a bright fluorescent signal.[6] Live cells, with intact membranes, will only be stained on their surface proteins, leading to a much dimmer signal. This differential staining allows for the exclusion of dead cells from analysis, which is crucial as dead cells can non-specifically bind antibodies and increase background fluorescence.[1][9]

Experimental Protocol: Viability Staining with this compound

This protocol outlines the steps for staining cells with a conceptual this compound amine-reactive viability dye. Note: As there are no commercially available this compound viability dyes for flow cytometry at the time of writing, this protocol is a guideline based on the use of other amine-reactive viability dyes and will require optimization.

Materials:

  • This compound amine-reactive dye (prepare a stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), azide-free and protein-free

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Fixation buffer (e.g., 1-4% paraformaldehyde in PBS)

  • Permeabilization buffer (if performing intracellular staining)

  • Fluorochrome-conjugated antibodies for surface and/or intracellular staining

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1-10 x 10⁶ cells/mL in azide-free, protein-free PBS.[1]

    • Wash the cells twice with the same buffer to remove any residual protein.[10]

  • Viability Staining:

    • Dilute the this compound amine-reactive dye stock solution in azide-free, protein-free PBS to the desired working concentration. Note: The optimal concentration needs to be determined empirically through titration. A starting point could be a 1:1000 dilution of the stock solution.

    • Add the diluted this compound dye to the cell suspension.

    • Incubate for 20-30 minutes at 4°C or room temperature, protected from light.[10]

  • Washing:

    • Wash the cells twice with Flow Cytometry Staining Buffer to remove unbound dye.[10] Centrifuge at 200-400 x g for 5 minutes at 4°C between washes.

  • Surface Staining (Optional):

    • If staining for surface markers, resuspend the cells in the Flow Cytometry Staining Buffer containing the pre-titrated fluorescently labeled antibodies.

    • Incubate for 20-30 minutes at 4°C, protected from light.[10]

  • Fixation and Permeabilization (Optional):

    • If performing intracellular staining, fix the cells with a suitable fixation buffer.

    • After fixation, wash the cells and then permeabilize them using a permeabilization buffer.

  • Intracellular Staining (Optional):

    • Resuspend the fixed and permeabilized cells in the permeabilization buffer containing the pre-titrated fluorescently labeled antibodies for intracellular targets.

    • Incubate as recommended for the specific antibodies.

  • Final Wash and Acquisition:

    • Wash the cells one final time with Flow Cytometry Staining Buffer.

    • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for acquisition on a flow cytometer.

Experimental Workflow for Viability Staining

G A Prepare Single-Cell Suspension B Wash Cells with Protein-Free PBS A->B C Stain with this compound Viability Dye B->C D Wash to Remove Unbound Dye C->D E Surface Antibody Staining (Optional) D->E H Final Wash D->H Skip All Antibody Staining F Fix and Permeabilize (Optional) E->F E->H Skip Intracellular Staining G Intracellular Antibody Staining (Optional) F->G G->H I Acquire on Flow Cytometer H->I

Caption: Workflow for cell viability staining using this compound dye.

Data Presentation and Analysis

When using this compound as a viability dye, a bivariate plot of this compound fluorescence versus a cellular parameter (e.g., forward scatter) can be used to distinguish between live and dead cell populations. Live cells will exhibit low this compound fluorescence, while dead cells will be brightly stained.

Compensation in Multicolor Flow Cytometry

Incorporating any new fluorochrome into a multicolor panel requires careful consideration of spectral overlap and the need for compensation.[11][12] Compensation is a mathematical correction to account for the spillover of a fluorochrome's emission into a detector intended for another fluorochrome.[13]

Key Considerations for this compound Compensation:

  • Single-Stained Controls: For each fluorochrome in the panel, including this compound, a single-stained compensation control must be prepared.[12][13] This can be done using either cells or compensation beads.[12]

  • Brightness of Controls: The positive population in the compensation control should be at least as bright as the signal expected in the experimental sample.[12]

  • Autofluorescence: The negative and positive populations in the compensation control should have the same autofluorescence.[12]

  • Instrument Settings: Compensation should be performed for each experiment, as instrument settings can affect spillover values.

Compensation Workflow

G cluster_0 Preparation cluster_1 Acquisition & Calculation cluster_2 Application A Unstained Control C Acquire Controls on Flow Cytometer A->C B Single-Stained Controls (One for each fluorochrome, including this compound) B->C D Calculate Spillover Matrix C->D E Apply Compensation to Multicolor Samples D->E F Analyze Compensated Data E->F

Caption: General workflow for fluorescence compensation.

Signaling Pathway Visualization (Example)

While this compound is primarily discussed here as a viability dye, NIR dyes can also be conjugated to antibodies to probe specific cell markers involved in signaling pathways. Below is an example of a simplified signaling pathway that could be investigated using flow cytometry with antibodies conjugated to various fluorochromes, including a hypothetical this compound conjugate.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor (e.g., CD3) Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor_inactive Inactive Transcription Factor Kinase2->TranscriptionFactor_inactive Phosphorylation TranscriptionFactor_active Active Transcription Factor TranscriptionFactor_inactive->TranscriptionFactor_active Gene Target Gene TranscriptionFactor_active->Gene Nuclear Translocation

Caption: Simplified cell signaling pathway.

Conclusion

This compound dye holds potential for use in flow cytometry, particularly as a near-infrared viability dye. Its spectral properties may offer advantages in reducing the impact of autofluorescence. Successful implementation of this compound in multicolor flow cytometry panels will depend on careful protocol optimization, especially regarding staining concentration and compensation. The guidelines and protocols provided here serve as a starting point for researchers to explore the utility of this dye in their specific applications.

References

Application Notes and Protocols for IR-806 Dye in Photothermal Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) cyanine dye with a strong absorbance peak around 806 nm, making it an excellent candidate for photothermal therapy (PTT) applications.[1][2] When irradiated with a laser at its peak absorbance wavelength, this compound efficiently converts light energy into heat, leading to localized hyperthermia and subsequent ablation of cancer cells. This document provides detailed application notes, quantitative data summaries, and experimental protocols for the use of this compound in PTT research.

Data Presentation

Physicochemical and Photothermal Properties of this compound
ParameterValueNotes
Maximum Absorbance (λmax) ~806 nmIn aqueous solutions.
Molar Extinction Coefficient High (specific value varies with solvent and formulation)Contributes to efficient light absorption.
Photothermal Conversion Efficiency (PCE) Formulation dependentThe PCE of a chitosan-IR-806 nanoparticle formulation has been reported to be high. The fundamental principle of PCE calculation is provided in the protocols.[3]
Recommended Laser Wavelength 808 nmCommonly used and commercially available, matching the absorbance peak.[4]
In Vitro Photothermal Performance of this compound Formulations
Cell LineThis compound FormulationLaser Power DensityIrradiation TimeTemperature Increase (ΔT)Cell Viability Reduction
MDA-MB-231UCNP@mSiO2/IR806@PAH-PEG-FA2 W/cm²20 minLoading dependent, significant heating observedSignificant reduction
4T1Chitosan-IR-806 Polyelectrolyte ComplexesNot specifiedNot specifiedNot specifiedSignificant decline in 2D and 3D models[1]

Note: The efficacy of this compound is highly dependent on its formulation (e.g., encapsulation in nanoparticles) which can improve its stability, solubility, and cellular uptake.

Signaling Pathways in this compound Mediated Photothermal Therapy

Photothermal therapy using this compound induces hyperthermia, which in turn can trigger several cellular signaling pathways that contribute to cell death and an anti-tumor immune response.

Heat Shock Response (HSR)

Hyperthermia induces cellular stress, leading to the upregulation of heat shock proteins (HSPs) as a protective mechanism. However, severe or sustained hyperthermia can overwhelm this response, leading to apoptosis.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Cellular Outcome This compound + NIR Light This compound + NIR Light Hyperthermia Hyperthermia This compound + NIR Light->Hyperthermia Protein Denaturation Protein Denaturation Hyperthermia->Protein Denaturation Cellular Stress Cellular Stress Hyperthermia->Cellular Stress Apoptosis Apoptosis Protein Denaturation->Apoptosis overwhelms HSR HSF1 HSF1 (trimerization & phosphorylation) Cellular Stress->HSF1 HSE HSE HSF1->HSE binds to HSPs HSPs (e.g., HSP70, HSP90) HSE->HSPs upregulates transcription Protein Folding & Repair Protein Folding & Repair HSPs->Protein Folding & Repair Inhibition of Apoptosis Inhibition of Apoptosis HSPs->Inhibition of Apoptosis Cell Survival Cell Survival Inhibition of Apoptosis->Cell Survival

Caption: Heat Shock Response pathway initiated by hyperthermia.

Immunogenic Cell Death (ICD)

PTT can induce a form of apoptosis known as Immunogenic Cell Death (ICD). This process is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.

G cluster_0 Tumor Cell cluster_1 DAMPs Release cluster_2 Immune Response PTT-induced Stress PTT-induced Stress ER Stress ER Stress PTT-induced Stress->ER Stress ROS Production ROS Production PTT-induced Stress->ROS Production Apoptosis Apoptosis ER Stress->Apoptosis Calreticulin Calreticulin (CRT) Surface Exposure ER Stress->Calreticulin ATP ATP Secretion Apoptosis->ATP HMGB1 HMGB1 Release Apoptosis->HMGB1 DC Dendritic Cell (DC) Maturation & Antigen Presentation Calreticulin->DC "eat me" signal ATP->DC recruitment HMGB1->DC activation T_Cell T-Cell Priming & Activation DC->T_Cell Anti-tumor Immunity Anti-tumor Immunity T_Cell->Anti-tumor Immunity

Caption: Immunogenic Cell Death (ICD) pathway.

Experimental Protocols

Protocol 1: In Vitro Photothermal Therapy

This protocol outlines the procedure for evaluating the photothermal efficacy of this compound on cancer cells in a controlled laboratory setting.

G cluster_0 Experimental Workflow A Seed cancer cells in a 96-well plate B Incubate cells with This compound formulation A->B C Irradiate with 808 nm laser B->C D Incubate post-irradiation C->D E Assess cell viability (e.g., MTT assay) D->E

Caption: In vitro photothermal therapy workflow.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (free dye or formulated)

  • 96-well plates

  • 808 nm diode laser with an adjustable power output

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the culture medium and add fresh medium containing various concentrations of the this compound formulation. Incubate for 4-24 hours. Include untreated control wells.

  • Irradiation: Irradiate the designated wells with an 808 nm laser at a specific power density (e.g., 1-2 W/cm²) for a set duration (e.g., 5-10 minutes). Monitor the temperature of a control well containing the this compound formulation without cells using a thermocouple.

  • Post-Irradiation Incubation: After irradiation, return the plate to the incubator for 24-48 hours.

  • Cell Viability Assessment (MTT Assay): a. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[5][6][7] b. Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6] c. Measure the absorbance at 570 nm using a plate reader. d. Calculate cell viability as a percentage of the untreated control.

Protocol 2: In Vivo Photothermal Tumor Ablation

This protocol describes the use of this compound for photothermal therapy in a tumor-bearing mouse model.

G cluster_0 Experimental Workflow A Induce tumor in mice B Administer this compound formulation (e.g., intravenous injection) A->B C Irradiate tumor with 808 nm laser B->C D Monitor tumor growth and animal health C->D E Histological analysis of tumor tissue D->E

Caption: In vivo photothermal therapy workflow.

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • This compound formulation suitable for in vivo administration

  • 808 nm diode laser with a fiber optic cable

  • Infrared (IR) thermal camera

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Induction: Inoculate cancer cells subcutaneously into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Administration of this compound: Administer the this compound formulation to the mice via an appropriate route (e.g., intravenous or intratumoral injection). Allow time for the agent to accumulate in the tumor (typically 6-24 hours).

  • Photothermal Treatment: a. Anesthetize the mouse. b. Irradiate the tumor area with an 808 nm laser at a specified power density (e.g., 1-2 W/cm²) for a defined period (e.g., 5-10 minutes).[4] c. Monitor the temperature of the tumor surface using an IR thermal camera to ensure it reaches the desired therapeutic range (typically 45-55°C).[8]

  • Monitoring: a. Measure the tumor volume with calipers every 2-3 days. b. Monitor the body weight and overall health of the mice.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining, TUNEL assay) to assess tissue necrosis and apoptosis.

Protocol 3: Calculation of Photothermal Conversion Efficiency (PCE)

This protocol provides a method to quantify the efficiency of this compound in converting light to heat.[9][10][11][12]

Procedure:

  • Prepare a solution of the this compound formulation in a quartz cuvette.

  • Irradiate the solution with an 808 nm laser at a constant power (P) until the temperature reaches a steady state (T_max).

  • Turn off the laser and record the temperature as it cools down to room temperature (T_surr).

  • Calculate the PCE (η) using the following formula:

    η = [hA(T_max - T_surr) - Q_0] / [P(1 - 10^(-Aλ))]

    Where:

    • h is the heat transfer coefficient.

    • A is the surface area of the container.

    • Q_0 is the heat absorbed by the solvent.

    • P is the laser power.

    • Aλ is the absorbance of the this compound formulation at 808 nm.

    The term hA can be determined from the cooling curve data.

Protocol 4: Analysis of Heat Shock Protein (HSP) Expression by Western Blot

This protocol is for assessing the induction of the heat shock response.[13][14][15][16][17]

Procedure:

  • Perform in vitro PTT (Protocol 1).

  • Lyse the cells at different time points post-irradiation.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against HSPs (e.g., HSP70, HSP90) and a loading control (e.g., β-actin).

  • Incubate with a corresponding HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Protocol 5: Analysis of Calreticulin (CRT) Exposure by Flow Cytometry

This protocol is for evaluating a key marker of immunogenic cell death.[18][19][20][21]

Procedure:

  • Perform in vitro PTT (Protocol 1).

  • Harvest the cells 4-24 hours post-irradiation.

  • Wash the cells with FACS buffer.

  • Stain the cells with a fluorescently labeled anti-CRT antibody and a viability dye.

  • Analyze the cells using a flow cytometer to quantify the percentage of CRT-positive cells among the viable cell population.

Conclusion

This compound is a versatile and effective photothermal agent with significant potential in cancer research and therapy. The protocols and data provided in these application notes offer a comprehensive guide for researchers to explore and validate the utility of this compound in their specific applications. Careful optimization of the formulation, laser parameters, and treatment schedule is crucial for achieving maximal therapeutic efficacy.

References

Application Notes and Protocols for IR-806 Dye in Targeted Cancer Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the near-infrared (NIR) fluorescent dye IR-806 for targeted cancer imaging. This document includes key specifications of the dye, detailed protocols for bioconjugation, in vitro cell staining, and in vivo imaging in preclinical models, as well as data presentation and visualization to support your research and development efforts.

Introduction to this compound Dye

This compound is a heptamethine cyanine dye that exhibits strong absorption and fluorescence in the near-infrared (NIR) spectrum.[1][2] This spectral window (700-900 nm) is advantageous for in vivo imaging due to reduced light scattering and minimal tissue autofluorescence, allowing for deeper tissue penetration and a higher signal-to-noise ratio.[3] These properties make this compound an excellent candidate for developing targeted fluorescent probes for non-invasive cancer detection and imaging. When conjugated to a targeting moiety, such as an antibody or a small molecule, this compound can selectively accumulate in tumor tissues, enabling visualization of the tumor microenvironment.

Quantitative Data for this compound Dye

For effective experimental design and data interpretation, it is crucial to understand the physicochemical and optical properties of this compound. The following table summarizes the key quantitative data for this dye.

PropertyValueReference
Molecular Weight 735.33 g/mol
Maximum Absorption (λmax) 806 nm
Molar Extinction Coefficient (ε) 286,800 M⁻¹cm⁻¹Calculated from[4]
Fluorescence Emission (λem) ~820 - 830 nm[5]
Fluorescence Quantum Yield (Φ) 3.31% (in silica nanoparticles)[1]
Form Solid
Solubility Water soluble

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound in targeted cancer imaging.

Protocol for Conjugation of this compound NHS Ester to a Targeting Antibody

This protocol describes the conjugation of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of this compound to a targeting antibody. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody to form a stable amide bond.

Materials:

  • This compound NHS ester

  • Targeting antibody (e.g., IgG)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare the Antibody Solution:

    • Dissolve the antibody in the conjugation buffer to a final concentration of 2.5 mg/mL.

    • If the antibody is already in a buffer like PBS, add 1/10th volume of 1 M sodium bicarbonate (pH 8.3) to adjust the pH.

    • Ensure the antibody solution is free of amine-containing stabilizers like Tris or glycine.

  • Prepare the this compound NHS Ester Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature.

    • Add anhydrous DMSO to the vial to create a 10 mM stock solution.

    • Vortex briefly to ensure the dye is fully dissolved.

  • Labeling Reaction:

    • For a typical labeling reaction, a dye-to-antibody molar ratio of 10:1 to 15:1 is recommended as a starting point. The optimal ratio may need to be determined empirically.

    • While gently stirring or vortexing the antibody solution, add the calculated volume of the 10 mM this compound NHS ester stock solution dropwise.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification of the Conjugate:

    • Remove unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.4).

    • Collect the fractions containing the fluorescently labeled antibody.

  • Characterization of the Conjugate:

    • Determine the Degree of Labeling (DOL), which is the average number of dye molecules per antibody. This can be calculated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λmax of this compound (~806 nm).

Protocol for In Vitro Cancer Cell Imaging with this compound Conjugate

This protocol outlines the steps for staining cancer cells with an this compound-antibody conjugate for fluorescence microscopy.

Materials:

  • Cancer cell line of interest (e.g., a line overexpressing the target of the conjugated antibody)

  • Normal (non-cancerous) cell line as a negative control

  • Cell culture medium and supplements

  • This compound-antibody conjugate

  • Phosphate-Buffered Saline (PBS)

  • Hoechst 33342 or DAPI for nuclear counterstaining

  • Fluorescence microscope with appropriate filter sets for NIR imaging

Procedure:

  • Cell Seeding:

    • Seed the cancer cells and control cells in appropriate culture vessels (e.g., glass-bottom dishes or chamber slides) and allow them to adhere and grow overnight.

  • Cell Staining:

    • Prepare a working solution of the this compound-antibody conjugate in cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µg/mL is recommended.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the this compound-conjugate solution to the cells and incubate for 1-4 hours at 37°C in a CO2 incubator.

    • (Optional) For nuclear counterstaining, add Hoechst 33342 or DAPI to the cells during the last 15-30 minutes of incubation.

  • Washing:

    • Remove the staining solution and wash the cells three times with PBS to remove unbound conjugate.

  • Imaging:

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~780 nm, Emission: >810 nm long-pass) and the nuclear stain.

    • Acquire images of both the cancer cells and the control cells to assess targeting specificity.

Protocol for In Vivo Tumor Imaging and Biodistribution Study in a Mouse Model

This protocol details the procedure for in vivo imaging of tumor-bearing mice using an this compound-antibody conjugate, followed by an ex vivo biodistribution analysis.

Materials:

  • Tumor-bearing mice (e.g., nude mice with subcutaneous xenografts of a human cancer cell line)

  • This compound-antibody conjugate

  • Sterile PBS

  • In vivo imaging system capable of NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using a suitable anesthetic agent.

  • Probe Administration:

    • Administer the this compound-antibody conjugate via intravenous (tail vein) injection. A typical dose is in the range of 1-5 nmol of the dye-conjugate per mouse, but this should be optimized.

  • In Vivo Imaging:

    • Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48, and 72 hours) using an in vivo imaging system.

    • Use appropriate excitation and emission filters for this compound (e.g., Excitation: 780 nm, Emission: >820 nm long-pass).

    • Quantify the fluorescence intensity in the tumor region and in a background region (e.g., muscle) at each time point to determine the tumor-to-background ratio.

  • Ex Vivo Biodistribution:

    • At the final time point, euthanize the mouse.

    • Excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).

    • Arrange the excised tissues in the imaging system and acquire a final fluorescence image.

    • Quantify the average fluorescence intensity per unit area for each organ and the tumor to determine the biodistribution of the probe.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows described in these application notes.

Targeted_Cancer_Imaging cluster_0 Probe Preparation cluster_1 In Vivo Application cluster_2 Imaging IR-806_Dye This compound Dye (NHS Ester) Conjugation Conjugation IR-806_Dye->Conjugation Targeting_Ligand Targeting Ligand (e.g., Antibody) Targeting_Ligand->Conjugation Targeted_Probe This compound Targeted Probe Conjugation->Targeted_Probe Administration Systemic Administration Targeted_Probe->Administration Circulation Blood Circulation Administration->Circulation Tumor_Accumulation Tumor Accumulation (Targeting) Circulation->Tumor_Accumulation Clearance Clearance (Non-Targeted Tissue) Circulation->Clearance NIR_Excitation NIR Excitation (~780 nm) Tumor_Accumulation->NIR_Excitation NIR_Emission NIR Emission (>810 nm) NIR_Excitation->NIR_Emission Imaging_System In Vivo Imaging System NIR_Emission->Imaging_System Tumor_Visualization Tumor Visualization Imaging_System->Tumor_Visualization

Caption: Workflow for targeted cancer imaging using this compound dye.

Experimental_Workflow cluster_conjugation Probe Synthesis cluster_invitro In Vitro Validation cluster_invivo In Vivo Imaging A 1. Prepare Antibody and this compound NHS Ester B 2. Conjugation Reaction A->B C 3. Purification B->C D 4. Cell Seeding C->D E 5. Incubation with This compound Conjugate D->E F 6. Fluorescence Microscopy E->F G 7. Administration to Tumor-Bearing Mouse F->G H 8. Longitudinal NIR Imaging G->H I 9. Ex Vivo Biodistribution H->I

Caption: Step-by-step experimental workflow for this compound targeted imaging.

Signaling_Pathway_Concept IR806_Antibody This compound-Antibody Conjugate Receptor Tumor Cell Surface Receptor IR806_Antibody->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Accumulation Internalization->Lysosome Signal Enhanced NIR Fluorescence Signal Lysosome->Signal

Caption: Conceptual pathway of targeted probe accumulation and signal generation.

References

Revolutionizing Near-Infrared Bio-applications: IR-806 Sensitized Upconversion Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide-doped upconversion nanoparticles (UCNPs) have emerged as a powerful tool in biomedical research due to their unique ability to convert low-energy near-infrared (NIR) light into higher-energy visible or ultraviolet light. This property allows for deep tissue penetration and reduced autofluorescence, making them ideal for applications such as in vivo imaging and photodynamic therapy (PDT). However, a significant limitation of UCNPs is their low absorption cross-section in the NIR region. To overcome this, organic dyes with high molar extinction coefficients can be employed as sensitizers to enhance the light-harvesting capabilities of UCNPs.

This document provides detailed application notes and protocols for the use of the heptamethine cyanine dye, IR-806, as a sensitizer for upconversion nanoparticles. This compound exhibits strong absorption in the 800 nm region, a wavelength that offers a favorable window for biological applications due to reduced water absorption and tissue scattering compared to the more commonly used 980 nm excitation for UCNPs.

Mechanism of Sensitization

The sensitization of UCNPs by this compound involves a complex interplay of energy transfer processes. Upon excitation with ~800 nm light, the this compound dye absorbs the photon energy and transitions to an excited singlet state (S1). From this state, the energy can be transferred to the sensitizer ions (typically Yb³⁺) within the UCNP host lattice through two primary pathways:

  • Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from the excited singlet state of the this compound dye to the Yb³⁺ ions.

  • Triplet-Triplet Energy Transfer (TTET): The this compound dye can undergo intersystem crossing (ISC) from the excited singlet state to a longer-lived triplet state (T1). Energy is then transferred from this triplet state to the Yb³⁺ ions. The presence of heavy atoms like Gd³⁺ in the UCNP lattice can enhance the ISC rate of this compound, thereby promoting the triplet energy transfer pathway.

Once the Yb³⁺ ions are excited, they sequentially transfer their energy to activator ions (e.g., Er³⁺, Tm³⁺), leading to the emission of upconverted light.

Signaling Pathway Diagram

S0 S0 S1 S1 S0->S1 Absorption S1->S0 Fluorescence T1 T1 S1->T1 ISC Yb_excited Yb³⁺ (²F₅/₂) S1->Yb_excited T1->Yb_excited TTET Yb_ground Yb³⁺ (²F₇/₂) Yb_excited->Yb_ground Relaxation Er_intermediate Er³⁺ (⁴I₁₁/₂) Yb_excited->Er_intermediate ET1 Er_ground Er³⁺ (⁴I₁₅/₂) Er_excited Er³⁺ (⁴F₇/₂) Er_intermediate->Er_excited ET2 Er_emission2 Er³⁺ (⁴F₉/₂) Er_intermediate->Er_emission2 ET3 Er_emission1 Er³⁺ (²H₁₁/₂, ⁴S₃/₂) Er_excited->Er_emission1 NR1 Er_emission1->Er_ground Green Emission Er_emission2->Er_ground Red Emission Excitation ~800 nm Excitation ISC ISC FRET FRET TTET TTET ET1 ET ET2 ET ET3 ET NR1 NR NR2 NR Green_Emission ~540 nm (Green) Red_Emission ~660 nm (Red)

Caption: Energy transfer mechanism in this compound sensitized UCNPs.

Quantitative Data

The performance of this compound sensitized UCNPs can be quantified by several parameters. The following tables summarize key data from various studies.

Table 1: Photophysical Properties of this compound and Sensitized UCNPs

ParameterValueConditionsReference
This compound
Absorption Max (λabs)~806 nmIn CHCl₃[1]
Emission Max (λem)~830 nmIn CHCl₃[2]
Singlet Lifetime (τ)~575 psFree dye in solution[1]
This compound Sensitized UCNPs
Upconversion Quantum Yield (UCQY)Up to 5.3 ± 0.4%NaYF₄:Yb,Er@NaGdF₄ UCNPs, 808 nm excitation at 5 W cm⁻²
Luminescence Enhancement~1,100 to 33,000-foldCompared to unsensitized UCNPs, dependent on UCNP composition and excitation power[3]
This compound Singlet Lifetime (τ)~173 - 293 psBound to UCNP surface[1]

Table 2: Performance of this compound Sensitized UCNPs in Biomedical Applications

ApplicationKey FindingNanoparticle SystemReference
Bioimaging 20-fold enhancement in integrated spectral response (720-1000 nm)This compound-β-NaYF₄:20%Yb³⁺, 2%Er³⁺@β-NaYF₄:10%Yb³⁺[4]
Photodynamic Therapy (PDT) Significant singlet oxygen generation upon 808 nm irradiationThis compound sensitized UCNPs co-loaded with a photosensitizer[5]
In Vivo Imaging Successful tumor imaging in mouse modelsPEGylated this compound sensitized UCNPs[4]

Experimental Protocols

Protocol 1: Synthesis of Oleic Acid-Capped NaYF₄:Yb³⁺,Er³⁺ UCNPs

This protocol describes a common thermal decomposition method for synthesizing high-quality, oleic acid-capped UCNPs.

Materials:

  • YCl₃·6H₂O, YbCl₃·6H₂O, ErCl₃·6H₂O

  • 1-octadecene (ODE)

  • Oleic acid (OA)

  • NaOH

  • NH₄F

  • Methanol

  • Ethanol

  • Cyclohexane

Procedure:

  • In a 100 mL three-neck flask, add rare-earth chlorides (e.g., 0.78 mmol YCl₃, 0.2 mmol YbCl₃, 0.02 mmol ErCl₃), 6 mL of oleic acid, and 15 mL of 1-octadecene.

  • Heat the mixture to 160 °C under argon flow with constant stirring for 30 minutes to form the rare-earth oleate complexes and remove water.

  • Cool the solution to room temperature.

  • In a separate flask, dissolve NaOH (2.5 mmol) and NH₄F (4 mmol) in 10 mL of methanol by sonication.

  • Slowly add the methanol solution of NaOH and NH₄F to the rare-earth oleate solution with vigorous stirring.

  • Stir the mixture for 30 minutes at room temperature.

  • Heat the solution to 100 °C and maintain for 30 minutes to evaporate the methanol.

  • Under argon protection, heat the solution to 300 °C and maintain for 1 hour.

  • Cool the reaction to room temperature.

  • Precipitate the UCNPs by adding 20 mL of ethanol and centrifuge at 8000 rpm for 10 minutes.

  • Wash the nanoparticle pellet three times with an ethanol/cyclohexane (1:1 v/v) mixture.

  • Finally, disperse the oleic acid-capped UCNPs in a nonpolar solvent like cyclohexane or chloroform for storage.

Protocol 2: Synthesis of this compound Dye

This protocol outlines a general synthesis for heptamethine cyanine dyes like this compound.[6][7][8][9][10]

Materials:

  • Appropriate phenylhydrazine derivative

  • 3-methyl-2-butanone

  • Acetic acid

  • Sodium bicarbonate

  • Dichloromethane

  • Quaternary indolenium salt

  • Corresponding linker (e.g., glutaconaldehyde dianil hydrochloride)

  • Sodium acetate

  • Acetic anhydride

Procedure:

  • Fischer Indole Cyclization: Reflux the phenylhydrazine derivative with 3-methyl-2-butanone in acetic acid to form the 2,3,3-trimethylindolenine derivative.[6] Neutralize with sodium bicarbonate and extract with dichloromethane.[6]

  • Quaternization: React the indolenine derivative with an alkylating agent (e.g., methyl iodide) to form the quaternary indolenium salt.

  • Condensation: React the quaternary indolenium salt with the appropriate polymethine bridge linker in a 2:1 ratio in the presence of sodium acetate and acetic anhydride.[6]

  • Purification: Purify the crude this compound dye product by column chromatography.[6]

Protocol 3: Functionalization of UCNPs with this compound

This protocol describes a ligand exchange method to coat the oleic acid-capped UCNPs with this compound.[11][12][13][14]

Materials:

  • Oleic acid-capped UCNPs dispersed in chloroform

  • This compound dye

  • Chloroform

Procedure:

  • Prepare a solution of oleic acid-capped UCNPs in chloroform (e.g., 1 mg/mL).

  • Prepare a stock solution of this compound in chloroform.

  • Add a specific amount of the this compound stock solution to the UCNP solution. The optimal molar ratio of this compound to UCNPs should be determined experimentally, but a starting point is around 60:1.[4]

  • Stir the mixture at room temperature for at least 2 hours to allow for ligand exchange.[1]

  • The this compound sensitized UCNPs can be used directly in solution or precipitated by adding a non-solvent like ethanol and collected by centrifugation for redispersion in other solvents.

Experimental Workflow Diagram

cluster_synthesis Synthesis cluster_functionalization Functionalization cluster_characterization Characterization cluster_application Application UCNP_synth UCNP Synthesis (Protocol 1) Functionalization Ligand Exchange (Protocol 3) UCNP_synth->Functionalization IR806_synth This compound Synthesis (Protocol 2) IR806_synth->Functionalization TEM TEM/DLS Functionalization->TEM Spectroscopy UV-Vis-NIR & PL Functionalization->Spectroscopy QY Quantum Yield Functionalization->QY Bioimaging In Vitro / In Vivo Bioimaging TEM->Bioimaging PDT Photodynamic Therapy TEM->PDT Spectroscopy->Bioimaging Spectroscopy->PDT QY->Bioimaging QY->PDT UCNP This compound Sensitized UCNP (Biocompatible Formulation) Injection Systemic Administration (e.g., IV Injection) UCNP->Injection Circulation Blood Circulation Injection->Circulation Accumulation Tumor Accumulation (EPR Effect) Circulation->Accumulation Imaging In Vivo Imaging (~800 nm Excitation) Accumulation->Imaging Therapy Photodynamic Therapy (~800 nm Excitation) Accumulation->Therapy Diagnosis Tumor Diagnosis & Localization Imaging->Diagnosis Outcome Therapeutic Outcome (Tumor Regression) Therapy->Outcome

References

Application Notes and Protocols for IR-806 Based FRET Sensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Förster Resonance Energy Transfer (FRET) is a powerful biophysical technique used to study molecular interactions, conformational changes, and enzyme activities with high spatiotemporal resolution.[1][2][3] FRET describes the non-radiative transfer of energy from an excited state donor fluorophore to a proximal ground state acceptor fluorophore.[4][5] The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a 1-10 nm range, making it a "spectroscopic ruler" for measuring molecular proximities.[3][4][6]

The emergence of near-infrared (NIR) dyes, such as IR-806, offers significant advantages for FRET-based applications, particularly for in vivo studies and high-throughput screening. The NIR window (700-900 nm) minimizes background autofluorescence from biological samples, reduces light scattering, and allows for deeper tissue penetration.[7][8] this compound is a water-soluble, photo-stable cyanine dye with an absorption maximum around 806 nm, making it an excellent candidate for use as a FRET acceptor in NIR biosensors.[9][10]

These application notes provide a comprehensive guide to the design, synthesis, and application of this compound based FRET sensors for researchers in basic science and drug development.

Principle of this compound FRET Sensor Design

An this compound FRET sensor is typically composed of three key components: a sensing domain, a donor fluorophore, and this compound as the acceptor fluorophore. The sensing domain is a biological macromolecule (e.g., a protein or nucleic acid) that undergoes a conformational change upon binding to a specific analyte or through a post-translational modification.[4][11] This conformational change alters the distance or orientation between the attached donor and this compound acceptor, leading to a measurable change in FRET efficiency.

There are two primary designs for FRET biosensors:

  • Intramolecular (Single-Chain) Sensors: The donor and this compound acceptor are attached to a single polypeptide chain that contains the sensing domain. Analyte binding induces a conformational change that brings the fluorophores closer together (increasing FRET) or pushes them further apart (decreasing FRET).[6][11] This design is advantageous as it ensures a 1:1 stoichiometry of donor to acceptor.[12]

  • Intermolecular (Multi-Chain) Sensors: The donor and this compound acceptor are conjugated to two separate molecules that interact upon a specific cellular event. This design is ideal for studying protein-protein interactions.[4][13]

The fundamental principle relies on the change in FRET signal upon a biological event, which can be quantified by measuring the ratio of acceptor emission to donor emission.

FRET_Principle cluster_0 Low FRET State (Analyte Absent) cluster_1 High FRET State (Analyte Present) Analyte_Absent Sensing Domain Donor_1 Donor Analyte_Absent->Donor_1 Far Apart Acceptor_1 Acceptor (this compound) Analyte_Absent->Acceptor_1 Donor_Emission Donor Emission Donor_1->Donor_Emission Excitation_1 Excitation Light Excitation_1->Donor_1 Analyte_Present Sensing Domain Donor_2 Donor Analyte_Present->Donor_2 Close Proximity Acceptor_2 Acceptor (this compound) Analyte_Present->Acceptor_2 Analyte Analyte Analyte->Analyte_Present Donor_2->Acceptor_2 Energy Transfer Acceptor_Emission Acceptor Emission Acceptor_2->Acceptor_Emission Excitation_2 Excitation Light Excitation_2->Donor_2

Figure 1: Principle of an intramolecular FRET biosensor.

Data Presentation: Quantitative Parameters

Effective design and interpretation of FRET experiments require an understanding of the key quantitative parameters of the fluorophores and the resulting sensor.

Table 1: Spectral Properties of this compound and Potential NIR FRET Donors

FluorophoreTypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Potential Role
This compound Cyanine Dye~806~830~200,000~0.10Acceptor
Alexa Fluor 750 Alexa Dye~749~775~290,000~0.12Donor
miRFP670 NIR Fluorescent Protein~645~670~105,000~0.04Donor
Cy7 Cyanine Dye~750~773~250,000~0.28Donor

Note: Spectral properties can vary depending on the solvent and conjugation state.

Table 2: Performance Characteristics of a Hypothetical this compound FRET Sensor

This table provides an example of how to summarize the performance data for a newly developed sensor.

ParameterValueDescription
FRET Pair Alexa Fluor 750 / this compoundThe selected donor and acceptor fluorophores.
Calculated Förster Distance (R₀) 6.5 nmThe distance at which FRET efficiency is 50%.
Baseline FRET Ratio (R_min) 0.8 (A.U.)Acceptor/Donor emission ratio in the absence of analyte.
Saturated FRET Ratio (R_max) 2.4 (A.U.)Acceptor/Donor emission ratio at saturating analyte concentration.
Dynamic Range (R_max / R_min) 3.0The fold-change in the ratiometric signal upon activation.
Dissociation Constant (K_d) 1.5 µMAnalyte concentration at which 50% of the maximal FRET response is observed.
Response Time (t_1/2) < 30 secondsTime to reach half-maximal response after analyte addition.

Experimental Protocols

Protocol 1: Dual-Labeling of a Sensing Protein with a Donor Fluorophore and this compound

This protocol describes a general method for conjugating a donor dye (e.g., Alexa Fluor 750-NHS ester) and an acceptor dye (e.g., this compound-maleimide) to a protein containing both lysine residues and a unique cysteine residue.

Conjugation_Workflow cluster_0 Step 1: Protein Preparation cluster_1 Step 2: Cysteine Labeling (Acceptor) cluster_2 Step 3: Lysine Labeling (Donor) cluster_3 Step 4: Purification & Characterization A Purified Sensing Protein (with Lys and Cys residues) B Buffer Exchange into Amine-Free Buffer (pH 7.2-7.5) A->B C Add this compound Maleimide (5-10 fold molar excess) B->C D Incubate 2h at RT or 4h at 4°C, protected from light C->D E Quench with excess Cysteine (optional) D->E F Adjust pH to 8.0-8.5 with Bicarbonate Buffer E->F G Add Donor-NHS Ester (10-20 fold molar excess) F->G H Incubate 1h at RT, protected from light G->H I Quench with Tris or Lysine H->I J Purify via Size-Exclusion Chromatography (SEC) or Dialysis I->J K Characterize by UV-Vis Spectroscopy (Determine Degree of Labeling) J->K L Validate Sensor Functionality K->L

Figure 2: Workflow for dual-labeling a protein with this compound and a donor dye.

Materials:

  • Purified sensing protein (2-5 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4). Avoid buffers containing primary amines (like Tris) or thiols (like DTT).

  • This compound Maleimide (e.g., from commercial suppliers).

  • Donor-NHS Ester (e.g., Alexa Fluor 750 NHS Ester).

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction Buffers: Phosphate buffer (50 mM, pH 7.2), Sodium bicarbonate buffer (0.1 M, pH 8.3).

  • Quenching Reagents: L-cysteine, Tris-HCl.

  • Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis cassette.

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine- and thiol-free buffer. If necessary, perform a buffer exchange using a desalting column into 50 mM phosphate buffer, pH 7.2.

    • If the target cysteine is in a disulfide bond, it must first be reduced using a mild reducing agent like TCEP, followed by removal of the TCEP via a desalting column.

  • Step 1: Cysteine Labeling with this compound Maleimide (Acceptor):

    • Prepare a 10 mM stock solution of this compound maleimide in anhydrous DMF or DMSO.

    • Add a 5- to 10-fold molar excess of the this compound maleimide solution to the protein solution.

    • Incubate the reaction for 2 hours at room temperature or 4 hours at 4°C, with gentle stirring and protected from light.

    • (Optional) Quench unreacted maleimide by adding L-cysteine to a final concentration of 1-10 mM and incubating for 15 minutes.

    • Remove excess, unreacted this compound maleimide using a desalting column, exchanging the buffer to 50 mM phosphate buffer, pH 7.2.

  • Step 2: Amine Labeling with Donor-NHS Ester:

    • Adjust the pH of the this compound-labeled protein solution to 8.0-8.5 by adding 1/10th volume of 1 M sodium bicarbonate, pH 8.3.[]

    • Prepare a 10 mM stock solution of the Donor-NHS ester in anhydrous DMSO.

    • Immediately add a 10- to 20-fold molar excess of the donor dye solution to the protein solution while gently stirring.

    • Incubate for 1 hour at room temperature, protected from light.

    • Quench the reaction by adding Tris-HCl or lysine to a final concentration of 50-100 mM and incubating for 15-30 minutes.

  • Purification and Characterization:

    • Remove all unreacted dye and quenching reagents by extensive dialysis against PBS or by using a size-exclusion chromatography (SEC) column.

    • Determine the protein concentration and the degree of labeling (DOL) for both dyes using UV-Vis spectrophotometry, applying correction factors for the absorbance of the dyes at 280 nm.

Protocol 2: Ratiometric FRET Imaging and Data Analysis

This protocol outlines the procedure for acquiring and analyzing FRET data from live cells expressing an this compound based biosensor using a confocal or wide-field fluorescence microscope equipped for NIR imaging.

Imaging_Workflow A Prepare Control & Experimental Samples (Donor-Only, Acceptor-Only, FRET) B Set Up Microscope & Acquisition Channels 1. Donor Channel (Ex_D / Em_D) 2. Acceptor Channel (Ex_A / Em_A) 3. FRET Channel (Ex_D / Em_A) A->B C Image Control Samples (To calculate bleed-through coefficients) B->C D Image Experimental FRET Samples (Acquire Donor, Acceptor, and FRET images) B->D F Calculate Corrected FRET (cFRET) cFRET = I_FRET - (BT_D * I_D) - (BT_A * I_A) C->F E Image Pre-processing (Background Subtraction, Registration) D->E E->F G Generate Ratiometric Image Ratio = cFRET / I_D F->G H Quantitative Analysis (Measure Ratio change, Dynamic Range, etc.) G->H

Figure 3: Workflow for quantitative ratiometric FRET imaging.

Equipment:

  • Fluorescence microscope (confocal or wide-field) with:

    • Excitation source covering the donor's excitation wavelength (e.g., ~750 nm laser).

    • Sensitive NIR detectors (e.g., sCMOS, EMCCD cameras).

    • Filter sets for three distinct channels:

      • Donor Channel: Donor Excitation, Donor Emission.

      • Acceptor Channel: Acceptor Excitation, Acceptor Emission.

      • FRET Channel: Donor Excitation, Acceptor Emission.

  • Image analysis software (e.g., ImageJ/Fiji, MATLAB).

Procedure:

  • Sample Preparation:

    • Prepare three types of samples for calibration: cells expressing the donor fluorophore alone, cells expressing the this compound acceptor alone, and cells with the dual-labeled FRET sensor.

  • Image Acquisition:

    • Calibration:

      • Using the "Donor-Only" sample, acquire an image in the Donor Channel (I_D) and the FRET channel. The signal in the FRET channel represents the Donor Spectral Bleed-Through (DSBT).

      • Using the "Acceptor-Only" sample, acquire an image in the Acceptor Channel (I_A) and the FRET channel. The signal in the FRET channel represents the Acceptor Spectral Bleed-Through (ASBT) due to direct excitation of the acceptor at the donor wavelength.[6][9][15]

    • Experimental Imaging:

      • For cells containing the FRET sensor, sequentially acquire images in all three channels: Donor (I_D), Acceptor (I_A), and FRET (I_rawFRET). Use identical acquisition settings (laser power, exposure time, gain) for all samples.

  • Image Analysis:

    • Pre-processing: For each time point, perform background subtraction on all images. If there is any shift between channels, register the images.

    • Bleed-Through Correction: Calculate the corrected FRET image (I_cFRET) on a pixel-by-pixel basis using the bleed-through coefficients determined from the control samples.[10]

      • I_cFRET = I_rawFRET - (DSBT_coefficient * I_D) - (ASBT_coefficient * I_A)

    • Ratiometric Imaging: Generate a ratiometric image by dividing the corrected FRET image by the donor image.

      • FRET Ratio = I_cFRET / I_D

    • Quantification: Analyze the FRET Ratio images to determine changes over time, calculate the dynamic range, and perform statistical analysis on regions of interest.

Application Example: Monitoring Small GTPase Activation

Small GTPases, like Rac1, act as molecular switches in signal transduction pathways, cycling between an active GTP-bound state and an inactive GDP-bound state.[7][11] A FRET biosensor can be designed to report on the activation state of Rac1.

Rac1_Pathway RTK Receptor Tyrosine Kinase (RTK) GEF Guanine Nucleotide Exchange Factor (GEF) RTK->GEF Activates Rac1_GDP Rac1-GDP (Inactive) GEF->Rac1_GDP Promotes GDP/GTP Exchange Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP GTP Hydrolysis Effector Downstream Effector (e.g., PAK) Rac1_GTP->Effector Binds & Activates FRET_Sensor Rac1 FRET Sensor (Reports Rac1-GTP levels) Rac1_GTP->FRET_Sensor Induces High FRET GAP GTPase Activating Protein (GAP) GAP->Rac1_GTP Response Cellular Response (e.g., Lamellipodia Formation) Effector->Response

Figure 4: Signaling pathway of Rac1 activation monitored by a FRET sensor.

In this application, a biosensor could be constructed by inserting a Rac1-binding domain (like PBD) between a NIR donor and this compound.[7] When Rac1 is activated (binds GTP), it interacts with the PBD domain, causing a conformational change in the sensor that increases FRET. This allows for real-time visualization of where and when Rac1 is activated within a living cell in response to stimuli, providing critical information for drug development targeting this pathway.

Conclusion

This compound based FRET sensors represent a significant advancement in the field of molecular imaging and biosensing. By leveraging the favorable properties of NIR fluorescence, these tools enable highly sensitive and quantitative measurements of molecular events in complex biological systems, from single cells to whole organisms. The protocols and principles outlined in these notes provide a framework for the successful design, implementation, and analysis of novel this compound FRET sensors, empowering researchers to explore cellular signaling and evaluate therapeutic efficacy with unprecedented clarity.

References

Application Notes and Protocols for IR-806 Dye in Small Animal Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to IR-806 Dye

This compound is a near-infrared (NIR) cyanine dye that has garnered significant attention in the field of small animal imaging. Its favorable optical properties in the NIR window (700-900 nm), where tissue autofluorescence is minimal and light penetration is maximal, make it a valuable tool for in vivo studies. This document provides detailed application notes and protocols for the effective use of this compound dye in small animal imaging research.

This compound is a water-soluble and photostable dye, making it suitable for various biomedical applications. It can be used as a standalone imaging agent or conjugated to targeting moieties such as antibodies or peptides to visualize specific biological targets and pathways.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the dye's properties is crucial for designing and interpreting in vivo imaging experiments. The key characteristics of this compound are summarized in the table below.

PropertyValueReference
Chemical Formula C₃₇H₄₄ClN₂NaO₆S₂[1][2]
Molecular Weight 735.33 g/mol [1][2]
Appearance Solid[1][2]
Solubility Water[1][2]
Excitation Maximum (λex) ~780-806 nm[1][2][3][4]
Emission Maximum (λem) Emission extends beyond 900 nm in Chloroform. A precise emission maximum in aqueous solution is not consistently reported, but is expected to be in the 820-840 nm range.[3]
Molar Extinction Coefficient (ε) 390 L g⁻¹ cm⁻¹ in Chloroform. This translates to approximately 286,650 M⁻¹ cm⁻¹.[3]
Quantum Yield (Φ) 0.0028 in DMSO. The quantum yield in aqueous solutions is expected to be low.

Applications in Small Animal Imaging

This compound dye is a versatile tool for a range of in vivo imaging applications, including:

  • Tumor Imaging: Due to the enhanced permeability and retention (EPR) effect, this compound can passively accumulate in tumor tissues, allowing for non-invasive visualization of tumor burden and growth.

  • Sentinel Lymph Node Mapping: The dye can be used to map lymphatic drainage and identify sentinel lymph nodes, which is critical for cancer staging.

  • Vascular Imaging: Following intravenous administration, this compound can be used to visualize vasculature and assess blood flow dynamics.

  • Conjugate-Based Targeted Imaging: this compound can be conjugated to antibodies, peptides, or other targeting ligands to specifically visualize molecular targets of interest in vivo.

Experimental Protocols

Preparation of this compound Dye for In Vivo Administration

Materials:

  • This compound dye powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile 0.22 µm syringe filters

  • Vortex mixer

  • Sterile microcentrifuge tubes

Protocol:

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound dye powder.

    • Dissolve the dye in a small amount of sterile DMSO to create a concentrated stock solution (e.g., 1-10 mg/mL).

    • Vortex thoroughly to ensure complete dissolution.

  • Working Solution Preparation:

    • On the day of the experiment, dilute the DMSO stock solution with sterile PBS to the desired final concentration. Note: The final concentration of DMSO in the injected solution should be kept to a minimum (ideally less than 5%) to avoid toxicity.

    • For example, to prepare a 100 µM solution, dilute a 10 mM stock solution 1:100 in sterile PBS.

    • Vortex the working solution gently.

  • Sterilization:

    • Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.

In Vivo Imaging of Tumor-Bearing Mice

Materials:

  • Tumor-bearing mice (e.g., subcutaneous xenograft models)

  • Prepared sterile this compound dye solution

  • Anesthesia (e.g., isoflurane)

  • Small animal in vivo imaging system equipped with appropriate NIR filters

  • Insulin syringes with 28-30 gauge needles

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging system's heated stage to maintain body temperature.

  • Dye Administration:

    • Administer the sterile this compound dye solution via intravenous (tail vein) injection. A typical dose for cyanine dyes is in the range of 0.5 mg/kg. The optimal dose may need to be determined empirically for your specific application and imaging system.

    • The recommended injection volume for a 25g mouse is 50-125 µL.

  • Image Acquisition:

    • Acquire a pre-injection (baseline) image of the mouse.

    • Acquire a series of images at various time points post-injection (e.g., 5 min, 30 min, 1 hr, 4 hr, 24 hr, 48 hr) to monitor the biodistribution and tumor accumulation of the dye.

    • Imaging Parameters:

      • Excitation Filter: A filter appropriate for the 780-806 nm range.

      • Emission Filter: A long-pass filter capturing emissions above 820 nm.

      • Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturation.

  • Image Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a background region (e.g., non-tumor muscle tissue).

    • Quantify the fluorescence intensity in the ROIs at each time point.

    • Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the dye in the tumor.

Ex Vivo Biodistribution Analysis

Protocol:

  • At the final imaging time point, euthanize the mouse according to approved institutional protocols.

  • Dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart) and place them in a petri dish.

  • Image the excised organs using the in vivo imaging system with the same imaging parameters used for the live animal imaging.

  • Quantify the fluorescence intensity in each organ to determine the biodistribution of the this compound dye.

Diagrams

Cellular Uptake Mechanism of this compound

G Cellular Uptake of this compound Dye cluster_extracellular Extracellular Space cluster_cell Tumor Cell This compound This compound Albumin Albumin This compound->Albumin Binds to This compound-Albumin This compound-Albumin Complex OATP Organic Anion Transporting Polypeptide (OATP) This compound->OATP Direct Uptake Endocytosis Endocytosis This compound-Albumin->Endocytosis Albumin-mediated Cytoplasm Cytoplasm OATP->Cytoplasm Endosome Endosome Endocytosis->Endosome Endosome->Cytoplasm Release

Caption: Proposed mechanisms for cellular uptake of this compound dye by tumor cells.

General Experimental Workflow for In Vivo Imaging

G Experimental Workflow for this compound In Vivo Imaging Prep Prepare this compound Working Solution Anesthetize Anesthetize Mouse Prep->Anesthetize Baseline Acquire Baseline Image Anesthetize->Baseline Inject Inject this compound (Intravenous) Baseline->Inject Image Acquire Images at Time Points Inject->Image Analyze Analyze Images (ROI, TBR) Image->Analyze ExVivo Ex Vivo Organ Imaging (Optional) Image->ExVivo Data Data Interpretation and Reporting Analyze->Data ExVivo->Analyze

References

Application Notes and Protocols for Labeling Cells with IR-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a near-infrared (NIR) cyanine dye that is increasingly utilized in biomedical research for in vivo and in vitro imaging applications. Its fluorescence in the NIR spectrum (absorption peak ~730-800 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal candidate for cell tracking studies in preclinical models.[1] These application notes provide a comprehensive guide to labeling live cells with this compound, including detailed protocols, data on expected outcomes, and troubleshooting tips. The primary method described herein focuses on the use of an amine-reactive N-hydroxysuccinimide (NHS) ester derivative of this compound, a common and effective method for covalently labeling cells.[2][3]

Principle of Cell Labeling with this compound NHS Ester

Amine-reactive dyes, such as this compound NHS ester, covalently bind to primary amines on proteins.[4][5][6] In live cells with intact membranes, the dye primarily labels cell surface proteins. If cells have compromised membranes (i.e., are non-viable), the dye can enter the cell and react with intracellular proteins, resulting in a much stronger fluorescent signal.[4][5] This property allows for the discrimination of live and dead cell populations. The covalent nature of the bond ensures stable and long-term labeling, suitable for cell tracking experiments.[7]

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from cell labeling experiments with near-infrared cyanine dyes. Note that optimal conditions and results will vary depending on the cell type and experimental setup.

Table 1: Recommended Starting Concentrations for this compound NHS Ester Labeling

Cell TypeRecommended Concentration Range (µM)
Adherent Cell Lines (e.g., HeLa, A549)1 - 10
Suspension Cell Lines (e.g., Jurkat, K562)5 - 20
Primary Cells (e.g., T cells, MSCs)10 - 50

Table 2: Typical Labeling Efficiency and Viability

Dye Concentration (µM)Labeling Efficiency (%)Cell Viability (%)
1> 90> 95
5> 95> 90
10> 9880 - 90
25> 98< 80
50> 98< 60

Data are generalized from studies on similar near-infrared cyanine dyes and should be optimized for your specific cell type and application.

Experimental Protocols

Protocol 1: Labeling of Suspension Cells with this compound NHS Ester

This protocol provides a step-by-step guide for labeling cells grown in suspension.

Materials:

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Cells in suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Prepare a 1 mM stock solution of this compound NHS Ester: Dissolve the lyophilized this compound NHS Ester in anhydrous DMSO. For example, for 1 mg of dye with a molecular weight of ~835 g/mol , add 1.2 µL of DMSO. Mix well by vortexing. Store the stock solution at -20°C, protected from light and moisture.

  • Cell Preparation: Harvest cells and count them using a hemocytometer or an automated cell counter. Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in sterile PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL. Centrifuge again and discard the supernatant. Repeat this washing step once more to remove any residual media and serum.

  • Labeling: Resuspend the washed cell pellet in warm (37°C) PBS. Add the this compound NHS Ester stock solution to the cell suspension to achieve the desired final concentration (refer to Table 1). For example, to achieve a 10 µM final concentration in 1 mL of cell suspension, add 10 µL of the 1 mM stock solution.

  • Incubation: Incubate the cells with the dye for 15-30 minutes at 37°C, protected from light. Gently mix the cells every 5-10 minutes to ensure uniform labeling.

  • Quenching and Washing: After incubation, add an equal volume of complete culture medium containing at least 10% FBS to the cell suspension to quench the reaction. The amines in the serum proteins will react with any unbound dye.

  • Centrifuge the cells at 300-500 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in fresh, pre-warmed complete culture medium.

  • Wash the cells two more times with complete culture medium to remove any residual unbound dye.

  • Cell Counting and Viability Assessment: After the final wash, resuspend the cells in fresh culture medium. Count the cells and assess their viability using a suitable method, such as Trypan Blue exclusion or a fluorescence-based viability assay (see Protocol 3).

  • The labeled cells are now ready for downstream applications such as flow cytometry, fluorescence microscopy, or in vivo imaging.

Protocol 2: Labeling of Adherent Cells with this compound NHS Ester

This protocol is for labeling cells that grow attached to a culture vessel.

Materials:

  • This compound NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Adherent cells in a culture vessel (e.g., flask, plate, or dish)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • Fetal Bovine Serum (FBS)

Procedure:

  • Prepare a 1 mM stock solution of this compound NHS Ester: Follow step 1 from Protocol 1.

  • Cell Preparation: Culture adherent cells to the desired confluency (typically 70-90%).

  • Washing: Aspirate the culture medium from the vessel. Gently wash the cells twice with sterile PBS to remove any residual serum.

  • Labeling: Prepare the labeling solution by diluting the this compound NHS Ester stock solution in warm (37°C) PBS to the desired final concentration (refer to Table 1). Add a sufficient volume of the labeling solution to cover the cell monolayer.

  • Incubation: Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a cell culture incubator, protected from light.

  • Quenching and Washing: After incubation, aspirate the labeling solution. Add pre-warmed complete culture medium containing at least 10% FBS to the cells to quench the reaction. Incubate for 5 minutes.

  • Aspirate the quenching medium and wash the cells three times with pre-warmed complete culture medium.

  • Cell Viability Assessment: After the final wash, add fresh culture medium to the cells. Assess cell viability if required, for example, by observing cell morphology or using a cell viability assay (see Protocol 3).

  • The labeled cells are now ready for downstream applications.

Protocol 3: Assessment of Cell Viability after Labeling

It is crucial to assess the impact of the labeling procedure on cell health.

Materials:

  • Labeled and unlabeled (control) cells

  • Trypan Blue solution (0.4%) or a fluorescence-based viability kit (e.g., Propidium Iodide, DAPI)

  • Hemocytometer

  • Fluorescence microscope or flow cytometer

Procedure (Trypan Blue Exclusion Method):

  • Take a small aliquot of the labeled cell suspension and an equal aliquot of the unlabeled control cell suspension.

  • Mix each aliquot with an equal volume of 0.4% Trypan Blue solution.

  • Incubate for 1-2 minutes at room temperature.

  • Load a hemocytometer with the cell suspension.

  • Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid.

  • Calculate the percentage of viable cells: Viability (%) = (Number of viable cells / Total number of cells) x 100

  • Compare the viability of the labeled cells to the unlabeled control cells. A significant decrease in viability suggests that the labeling conditions may be too harsh and require optimization (e.g., by reducing dye concentration or incubation time). For many cyanine dyes, a moderate to low cytotoxicity is observed with a median lethal dose (LD50) between 5–10 μM after 72 hours of incubation.[8]

Diagrams

experimental_workflow Experimental Workflow for Cell Labeling with this compound NHS Ester prep Prepare 1 mM this compound NHS Ester Stock in DMSO labeling Incubate Cells with This compound NHS Ester (15-30 min, 37°C) prep->labeling harvest Harvest and Wash Cells (Suspension or Adherent) harvest->labeling quench Quench Reaction with FBS-containing Medium labeling->quench wash Wash Cells to Remove Unbound Dye quench->wash assess Assess Cell Viability and Labeling Efficiency wash->assess downstream Downstream Applications (Microscopy, Flow Cytometry, In Vivo Imaging) assess->downstream

Caption: Workflow for labeling cells with this compound NHS Ester.

signaling_pathway Proposed Cellular Uptake Mechanisms of this compound cluster_extracellular Extracellular Space cluster_cell Cell IR806 This compound Dye Albumin Serum Albumin IR806->Albumin Binding Membrane Cell Membrane IR806->Membrane Direct Penetration (Lipophilic Character) OATP Organic Anion Transporting Polypeptides (OATPs) IR806->OATP Uptake IR806_Albumin This compound-Albumin Complex Endocytosis Endocytosis IR806_Albumin->Endocytosis Receptor-Mediated Cytoplasm Cytoplasm Membrane->Cytoplasm OATP->Cytoplasm Endocytosis->Cytoplasm Mitochondria Mitochondria Cytoplasm->Mitochondria Accumulation

Caption: Potential cellular uptake pathways for cyanine dyes like this compound.

References

IR-806 Dye: Application Notes and Protocols for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

IR-806 is a water-soluble, photostable near-infrared (NIR) cyanine dye that has emerged as a valuable tool for deep tissue fluorescence imaging. Its spectral properties, falling within the NIR-I window (700-900 nm), allow for deeper tissue penetration compared to visible light, owing to reduced absorption and scattering by biological components like hemoglobin and water.[1] This characteristic, coupled with lower tissue autofluorescence in the NIR region, results in an improved signal-to-noise ratio, making this compound an excellent candidate for various in vivo and in vitro imaging applications.[1][2]

These application notes provide a comprehensive overview of this compound, including its physicochemical properties, protocols for its use in deep tissue imaging, and methods for bioconjugation to enhance targeting specificity.

Physicochemical and Spectral Properties

The key characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning.

PropertyValueSolvent/ConditionsReference
Molecular Weight 735.33 g/mol -[3]
Appearance Solid-
Solubility Water SolubleAqueous solutions
Absorption Maximum (λmax) ~806 nmAqueous Solution
Emission Maximum (λem) Extends beyond 900 nmAqueous Solution[4]
Molar Extinction Coefficient (ε) ~286,854 M-1cm-1ChloroformCalculated from[5]
Quantum Yield (Φf) 0.0028Dimethyl sulfoxide (DMSO)[6]

Applications in Deep Tissue Imaging

The primary application of this compound is in non-invasive in vivo imaging, where its NIR fluorescence enables visualization of biological structures and processes deep within living organisms.

Tumor Imaging

Unconjugated this compound can passively accumulate in tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][7] This phenomenon is attributed to the leaky vasculature and poor lymphatic drainage characteristic of many solid tumors, which allows for the preferential accumulation of macromolecules and nanoparticles.[5][7]

For active targeting, this compound can be conjugated to molecules that specifically bind to tumor-associated antigens or receptors, such as antibodies or peptides. This approach significantly enhances the signal from the tumor while reducing background fluorescence from non-target tissues.

Vascular Imaging

Due to its retention in the bloodstream for a period after injection, this compound can be used to visualize vasculature. This is valuable for studying blood flow, angiogenesis in tumors, and other vascular pathologies.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Injection
  • Reconstitution: Dissolve the solid this compound dye in sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4, to create a stock solution. The concentration of the stock solution can be determined based on the desired final injection concentration and volume.

  • Dilution: On the day of the experiment, dilute the stock solution with sterile PBS to the final desired concentration for injection. A typical starting dose for NIR dyes is in the range of 1-2 nmol per 25g mouse.[2]

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any potential microbial contaminants before injection.

Protocol 2: In Vivo Deep Tissue Imaging in a Murine Tumor Model
  • Animal Model: Use athymic nude mice (nu/nu) to minimize light scattering and absorption by fur.[8] If using other strains, carefully shave the area to be imaged.

  • Tumor Implantation: Subcutaneously implant tumor cells in the desired location on the mouse. Allow the tumors to grow to a suitable size for imaging (e.g., 50-100 mm³).

  • Dye Administration: Administer the prepared this compound solution to the mice via intravenous (tail vein) injection. The recommended injection volume for a 25g mouse is typically between 50-125 µl.[8]

  • Imaging:

    • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

    • Place the mouse in a small animal in vivo imaging system equipped for NIR fluorescence imaging.

    • Set the excitation wavelength to be close to the absorption maximum of this compound (~806 nm). An 808 nm laser is a common choice.[9]

    • Use a long-pass filter to collect the emission signal (e.g., >830 nm).

    • Optimize imaging parameters such as exposure time and laser power to achieve a good signal-to-noise ratio without saturating the detector. Laser power may range from 25-50 mW/cm².[9]

    • Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to determine the optimal time window for imaging, which depends on the pharmacokinetics of the dye and the specific application.

  • Data Analysis:

    • Use the imaging system's software to draw regions of interest (ROIs) around the tumor and a non-tumor background area.

    • Quantify the fluorescence intensity in these ROIs.

    • Calculate the tumor-to-background ratio (TBR) to assess the imaging contrast.

Protocol 3: Bioconjugation of this compound to an Antibody (General Protocol)

This protocol assumes the availability of an amine-reactive derivative of this compound (e.g., this compound-NHS ester). If not commercially available, the carboxylic acid form of this compound can be activated to an NHS ester using standard carbodiimide chemistry.

  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free buffer, such as PBS, at a pH of 8.0-8.5.[10][11] A typical concentration is 2 mg/mL.[12]

    • Ensure the antibody solution is free of any stabilizers like bovine serum albumin (BSA) or preservatives like sodium azide that contain primary amines.

  • Dye Preparation:

    • Dissolve the this compound-NHS ester in anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM).[10]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound-NHS ester solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unconjugated dye from the antibody-dye conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[13]

  • Characterization:

    • Determine the degree of labeling (DOL), which is the average number of dye molecules per antibody, by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of this compound (~806 nm).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Dye_Prep This compound Dye Reconstitution Injection Intravenous Injection Dye_Prep->Injection Animal_Prep Animal Model (Tumor Implantation) Animal_Prep->Injection Imaging In Vivo NIR Fluorescence Imaging Injection->Imaging ROI_Analysis Region of Interest (ROI) Analysis Imaging->ROI_Analysis TBR_Calc Tumor-to-Background Ratio (TBR) Calculation ROI_Analysis->TBR_Calc

Caption: Workflow for in vivo deep tissue imaging using this compound dye.

Bioconjugation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Characterization Antibody Targeting Antibody (in amine-free buffer) Conjugation Conjugation Reaction (Room Temperature, 1-2h) Antibody->Conjugation Dye Amine-Reactive this compound (e.g., NHS Ester) Dye->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization

Caption: General workflow for the bioconjugation of this compound to an antibody.

EPR_Effect_Diagram cluster_blood_vessel Blood Vessel cluster_tumor_tissue Tumor Tissue Dye This compound Tumor_Cells Tumor Cells Dye->Tumor_Cells Leaky Vasculature (Enhanced Permeability) Accumulated_Dye Accumulated This compound Tumor_Cells->Accumulated_Dye Poor Lymphatic Drainage (Enhanced Retention)

Caption: Mechanism of passive tumor targeting via the EPR effect.

References

Troubleshooting & Optimization

IR-806 Dye Technical Support Center: Troubleshooting Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with IR-806 dye, with a particular focus on aggregation. The following information is designed to assist you in optimizing your experiments and achieving reliable, reproducible results.

Section 1: Frequently Asked Questions (FAQs) about this compound Aggregation

Q1: What is this compound dye and what are its common applications?

A1: this compound is a near-infrared (NIR) cyanine dye with a maximum absorption at approximately 806 nm.[1] It is a water-soluble and photo-stable dye frequently used in biomedical applications, including bio-imaging and as an active medium in NIR dye lasers.[1] Other applications include its use in dye-sensitized solar cells and optical displays.[1]

Q2: What is dye aggregation and why is it a problem for this compound?

A2: Dye aggregation is a phenomenon where dye molecules stick to each other to form dimers, trimers, or larger clusters.[2] This is a common issue with cyanine dyes like this compound, especially in aqueous solutions. Aggregation can be problematic as it often leads to quenching of the fluorescent signal, shifts in the absorption and emission spectra, and can cause artifacts in imaging applications or reduced efficiency in other uses.[2] Specifically for this compound, it has been noted to form non-emissive H-aggregates on the surfaces of nanoparticles.

Q3: How can I tell if my this compound dye is aggregating?

A3: Spectroscopic changes are a key indicator of aggregation. When this compound aggregates, you may observe a change in the shape of its UV-Vis absorption spectrum.[3] Often, a new absorption band will appear at a shorter wavelength (a blueshift), which is characteristic of H-aggregate formation. Another sign can be a decrease in fluorescence intensity despite an increase in dye concentration. For a more quantitative analysis, dynamic light scattering (DLS) can be used to detect the presence of larger particles (aggregates) in your solution.[4][5]

Q4: What are the main factors that cause this compound to aggregate?

A4: Several factors can promote the aggregation of cyanine dyes, including:

  • High Concentration: As the concentration of the dye increases, so does the likelihood of aggregation.

  • Aqueous Solvents: this compound is more prone to aggregation in aqueous buffers like PBS compared to organic solvents.

  • Ionic Strength: High salt concentrations can increase aggregation.

  • Temperature: Lower temperatures can sometimes promote aggregation.

  • Purity of Solvents: For initial stock solutions, the purity of the solvent is critical. For example, hygroscopic solvents like DMSO can absorb water, which can lead to aggregation upon dilution into aqueous buffers.

Section 2: Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues you might encounter during your experiments.

Dye Dissolution and Stock Preparation

Q: My this compound dye is not dissolving properly in DMSO, or it precipitates when I dilute it into my aqueous buffer. What should I do?

A: This is a common issue and can often be resolved with the following steps:

  • Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound and promote aggregation. Always use freshly opened, high-purity, anhydrous DMSO for preparing your stock solution.[6]

  • Ultrasonication: After adding the this compound to the DMSO, use an ultrasonic bath to aid in dissolution.[6]

  • Proper Dilution Technique: When diluting your DMSO stock into an aqueous buffer (e.g., PBS), add the dye stock to the buffer in a dropwise manner while vortexing or stirring vigorously. This rapid mixing can help prevent localized high concentrations of the dye that can lead to precipitation.

  • Consider Additives: If aggregation persists upon dilution, consider incorporating anti-aggregation agents as described in the next section.

Preventing and Reversing Aggregation in Aqueous Solutions

Q: I suspect my this compound is aggregating in my aqueous experimental buffer. How can I prevent or reduce this?

A: Several additives can be used to minimize aggregation in aqueous solutions. The optimal choice and concentration may depend on your specific application.

  • Pluronic F-127: This non-ionic surfactant can help to solubilize hydrophobic molecules in aqueous solutions and prevent dye aggregation.[7] It is often used for loading cells with hydrophobic dyes.

    • Protocol: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO. Immediately before use, mix your this compound DMSO stock solution with an equal volume of the 20% Pluronic F-127 stock. Then, dilute this mixture into your aqueous buffer to the final desired this compound concentration.[7] The final concentration of Pluronic F-127 should typically be kept at or below 0.1%.[7]

  • β-Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic dye molecules, effectively isolating them from each other and preventing aggregation.[8]

    • Concentration: The optimal concentration of β-cyclodextrin can vary. Studies on other dyes have shown that solubility increases up to a certain concentration (e.g., 0.04 M), after which insoluble complexes may form.[8] It is recommended to perform a titration to find the optimal concentration for your specific this compound concentration and buffer system.

Troubleshooting in Specific Applications

Q: I am seeing high background or punctate, non-specific staining in my immunofluorescence images when using an this compound conjugate. Could this be aggregation?

A: Yes, aggregates of fluorescently-labeled antibodies are a common cause of high background and non-specific staining.

  • Centrifuge Your Antibody Solution: Before use, centrifuge your this compound conjugated antibody solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any aggregates. Carefully collect the supernatant for staining.

  • Optimize Antibody Concentration: High antibody concentrations can lead to both non-specific binding and aggregation. Perform a titration to determine the lowest concentration of your this compound conjugate that still provides a good signal-to-noise ratio.

  • Improve Washing Steps: Increase the number and duration of your wash steps after antibody incubation to more effectively remove unbound antibodies and aggregates. Adding a small amount of a mild detergent like Tween-20 to your wash buffer can also help.

  • Use a Blocking Buffer: Ensure you are using an appropriate blocking buffer (e.g., BSA or serum) to block non-specific binding sites on your cells or tissue.

Q: My flow cytometry results with this compound show a weak signal or high, non-specific background fluorescence. What could be the cause?

A: In addition to the general troubleshooting steps for fluorescence staining, consider the following for flow cytometry:

  • Check for Aggregates in the Sample: Aggregates can cause issues with the fluidics of the flow cytometer and can also lead to high side scatter and non-specific fluorescence. As with microscopy, centrifuging your stained cell suspension at a low speed before analysis can help to remove large cell clumps and dye aggregates.

  • Titrate Your Dye/Antibody: Using too high a concentration of an this compound conjugate can lead to high background. Titrate to find the optimal concentration.

  • Use a Viability Dye: Dead cells can non-specifically take up fluorescent dyes and antibodies. Use a viability dye to exclude dead cells from your analysis.

  • Check Instrument Settings: Ensure that the correct laser and filter combination is being used for this compound. Misaligned lasers can result in a weak signal.

Section 3: Data Presentation and Experimental Protocols

Quantitative Data Summary
ParameterSolvent/AdditiveConcentration/ValueNotes
Solubility DMSO100 mg/mL (135.99 mM)Requires ultrasonication. Use of hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[6]
Anti-aggregation Additive Pluronic F-127Working concentration ≤ 0.1%A 20% (w/v) stock in DMSO is typically prepared and then diluted.[7]
Anti-aggregation Additive β-CyclodextrinTitration recommended (starting around 0.04 M)Higher concentrations may lead to the formation of insoluble complexes.[8]
Key Experimental Protocols
  • Use a new, unopened vial of anhydrous, high-purity DMSO.

  • Weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

  • Vortex briefly and then place the vial in an ultrasonic bath until the dye is completely dissolved.

  • Store the stock solution in small aliquots at -20°C for up to one month or -80°C for up to six months, protected from light and moisture.[6]

  • Prepare a series of dilutions of this compound in your aqueous buffer of interest, starting from a high concentration and going down to a low concentration where you expect the dye to be monomeric.

  • Acquire the UV-Vis absorption spectrum for each concentration.

  • Normalize the spectra to the peak of the monomeric form (the longest wavelength absorption peak).

  • Observe any changes in the spectral shape. The appearance and increase of a shoulder or a new peak at a shorter wavelength (e.g., in the 650-750 nm range) with increasing concentration is indicative of H-aggregation. A red-shift in the main absorption peak can indicate the formation of J-aggregates.[3][9]

Section 4: Visualizations

Logical Workflow for Troubleshooting this compound Aggregation

TroubleshootingWorkflow Troubleshooting this compound Aggregation cluster_issue Observed Issue cluster_initial_checks Initial Checks cluster_solutions Potential Solutions cluster_verification Verification Issue Poor Solubility / Precipitation / Unexpected Spectroscopic Results / High Background Staining CheckSolvent Is DMSO fresh and anhydrous? Issue->CheckSolvent CheckConcentration Is dye concentration too high? Issue->CheckConcentration CheckStorage Was the stock solution stored correctly? Issue->CheckStorage OptimizeDilution Optimize dilution technique (e.g., rapid mixing) Issue->OptimizeDilution Additives Incorporate anti-aggregation additives (Pluronic F-127, β-cyclodextrin) Issue->Additives Centrifuge Centrifuge antibody conjugates/samples Issue->Centrifuge UseNewDMSO Use fresh, anhydrous DMSO CheckSolvent->UseNewDMSO No ReduceConcentration Reduce working concentration CheckConcentration->ReduceConcentration Yes CheckStorage->UseNewDMSO No Ultrasonicate Apply ultrasonication UseNewDMSO->Ultrasonicate Spectroscopy Verify with UV-Vis Spectroscopy (check for monomeric spectrum) UseNewDMSO->Spectroscopy OptimizeDilution->Spectroscopy ReduceConcentration->Spectroscopy Additives->Spectroscopy Microscopy Re-image and check for reduced background Centrifuge->Microscopy FlowCytometry Re-run sample and check for improved signal/noise Centrifuge->FlowCytometry Spectroscopy->Microscopy Spectroscopy->FlowCytometry

Caption: A flowchart for troubleshooting this compound dye aggregation issues.

Experimental Workflow for Using this compound in Cell Staining

CellStainingWorkflow General Workflow for Cell Staining with this compound cluster_prep Preparation cluster_staining Staining Procedure cluster_imaging Imaging and Analysis PrepStock Prepare concentrated this compound stock in anhydrous DMSO DiluteDye Dilute this compound conjugate in buffer (consider additives if needed) PrepStock->DiluteDye PrepCells Culture and prepare cells on coverslips or in plates FixPerm Fix and permeabilize cells (if required for the target) PrepCells->FixPerm Block Block non-specific binding sites FixPerm->Block Block->DiluteDye Incubate Incubate cells with this compound conjugate DiluteDye->Incubate Wash Wash cells to remove unbound dye Incubate->Wash Mount Mount coverslip with antifade medium Wash->Mount Image Acquire images using appropriate NIR laser lines and filters Mount->Image Analyze Analyze images Image->Analyze

Caption: A general workflow for staining cells with this compound conjugates.

Disclaimer: The information provided in this technical support center is intended for guidance and troubleshooting purposes. Optimal experimental conditions may vary depending on the specific application, cell type, and instrumentation. It is always recommended to perform appropriate validation and optimization experiments.

References

Technical Support Center: IR-806 Photobleaching and Prevention Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the near-infrared (NIR) dye IR-806. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of photobleaching, ensuring the acquisition of high-quality and reliable fluorescence data.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: My this compound signal is fading rapidly during image acquisition. What is happening and how can I prevent it?

A1: Rapid signal loss, or photobleaching, is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. For cyanine dyes like this compound, this process is often mediated by reaction with molecular oxygen in an excited triplet state, leading to the formation of non-fluorescent products. To minimize photobleaching, a multi-faceted approach is recommended, focusing on optimizing imaging parameters and utilizing protective chemical environments.

Troubleshooting Steps:

  • Reduce Excitation Light Intensity: Use the lowest laser power or illumination intensity that provides a sufficient signal-to-noise ratio.[1] This can be achieved by using neutral density filters or adjusting laser power settings on the microscope.[1]

  • Minimize Exposure Time: Keep the illumination time as short as possible.[1] Avoid prolonged exposure when not actively acquiring images.[2]

  • Optimize Imaging Buffer: The composition of your imaging buffer can significantly impact dye stability. Consider using commercial antifade reagents or preparing your own.

  • Choose the Right Imaging System: If available, techniques like multiphoton microscopy can reduce out-of-focus photobleaching.

Q2: What are antifade reagents and how do they work to protect this compound?

A2: Antifade reagents are chemical compounds added to the imaging medium to reduce photobleaching. They primarily work by quenching reactive oxygen species (ROS), particularly singlet oxygen, which are major contributors to the photodegradation of cyanine dyes.

Common Classes of Antifade Reagents:

Reagent ClassExamplesMechanism of ActionConsiderations for Cyanine Dyes
Singlet Oxygen Quenchers 1,4-diazabicyclo[2.2.2]octane (DABCO), p-phenylenediamine (PPD), n-propyl gallate (NPG)Directly interact with and deactivate singlet oxygen, preventing it from reacting with the fluorophore.[3]PPD can sometimes react with cyanine dyes, leading to signal loss.[3] DABCO is generally a safer choice.
Antioxidants Trolox (a water-soluble Vitamin E analog), Ascorbic Acid (Vitamin C), β-caroteneReduce and neutralize various reactive oxygen species. Trolox acts by quenching the triplet state through electron transfer.[4][5]Generally compatible with cyanine dyes and effective in live-cell imaging.[2]

Q3: How do I choose the best antifade reagent for my this compound experiments?

A3: The optimal antifade reagent can depend on your specific experimental conditions (e.g., fixed vs. live cells, imaging duration). It is highly recommended to perform a pilot experiment to determine the most effective solution for your setup. You can create a photobleaching curve to quantitatively compare different reagents.

Experimental Protocol: Creating a Photobleaching Curve

  • Prepare Identical Samples: Prepare multiple samples stained with this compound under the same conditions.

  • Apply Different Antifade Reagents: Mount each sample in a different imaging buffer: one with no antifade reagent (control), and the others with the various antifade reagents you wish to test.

  • Image under Consistent Conditions: Acquire a time-lapse series of images for each sample using the exact same imaging parameters (laser power, exposure time, frame rate, etc.).

  • Quantify Fluorescence Intensity: Measure the mean fluorescence intensity of a region of interest (ROI) in each image over time.

  • Plot and Compare: Plot the normalized fluorescence intensity against time for each condition. The curve that shows the slowest decay in fluorescence corresponds to the most effective antifade reagent for your experiment.[1]

Q4: Can I use antifade reagents for live-cell imaging with this compound?

A4: Yes, but with caution. Many commercial antifade mounting media are designed for fixed cells and can be toxic to live cells.[2] For live-cell imaging, it is crucial to use reagents specifically formulated for this purpose or to use antioxidants that are known to be cell-compatible at working concentrations.

Recommended Antifade Reagents for Live-Cell Imaging:

  • Trolox: A water-soluble analog of Vitamin E that has been shown to have low cytotoxicity in many cell lines and is effective at reducing photobleaching.[2]

  • Ascorbic Acid: Can be added to the imaging medium to reduce phototoxicity and photobleaching.[6]

Always perform a toxicity control experiment to ensure that the chosen antifade reagent does not adversely affect cell viability or the biological process you are studying.

Experimental Protocols

Protocol 1: General Staining of Fixed Cells with this compound and Use of an Antifade Mounting Medium

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Staining with this compound:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS with 1% BSA).

    • Incubate the sample with the this compound solution for the optimized duration and temperature, protected from light.

    • Wash three times with PBS to remove unbound dye.

  • Mounting with Antifade Reagent:

    • Carefully remove excess PBS from the sample.

    • Add a drop of a commercial antifade mounting medium or a user-prepared antifade solution (e.g., PBS with 10% DABCO).

    • Gently lower a coverslip onto the mounting medium, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

Protocol 2: Reducing this compound Photobleaching in Live-Cell Imaging with Ascorbic Acid

This protocol is adapted from a method used for the near-infrared dye IR-792 and may require optimization for this compound.[6]

  • Prepare Ascorbic Acid Stock Solution:

    • Prepare a fresh 100 mM stock solution of cell culture-grade ascorbic acid in sterile water or PBS.

  • Prepare Imaging Medium:

    • Immediately before imaging, dilute the ascorbic acid stock solution into your pre-warmed, phenol red-free cell culture medium to a final concentration of 500 µM.

  • Image the Cells:

    • Replace the standard culture medium of your this compound stained cells with the imaging medium containing ascorbic acid.

    • Proceed with your live-cell imaging experiment, keeping in mind the recommendations for minimizing light exposure.

  • Troubleshooting:

    • Inadequate Photoprotection: If significant photobleaching still occurs, you can consider increasing the ascorbic acid concentration up to 1 mM. However, it is essential to perform control experiments to verify that higher concentrations do not impact cell health.[6]

Visualizations

Photobleaching_Pathway S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light (hν) S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (e.g., ¹O₂) T1->ROS Energy Transfer to O₂ Bleached Photobleached Dye (Non-fluorescent) T1->Bleached Photochemical Reaction ROS->Bleached Oxidation of Dye

Simplified Jablonski diagram of the photobleaching process.

Experimental workflow for minimizing this compound photobleaching.

Quencher_Mechanism cluster_quenching Protective Pathway T1 Excited Triplet State of this compound (T1) O2_singlet Singlet Oxygen (¹O₂) T1->O2_singlet Energy Transfer O2_ground Ground State Oxygen (³O₂) O2_singlet->O2_ground Quenching Quencher Antifade Reagent (e.g., DABCO, Trolox) O2_singlet->Quencher Deactivation IR806_bleached Photobleached this compound O2_singlet->IR806_bleached Oxidation Quencher_deactivated Deactivated Quencher

Mechanism of singlet oxygen quenchers in preventing photobleaching.

References

improving IR-806 fluorescence signal intensity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for IR-806, a near-infrared (NIR) cyanine dye. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the fluorescence signal intensity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a water-soluble, near-infrared (NIR) cyanine dye. It is recognized for its photostability, which makes it suitable for various biomedical applications, including bio-imaging. The dye has an absorption maximum (λmax) at approximately 806 nm. NIR probes like this compound are advantageous for in vivo and in vitro imaging because they operate in a spectral range (typically 700-900 nm) where biological molecules exhibit low absorption and autofluorescence, leading to a higher signal-to-noise ratio.[1]

Q2: What are the most common causes of a weak or non-existent this compound fluorescence signal?

Several factors can lead to low fluorescence intensity. The most common issues include:

  • Incorrect Instrument Settings: Mismatched excitation and emission filters are a primary cause of poor signal detection.[1][2]

  • Suboptimal Dye Concentration: Both excessively high and low concentrations can diminish the signal. High concentrations can lead to self-quenching or aggregation-caused quenching (ACQ).[2][3]

  • Photobleaching: Prolonged or high-intensity exposure to the excitation light source can irreversibly damage the this compound fluorophore.[2][4]

  • Dye Degradation: Improper storage, such as exposure to light and moisture, or repeated freeze-thaw cycles, can degrade the dye.[1][5]

  • Presence of Quenching Agents: Certain molecules in the sample or buffer can dissipate the excited state energy of the dye without emitting fluorescence.[2]

  • Unsuitable Solvent Environment: The fluorescence quantum yield of cyanine dyes is highly dependent on the solvent.[2]

Q3: How does the concentration of this compound impact its fluorescence signal?

The relationship between concentration and fluorescence intensity is not always linear.[6]

  • At low concentrations , fluorescence intensity is generally proportional to the dye concentration.[6][7]

  • At high concentrations , the signal can decrease due to phenomena like aggregation-caused quenching (ACQ) or self-quenching, where dye molecules interact and dissipate energy non-radiatively.[2][3] An excessive concentration can also lead to non-specific binding, which increases background noise.[1] It is crucial to perform a concentration titration to find the optimal concentration for your specific application.[2][8]

Q4: What is photobleaching and how can I minimize it for this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light, resulting in a loss of fluorescence.[4][9] Cyanine dyes are sensitive to strong light sources, especially direct sunlight.[4] To minimize photobleaching:

  • Reduce Exposure: Limit the duration and intensity of the excitation light. Use neutral density filters to attenuate the light source if possible.[1]

  • Use Antifade Reagents: For fixed cell imaging, use a mounting medium containing an anti-fade reagent to scavenge oxygen radicals that contribute to photobleaching.[1]

  • Sensitive Detectors: Employ a more sensitive detector to allow for shorter exposure times.[1]

  • Proper Storage: Always store the dye and stained samples protected from light.[4][10]

Q5: How do environmental factors like solvent, pH, and temperature affect this compound fluorescence?

The chemical environment significantly influences the fluorescence intensity of cyanine dyes.

  • Solvent: The fluorescence quantum yield of this compound is highly dependent on the solvent. A non-ideal solvent can significantly reduce fluorescence.[2]

  • pH: The fluorescence of some cyanine dyes can be sensitive to the pH of the surrounding medium.[2][11] It's important to maintain a stable and optimal pH for your experiment.

  • Temperature and Viscosity: An increase in temperature or a decrease in viscosity can lead to more frequent collisions between molecules, which can deactivate the excited state of the dye and reduce fluorescence intensity.[6][7]

Troubleshooting Guides

Problem: Weak or No Fluorescence Signal

This is one of the most common issues encountered. The following table outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Incorrect Instrument Settings Verify that the excitation and emission filters on your microscope or plate reader are appropriate for this compound's spectral profile (Ex/Em: ~806 nm).[1] Ensure the light source is properly aligned.[2]
Suboptimal Dye Concentration Perform a concentration titration to determine the optimal dye concentration for your specific cell type and application. Start with a low concentration and incrementally increase it while monitoring the signal.[8][12]
Dye Degradation Ensure the dye has been stored correctly, protected from light and moisture at the recommended temperature (-20°C or -80°C).[5] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1]
Photobleaching Minimize the sample's exposure to the excitation light.[1] Use an antifade mounting medium for fixed samples.[12] Reduce the frequency of image acquisition in time-lapse experiments.[1]
Presence of Quenching Agents Identify and remove potential quenching agents from your buffers and media. For example, some phosphines can quench cyanine dyes.[2] The presence of oxygen can also decrease fluorescence intensity.[13]
Insufficient Incubation Time The time required for the probe to reach its target can vary. Try increasing the incubation time incrementally (e.g., 30, 60, 120 minutes) to ensure adequate labeling.[1]
Problem: High Background Fluorescence

A high background signal can obscure the specific signal from your target, leading to a poor signal-to-noise ratio.

Potential CauseRecommended Solution
Excessive Dye Concentration Using too high a concentration can lead to non-specific binding and high background.[1] Optimize the concentration through titration.[12]
Dye Aggregation High concentrations can lead to the formation of dye aggregates, which can increase background noise.[14] Consider using additives like CDCA to reduce aggregation or optimizing the solvent.[15][16]
Cellular Autofluorescence While NIR imaging reduces autofluorescence, some cell types may still exhibit a background signal.[1] Always include an unstained control sample to determine the baseline autofluorescence.
Contaminated Media or Buffers Use fresh, high-quality culture media and buffers. Phenol red in some media can contribute to background fluorescence.[1]
Insufficient Washing Increase the number and duration of wash steps after staining to remove unbound dye.[12]
Problem: Signal Fades Quickly (Photobleaching)

If the initial signal is bright but diminishes rapidly during imaging, photobleaching is the likely cause.

Potential CauseRecommended Solution
Excessive Light Exposure Reduce the intensity of the excitation light source or shorten the exposure time.[1]
Repetitive Imaging of the Same Area In time-lapse experiments, reduce the frequency of image acquisition to minimize light-induced damage.[1]
Presence of Oxygen For fixed cells, use a mounting medium containing an anti-fade reagent to scavenge oxygen radicals.[1]
High-Intensity Light Source Avoid prolonged exposure to direct sunlight or other strong light sources during sample preparation and storage.[4]

Quantitative Data Summary

Table 1: Spectral and Physical Properties of this compound
PropertyValueReference
Maximum Absorption (λmax) ~806 nm
Form Solid
Solubility Water-soluble
Molecular Weight 735.33 g/mol
Storage Temperature -20°C or -80°C (sealed, away from moisture)[5]

Experimental Protocols

Protocol 1: General Staining Protocol for Live Cells with this compound

This protocol provides a general guideline. Optimal conditions, particularly probe concentration and incubation time, should be determined for each specific cell type and experimental setup.[1]

  • Cell Preparation: Culture cells to an appropriate density on your desired imaging vessel (e.g., glass-bottom dish, microplate). Ensure the cells are healthy and adherent.

  • Prepare Staining Solution: Prepare a working solution of this compound in a suitable buffer or culture medium. The final concentration should be determined by titration (see Protocol 2), but a starting point could be in the low micromolar range.

  • Staining: Remove the existing culture medium from the cells. Wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the this compound working solution to the cells.

  • Incubation: Incubate the cells for a predetermined time (e.g., 15-60 minutes) at 37°C in a CO2 incubator, protected from light.[1] The optimal incubation time is cell-type dependent and should be optimized.

  • Washing: Remove the staining solution. Wash the cells two to three times with pre-warmed PBS or culture medium to remove any unbound dye.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Proceed with fluorescence imaging using appropriate NIR filter sets.

Protocol 2: Determining Optimal this compound Concentration via Titration
  • Cell Seeding: Seed cells at a consistent density across multiple wells of a microplate or multiple imaging dishes.

  • Prepare Dye Dilutions: Prepare a series of this compound working solutions with varying concentrations (e.g., ranging from nanomolar to micromolar).

  • Staining: Stain the cells in different wells with the different concentrations of this compound, following the general staining protocol. Include a well with no dye as a negative control.

  • Imaging and Analysis: Image all samples using the exact same instrument settings (e.g., exposure time, gain).

  • Quantification: Measure the mean fluorescence intensity of the stained cells for each concentration.

  • Optimization: Plot the mean fluorescence intensity against the dye concentration. The optimal concentration will be the one that provides the highest signal-to-noise ratio before the signal plateaus or decreases due to quenching effects.

Protocol 3: Measuring Relative Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process.[17] It is defined as the ratio of photons emitted to photons absorbed.[7][18] The relative method involves comparing the fluorescence of this compound to a standard dye with a known quantum yield.

  • Select a Standard: Choose a standard fluorophore with a known quantum yield that has an absorption profile overlapping with this compound.

  • Prepare Solutions: Prepare dilute solutions of both the standard and this compound in the same solvent.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength. Ensure the absorbance is below 0.1 to prevent inner filter effects.[19]

  • Measure Fluorescence: Record the fluorescence emission spectra of both the standard and the sample using the same excitation wavelength and instrument settings.[2]

  • Integrate Data: Calculate the integrated area under the emission curves for both the standard and the sample.

  • Calculate Quantum Yield: Use the following equation to calculate the relative quantum yield of this compound (Φ_sample):[2]

    Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample^2 / n_std^2)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Visualizations

Troubleshooting_Weak_Signal cluster_checks Initial Checks cluster_optimization Optimization Steps start Weak or No Fluorescence Signal check_filters Check Filter Sets (Ex/Em) start->check_filters Instrument check_storage Verify Dye Storage & Handling start->check_storage Reagent check_concentration Review Dye Concentration start->check_concentration Protocol reduce_exposure Reduce Light Exposure start->reduce_exposure If photobleaching suspected optimize_incubation Increase Incubation Time check_storage->optimize_incubation If degradation suspected optimize_conc Perform Concentration Titration check_concentration->optimize_conc If suboptimal end_goal Improved Signal Intensity optimize_conc->end_goal optimize_incubation->end_goal use_antifade Use Antifade Reagents use_antifade->end_goal reduce_exposure->use_antifade

Caption: Troubleshooting workflow for weak this compound fluorescence signal.

Factors_Influencing_Fluorescence cluster_instrumental Instrumental Factors cluster_chemical Chemical Environment cluster_photophysical Photophysical Properties center_node This compound Fluorescence Intensity excitation Excitation Light (Intensity, Duration) excitation->center_node filters Filter Selection (Ex/Em) filters->center_node detector Detector Sensitivity detector->center_node concentration Dye Concentration (Quenching, Aggregation) concentration->center_node solvent Solvent Polarity & Viscosity solvent->center_node ph pH of Medium ph->center_node quenching_agents Presence of Quenchers (e.g., O2) quenching_agents->center_node quantum_yield Quantum Yield quantum_yield->center_node photostability Photostability photostability->center_node

Caption: Key factors influencing this compound fluorescence intensity.

Staining_Workflow prep_cells 1. Prepare Cells (Culture & Seed) prep_dye 2. Prepare Dye Solution (Titrated Concentration) prep_cells->prep_dye stain 3. Stain Cells prep_dye->stain incubate 4. Incubate (Time & Temp Optimized) stain->incubate wash 5. Wash (Remove Unbound Dye) incubate->wash image 6. Image Sample (Correct Filters) wash->image analyze 7. Analyze Data (Quantify Signal) image->analyze

Caption: Experimental workflow for optimizing this compound staining.

References

Technical Support Center: Optimizing IR-806 Dye Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the use of IR-806 dye in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound dye and what are its primary applications?

This compound is a near-infrared (NIR) cyanine dye with an absorption peak typically in the 730-800 nm range. It is water-soluble and known for its photostability, making it suitable for various biomedical applications.[1] Its primary uses include:

  • In vivo imaging: Due to its emission in the NIR window, this compound allows for deep tissue imaging with reduced autofluorescence.

  • Molecular Antenna: It can be used to synthesize nanoprobes for targeted imaging.

  • Fluorescence Microscopy: For labeling cells and tissues.

Q2: What is the optimal concentration of this compound to use for my experiment?

The optimal concentration of this compound is highly dependent on the specific application, cell type, and instrumentation. It is always recommended to perform a concentration titration to determine the best signal-to-noise ratio for your specific experimental setup. However, based on available data, here are some general starting recommendations:

ApplicationRecommended Starting Concentration RangeNotes
In Vitro Cell Staining (Live & Fixed) 1 µM - 10 µMHigher concentrations can lead to aggregation and fluorescence quenching. A study on a similar dye, IR-780, showed peak fluorescence at 10 µM in vitro.[2]
In Vivo Imaging (Systemic Injection) Titration is critical. Start with a low nanomolar range per injection volume.The optimal in vivo concentration depends on the animal model, target organ, and clearance rate of the dye conjugate.
Absorbance Spectroscopy ~0.0075 g/L in deionized waterThis concentration has been used for characterizing the dye's spectral properties.[1]

Q3: How can I avoid aggregation of the this compound dye?

Aggregation is a common issue with cyanine dyes at higher concentrations, leading to fluorescence quenching and inaccurate results. To avoid aggregation:

  • Work within recommended concentration ranges: For cellular imaging, concentrations above 50 µM for similar NIR dyes have been shown to cause significant aggregation.[2]

  • Ensure proper solubilization: Although this compound is water-soluble, ensure it is fully dissolved in your buffer or medium before adding it to your sample.

  • Use appropriate buffers: The dye's solubility and aggregation properties can be influenced by the buffer composition.

Q4: How can I minimize photobleaching of this compound?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to light. While this compound is relatively photostable, you can minimize photobleaching by:

  • Minimizing exposure time: Only expose the sample to the excitation light when acquiring an image.[3]

  • Reducing excitation intensity: Use the lowest laser power or light source intensity that provides an adequate signal.[3]

  • Using antifade mounting media: For fixed-cell imaging, use a commercially available mounting medium containing an antifade reagent.[4][5]

  • Imaging in the NIR spectrum: NIR light is less energetic than UV or visible light, which inherently reduces phototoxicity and photobleaching.

Q5: Is this compound toxic to cells?

The cytotoxicity of this compound can be concentration-dependent. It is crucial to perform a cell viability assay to determine the non-toxic concentration range for your specific cell line and experimental duration. General cell viability assays like MTT, XTT, or live/dead staining can be used for this purpose.[6] For a similar NIR dye, IR-786, cytotoxicity was observed to increase with concentration, with an IC50 of 14.9 µM in NIH/3T3 cells.[7]

Troubleshooting Guides

Problem 1: Weak or No Signal
Possible Cause Troubleshooting Step
Suboptimal Dye Concentration Perform a titration experiment to find the optimal dye concentration. Start with a range of 1-10 µM for cellular imaging and adjust as needed.[8]
Incorrect Filter Sets/Imaging Settings Ensure the excitation and emission filters on your microscope or imaging system are appropriate for this compound (Ex/Em ~780/806 nm).
Photobleaching Reduce exposure time and excitation light intensity. Use an antifade reagent for fixed samples.[3][5]
Insufficient Incubation Time Optimize the incubation time to allow for sufficient dye uptake. This can range from 15 minutes to several hours depending on the sample.
Low Target Expression (if conjugated) If this compound is conjugated to a targeting molecule (e.g., an antibody), ensure the target is expressed in your sample by running a positive control.[8]
Problem 2: High Background Signal
Possible Cause Troubleshooting Step
Excessive Dye Concentration Reduce the concentration of this compound. High concentrations can lead to non-specific binding.[8]
Inadequate Washing Increase the number and duration of wash steps after staining to remove unbound dye.[9]
Autofluorescence Although less common in the NIR range, some tissues may exhibit autofluorescence. Image an unstained control sample to assess the level of autofluorescence.[9]
Non-specific Binding Use a blocking buffer (e.g., BSA or serum) before adding the dye, especially if it is conjugated to a protein.[10] Include a gentle detergent like Tween-20 in your wash buffers.[11]

Experimental Protocols

General Protocol for Staining Live Cells with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or slide and allow them to adhere overnight in complete culture medium.

  • Prepare Staining Solution: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free medium or an appropriate buffer (e.g., PBS) to the desired final concentration (start with a titration from 1-10 µM).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with PBS or complete culture medium to remove unbound dye.

  • Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate NIR filter sets.

General Protocol for In Vivo Imaging with an this compound Conjugate
  • Animal Preparation: Prepare the animal model according to your institutional guidelines. If the animal has dense fur, it may be necessary to remove the hair from the imaging area to reduce light scattering.[12]

  • Agent Preparation: Reconstitute the this compound conjugate in sterile PBS or another appropriate vehicle.

  • Pre-injection Imaging: Acquire a baseline fluorescence image of the animal before injecting the agent to assess autofluorescence levels.[12]

  • Injection: Administer the this compound conjugate intravenously. The optimal dose should be determined empirically for each conjugate and animal model.

  • Imaging: Acquire fluorescence images at various time points post-injection to determine the optimal time for signal accumulation at the target site and clearance from non-target tissues.

Visualizations

Experimental_Workflow_Live_Cell_Imaging A Plate cells and incubate overnight B Prepare this compound staining solution (1-10 µM) A->B C Wash cells with PBS B->C D Incubate with staining solution (15-30 min) C->D E Wash cells 2-3 times with PBS D->E F Image with NIR fluorescence microscope E->F

Caption: General workflow for live-cell imaging with this compound dye.

Troubleshooting_Weak_Signal Start Weak or No Signal Q1 Is the dye concentration optimized? Start->Q1 A1 Perform concentration titration (1-10 µM) Q1->A1 No Q2 Are the imaging settings correct? Q1->Q2 Yes A1->Q2 A2 Check excitation/emission filters for NIR Q2->A2 No Q3 Is photobleaching an issue? Q2->Q3 Yes A2->Q3 A3 Reduce exposure time and light intensity Q3->A3 Yes End Signal Improved Q3->End No A3->End

Caption: Troubleshooting guide for weak or no this compound signal.

References

IR-806 Dye Signal-to-Noise Ratio Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-806 dye. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and enhance the signal-to-noise ratio in experiments utilizing this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound dye.

ProblemPotential CauseRecommended Solution
Weak or No Signal Suboptimal Dye Concentration: Using too low a concentration of this compound will result in a weak signal. Conversely, excessively high concentrations can lead to self-quenching, where dye molecules interact and dissipate energy non-radiatively.[1][2]Perform a concentration titration to determine the optimal dye concentration for your specific application. A starting point for in vitro studies can be in the low micromolar range, while in vivo applications might require different optimization.
Incorrect Filter Sets/Imaging Parameters: The excitation and emission wavelengths of your imaging system may not be optimally aligned with the spectral properties of this compound (excitation max ~780 nm, emission max ~806 nm).Ensure your imaging system is equipped with the appropriate near-infrared (NIR) filter sets. Optimize acquisition parameters such as exposure time and laser power; longer exposure times can increase signal but also background and photobleaching.[3]
Photobleaching: Prolonged exposure to high-intensity excitation light can irreversibly damage the this compound dye, leading to a loss of fluorescence.[4][5]Minimize light exposure by using the lowest possible laser power and exposure time necessary for signal detection. Use of anti-fade mounting media for fixed samples can also help.[6][7] Consider using more photostable formulations if available.[4]
pH of the Medium: The fluorescence intensity of cyanine dyes can be sensitive to the pH of the surrounding environment.[8][9][10]Maintain a stable and optimal pH for your experimental buffer. The ideal pH may need to be determined empirically for your specific experimental conditions.
High Background Signal Non-specific Binding: this compound dye may non-specifically adhere to cellular components or tissue, leading to a high background signal.Include blocking steps in your protocol using agents like bovine serum albumin (BSA) to saturate non-specific binding sites. Ensure adequate washing steps to remove unbound dye.[11]
Autofluorescence: Biological samples, particularly tissues, can exhibit natural fluorescence (autofluorescence) in the near-infrared spectrum, which can obscure the this compound signal.Acquire an unstained control image to assess the level of autofluorescence. If significant, consider using spectral unmixing techniques if your imaging system supports it.[11]
Impure Dye: Contaminants in the dye solution can contribute to background fluorescence.Use high-purity this compound dye and prepare fresh solutions in a high-quality solvent.
Signal Instability or Aggregation Dye Aggregation: In aqueous solutions, this compound molecules can form aggregates, which are often non-fluorescent or have altered spectral properties, leading to signal loss.[12][13][14]Prepare fresh dye solutions and avoid repeated freeze-thaw cycles. Consider using a small percentage of an organic co-solvent like DMSO to improve solubility. Introducing asymmetry in the dye structure can also suppress aggregation.[12]
Interaction with Quenchers: Components in your sample or buffer, such as certain metal ions or molecular oxygen, can quench the fluorescence of this compound.[2][15][16][17]Identify and remove potential quenching agents from your experimental system if possible.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use for in vivo imaging?

A1: The optimal concentration for in vivo imaging is highly dependent on the animal model, target tissue, and imaging system. It is crucial to perform a dose-escalation study to determine the concentration that provides the best signal-to-noise ratio without causing toxicity or signal quenching. A common starting point for intravenous injection is in the nanomolar to low micromolar range per animal weight.

Q2: How can I enhance the signal from my this compound conjugate?

A2: Binding this compound to a protein carrier like serum albumin can significantly enhance its fluorescence signal.[18][19][20] This is due to the reduction of non-radiative decay pathways when the dye is in the hydrophobic pocket of the protein. See the detailed protocol below for enhancing the this compound signal with bovine serum albumin (BSA).

Q3: My this compound signal appears to fade quickly during imaging. What can I do?

A3: Rapid signal loss during imaging is likely due to photobleaching.[4][5] To mitigate this, you should:

  • Reduce the excitation light intensity to the lowest level that still provides a detectable signal.

  • Decrease the exposure time for each image.

  • Minimize the total time the sample is exposed to the excitation light.

  • For fixed samples, use a mounting medium containing an anti-fade reagent.[6][7]

Q4: Can I use this compound in aqueous buffers? I'm concerned about aggregation.

A4: While this compound is water-soluble, it can form non-fluorescent aggregates in aqueous solutions, especially at higher concentrations.[12][13] To minimize aggregation, you can:

  • Prepare fresh solutions before each experiment.

  • Use a buffer with a stable pH.

  • Consider adding a small amount of an organic solvent like DMSO (typically <1%) to the final solution to improve solubility.

  • Binding to albumin can also prevent aggregation and enhance the signal.[18]

Q5: What are the ideal storage conditions for this compound dye?

A5: this compound should be stored as a solid in a cool, dark, and dry place. For stock solutions, it is recommended to store them at -20°C or -80°C in a tightly sealed container, protected from light.[21] Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Enhancing this compound Signal with Bovine Serum Albumin (BSA)

This protocol describes how to enhance the fluorescence signal of this compound by pre-incubating it with BSA.

Materials:

  • This compound dye

  • Bovine Serum Albumin (BSA), fatty-acid free

  • Phosphate-buffered saline (PBS), pH 7.4

  • High-quality DMSO

  • Spectrofluorometer or fluorescence imaging system

Procedure:

  • Prepare a stock solution of this compound: Dissolve this compound powder in DMSO to create a 1 mM stock solution.

  • Prepare a BSA solution: Dissolve BSA in PBS to a concentration of 10 mg/mL (approximately 150 µM).

  • Complexation of this compound with BSA:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution to the BSA solution. A molar ratio of 1:1 (this compound:BSA) is a good starting point.

    • Gently mix and incubate at room temperature for at least 30 minutes, protected from light.

  • Dilution for Measurement: Dilute the this compound-BSA complex in PBS to the final working concentration for your experiment.

  • Fluorescence Measurement: Measure the fluorescence of the this compound-BSA complex using an appropriate NIR imaging system or spectrofluorometer. Compare the signal intensity to a solution of this compound at the same concentration without BSA.

Expected Outcome: A significant increase in the fluorescence intensity of this compound when complexed with BSA compared to the free dye in PBS.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging & Analysis A Prepare this compound Stock Solution (e.g., 1 mM in DMSO) D Dilute this compound to Working Concentration A->D B Prepare Sample (Cells or Tissue) E Incubate Sample with this compound B->E C Optional: Prepare BSA Solution (for signal enhancement) C->D co-incubation D->E F Washing Steps (to remove unbound dye) E->F G Acquire Images with NIR System F->G H Image Processing & Analysis G->H I Quantify Signal-to-Noise Ratio H->I

Caption: A typical experimental workflow for using this compound dye.

Troubleshooting_Logic Start Problem with This compound Signal WeakSignal Weak or No Signal Start->WeakSignal HighBg High Background Start->HighBg Conc Check Concentration WeakSignal->Conc Is concentration optimal? Filters Verify Filter Sets WeakSignal->Filters Are imaging settings correct? Photo Check for Photobleaching WeakSignal->Photo Is signal fading? pH Check pH WeakSignal->pH Is buffer pH stable? Nonspecific Check for Non-specific Binding HighBg->Nonspecific Are there blocking/washing steps? Autofluo Assess Autofluorescence HighBg->Autofluo Is there an unstained control? Purity Verify Dye Purity HighBg->Purity Is the dye solution fresh? Sol_Conc Optimize Concentration Conc->Sol_Conc Sol_Filters Use Correct Filters/Settings Filters->Sol_Filters Sol_Photo Minimize Light Exposure Photo->Sol_Photo Sol_pH Optimize Buffer pH pH->Sol_pH Sol_Nonspecific Improve Blocking/Washing Nonspecific->Sol_Nonspecific Sol_Autofluo Use Controls/Spectral Unmixing Autofluo->Sol_Autofluo Sol_Purity Use High-Purity Dye Purity->Sol_Purity

Caption: A logical troubleshooting guide for this compound signal issues.

References

Technical Support Center: Mitigating IR-806 Autofluorescence Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to IR-806 autofluorescence interference in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is autofluorescence a concern?

A1: this compound is a near-infrared (NIR) cyanine dye commonly used in various biomedical applications, including in vivo imaging.[1] Autofluorescence is the natural emission of light by biological structures, such as tissues and cells, when they are excited by light. This intrinsic fluorescence can interfere with the signal from this compound, leading to a decreased signal-to-noise ratio and making it difficult to distinguish the specific signal from your probe.

Q2: What are the main sources of autofluorescence in my experiments?

A2: Autofluorescence can originate from several sources:

  • Endogenous Fluorophores: Tissues contain natural fluorophores like collagen, elastin, NADH, and flavins that fluoresce in the visible and near-infrared regions.[2]

  • Fixation: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence.[3][4]

  • Red Blood Cells: The heme in red blood cells can contribute to background fluorescence.

  • Diet: In preclinical animal studies, chlorophyll from standard chow diets can be a significant source of autofluorescence in the gastrointestinal tract.[5]

Q3: How can I identify if the high background in my images is from autofluorescence or another issue?

A3: To determine the source of high background, it is essential to use proper controls. An unstained sample (tissue or cells processed in the same way as your experimental samples but without the this compound probe) is the most critical control. If you observe a high signal in the unstained sample, autofluorescence is the likely culprit. If the unstained sample is dark, the high background is more likely due to non-specific binding of the this compound probe or other experimental artifacts.

Troubleshooting Guides

Problem: High Background Fluorescence Obscuring this compound Signal

High background fluorescence is a common issue that can significantly impact the quality and interpretation of your imaging data. This guide provides a systematic approach to troubleshoot and mitigate this problem.

Step 1: Identify the Source of Autofluorescence

As mentioned in the FAQs, begin by imaging an unstained control sample. This will help you determine if the background is from endogenous autofluorescence or other factors.

Step 2: Implement Pre-Imaging Mitigation Strategies

  • Optimize Fixation Method: If using aldehyde-based fixatives, consider switching to an alcohol-based fixative like methanol, which generally induces less autofluorescence.[2][6] If aldehyde fixation is necessary, try reducing the concentration and incubation time.

  • Dietary Changes (for in vivo animal studies): Switching rodents from a standard chlorophyll-containing chow to a purified, low-fluorescence diet for at least a week before imaging can dramatically reduce autofluorescence from the gut.[5]

  • Perfusion: For tissue samples, perfusing the animal with phosphate-buffered saline (PBS) before fixation can help remove red blood cells, a source of heme-related autofluorescence.

Step 3: Employ Quenching and Signal Enhancement Techniques

  • Chemical Quenching:

    • Sudan Black B: This is a lipophilic dye that can effectively quench autofluorescence from lipofuscin. However, it can also introduce its own fluorescence in the far-red spectrum, so careful selection of imaging channels is necessary.

    • Commercial Quenching Reagents: Several commercial kits are available that are designed to reduce autofluorescence from various sources with minimal impact on the specific fluorescent signal.

  • Signal Amplification: Increasing the specific signal of this compound can improve the signal-to-noise ratio even in the presence of background fluorescence. This can be achieved by optimizing the concentration of the this compound probe.

Step 4: Utilize Advanced Imaging and Analysis Techniques

  • Spectral Unmixing: This technique separates the emission spectra of this compound from the broader autofluorescence spectrum. This is particularly effective when there is a clear spectral difference between the dye and the background.

  • Time-Resolved Fluorescence Imaging (FLIM) / Time-Gated Imaging: Autofluorescence typically has a much shorter fluorescence lifetime (nanoseconds) compared to many NIR dyes. By using a pulsed laser and detecting the fluorescence signal after a short delay, the short-lived autofluorescence can be effectively rejected.[7][8]

Logical Flow for Troubleshooting High Background

Troubleshooting_High_Background Troubleshooting High Background with this compound start High Background Observed unstained_control Image Unstained Control start->unstained_control is_autofluorescence High Signal in Control? unstained_control->is_autofluorescence autofluorescence Source is Autofluorescence is_autofluorescence->autofluorescence Yes other_issue Source is Non-specific Binding or other artifact is_autofluorescence->other_issue No pre_imaging Pre-Imaging Mitigation: - Optimize Fixation - Change Diet (in vivo) - Perfuse Tissue autofluorescence->pre_imaging quenching Quenching & Signal Enhancement: - Sudan Black B - Commercial Quenchers - Optimize Probe Concentration pre_imaging->quenching advanced_imaging Advanced Imaging: - Spectral Unmixing - Time-Gated Imaging quenching->advanced_imaging end Improved Signal-to-Noise advanced_imaging->end

Caption: A flowchart for troubleshooting high background fluorescence in this compound imaging.

Quantitative Data Summary

While specific quantum yield and lifetime values for this compound can vary depending on the solvent and local environment, the following tables provide typical values for heptamethine cyanine dyes, the class of molecules to which this compound belongs.

Table 1: Typical Fluorescence Lifetimes of Heptamethine Cyanine Dyes in Different Solvents

SolventFluorescence Lifetime (ns)
Water~0.5 - 1.0
PBS~0.6 - 1.2
Ethanol~0.8 - 1.5
DMSO~0.9 - 1.8

Note: Fluorescence lifetimes are sensitive to the polarity and viscosity of the solvent. In general, lifetimes tend to be shorter in more polar solvents.[9]

Table 2: Photostability Comparison of Select NIR Dyes

DyeRelative Photostability
IR-783Moderate
This compound Moderate to High [10]
Indocyanine Green (ICG)Low to Moderate[11]
IRDye 800CWHigh

Note: Photostability can be influenced by factors such as excitation power, duration of exposure, and the chemical environment.

Experimental Protocols

Protocol 1: Spectral Unmixing for Autofluorescence Removal

This protocol outlines the general steps for applying linear spectral unmixing to separate the this compound signal from tissue autofluorescence using imaging software (e.g., ImageJ/Fiji with appropriate plugins, or commercial software).

Principle: Spectral unmixing assumes that the fluorescence signal in each pixel is a linear combination of the emission spectra of all contributing fluorophores (including autofluorescence). By obtaining the "pure" emission spectrum of each component, the algorithm can calculate the contribution of each component to every pixel in the mixed image.[12][13]

Workflow for Spectral Unmixing

Spectral_Unmixing_Workflow Spectral Unmixing Workflow start Acquire Spectral Image Data (Lambda Stack) ref_spectra Obtain Reference Spectra: 1. This compound only sample 2. Unstained (autofluorescence) sample start->ref_spectra unmix_alg Apply Linear Unmixing Algorithm ref_spectra->unmix_alg output Generate Unmixed Images: - this compound Channel - Autofluorescence Channel unmix_alg->output analysis Quantitative Analysis of This compound Signal output->analysis

Caption: A simplified workflow for performing spectral unmixing to remove autofluorescence.

Methodology:

  • Acquire Reference Spectra:

    • This compound Spectrum: Prepare a sample containing only this compound at a concentration similar to your experimental samples. Acquire a spectral image (lambda stack) of this sample using the same imaging settings as your experiment.

    • Autofluorescence Spectrum: Prepare an unstained tissue or cell sample that has been processed in the same way as your experimental samples (including fixation). Acquire a spectral image of this sample to capture the autofluorescence emission profile.

  • Acquire Experimental Image:

    • Acquire a spectral image of your this compound stained experimental sample.

  • Perform Linear Unmixing:

    • Open your experimental spectral image in your analysis software.

    • Use the linear unmixing function and provide the reference spectra for this compound and autofluorescence.

    • The software will generate new images, each representing the contribution of one of the reference spectra (i.e., a "clean" this compound image and an autofluorescence image).

  • Analyze Results:

    • The unmixed this compound image should now have a significantly reduced background, allowing for more accurate quantification of your signal.

Protocol 2: Time-Gated Imaging for Autofluorescence Rejection

This protocol describes the principle and a general procedure for using time-gated fluorescence imaging to suppress short-lived autofluorescence.

Principle: This technique leverages the difference in fluorescence lifetimes between the long-lived this compound probe and the short-lived endogenous autofluorescence. A pulsed laser excites the sample, and the detector is only activated after a short delay, during which most of the autofluorescence has decayed.[7][8]

Signaling Pathway for Time-Gated Detection

Time_Gated_Detection Time-Gated Fluorescence Detection laser_pulse Pulsed Laser Excitation fluorescence Fluorescence Emission (this compound + Autofluorescence) laser_pulse->fluorescence time_delay Introduce Time Delay (Gating) fluorescence->time_delay autofluorescence_decay Short-lived Autofluorescence Decays time_delay->autofluorescence_decay During Delay detection_gate Detector Gate Opens autofluorescence_decay->detection_gate ir806_signal Detect Long-lived This compound Signal detection_gate->ir806_signal clean_image Generate Low-Background Image ir806_signal->clean_image

Caption: The principle of time-gated detection for autofluorescence rejection.

Methodology:

  • System Setup:

    • Use a fluorescence microscope equipped with a pulsed laser source (picosecond or nanosecond pulses) and a time-gated detector (e.g., an intensified CCD camera or a single-photon counting system with time-correlated single-photon counting).

  • Determine Gating Parameters:

    • Measure the fluorescence lifetime of your unstained (autofluorescence) sample and your this compound-only sample.

    • Set the "gate delay" on your detector to be longer than the majority of the autofluorescence lifetime (typically a few nanoseconds).

    • Set the "gate width" (the duration the detector is active) to capture a significant portion of the this compound fluorescence decay.

  • Image Acquisition:

    • Acquire images of your experimental samples using the optimized time-gating parameters.

  • Data Analysis:

    • The resulting images will have the short-lived autofluorescence signal temporally filtered out, leading to a significant improvement in the signal-to-noise ratio.

By following these guidelines and protocols, researchers can effectively mitigate the challenges of autofluorescence interference when working with the near-infrared dye this compound, leading to more accurate and reliable experimental results.

References

Technical Support Center: Solvent Effects on IR-806 Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the near-infrared (NIR) cyanine dye, IR-806. The information addresses common issues related to solvent effects on the fluorescence properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) cyanine dye with a strong absorption peak typically in the 730-800 nm range. It is a water-soluble and photostable dye, making it suitable for a variety of applications, including as an active medium in NIR dye lasers, in dye-sensitized solar cells (DSSCs), for bio-imaging, and in optical displays.

Q2: How does solvent polarity affect the fluorescence of this compound?

A2: The fluorescence of polymethine dyes like this compound is highly sensitive to the solvent's polarity. Generally, these dyes exhibit hypsochromic shifts (a shift to shorter wavelengths) in their absorption and emission spectra with increasing solvent polarity.[1] The solvent polarity can also influence the molar absorptivity and the fluorescence quantum yield, which in turn affects the overall fluorescence intensity.[1]

Q3: What is aggregation-caused quenching (ACQ) and is this compound susceptible to it?

A3: Aggregation-caused quenching (ACQ) is a phenomenon where fluorescent molecules at high concentrations or in certain solvents form non-emissive aggregates, leading to a decrease in fluorescence intensity.[2][3] Cyanine dyes, including this compound, are known to form aggregates, particularly in aqueous solutions.[4][5] This aggregation can significantly quench fluorescence and alter the absorption spectrum.

Q4: In which solvents is this compound soluble?

A4: this compound is described as a water-soluble dye. It is also soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[1][6] However, its stability and fluorescence characteristics can vary significantly between these solvents.

Q5: What are the typical absorption and emission maxima for this compound?

A5: The absorption and emission maxima of this compound are solvent-dependent. The absorption peak is generally in the 730-800 nm range. In deionized water, the absorption peak is around 802 nm, while in ethanol, it shifts to approximately 811 nm.[7]

Troubleshooting Guides

Issue 1: Weak or No Fluorescence Signal
Possible Cause Troubleshooting Step
Low Concentration Increase the concentration of this compound. However, be mindful of aggregation at higher concentrations.
Solvent Quenching The solvent may be quenching the fluorescence. This is particularly common in solvents with high hydrogen-bond donating ability.[4] Try a different solvent to see if the signal improves.
Aggregation This compound may be forming non-emissive aggregates. This is a common issue in aqueous solutions.[4][5] Dilute the sample or add a small amount of an organic co-solvent like DMSO or ethanol to disrupt aggregates. Sonication of the solution may also help.
Photobleaching Exposure to ambient light or prolonged excitation during measurement can lead to photodegradation of the dye. Prepare fresh solutions and protect them from light. Minimize the excitation exposure time and intensity during measurements.
Incorrect Instrument Settings Ensure the excitation and emission wavelengths on the fluorometer are set correctly for this compound in the specific solvent you are using. Check the detector gain and slit widths to optimize signal detection.
Issue 2: Inconsistent or Irreproducible Fluorescence Readings
Possible Cause Troubleshooting Step
Dye Degradation Cyanine dyes can be unstable, especially in aqueous solutions.[7] Prepare fresh stock solutions in an organic solvent like DMSO and dilute into your final solvent immediately before use. Store stock solutions in the dark at -20°C or -80°C.[6]
Solvent Impurities Impurities in the solvent can quench fluorescence or contribute to background signal. Use high-purity, spectroscopy-grade solvents.[8]
pH Sensitivity The fluorescence of cyanine dyes can be pH-dependent. If working in aqueous buffers, ensure the pH is consistent across all experiments.[1]
Concentration Variations Small variations in concentration can lead to significant differences in fluorescence, especially if aggregation is occurring. Use precise pipetting techniques and prepare samples carefully.
Issue 3: Unexpected Shifts in Absorption or Emission Spectra
Possible Cause Troubleshooting Step
Solvent Polarity A shift in the spectral peaks is expected when changing solvents due to solvatochromism.[1] Refer to the data table below for expected shifts in different solvents.
Aggregation The formation of H-aggregates (a specific type of aggregate) can cause a blue-shift (to shorter wavelengths) in the absorption spectrum.[5] If you observe a new, blue-shifted peak, aggregation is likely occurring.
Contamination Fluorescent contaminants in your sample or cuvette can lead to unexpected peaks. Ensure all glassware is scrupulously clean.

Quantitative Data

SolventAbsorption Max (λabs) [nm]Emission Max (λem) [nm]Fluorescence Quantum Yield (ΦF)
Deionized Water~802[7]Not ReportedNot Reported
Ethanol~811[7]Not ReportedNot Reported

Note: The lack of reported quantum yields in readily available literature highlights the need for careful characterization of this compound in the specific solvent system being used for any quantitative studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Weigh out a precise amount of this compound powder.

    • Dissolve the dye in a high-purity, anhydrous solvent such as DMSO to a concentration of 1-10 mM. DMSO is often a good choice for initial stock solutions due to its ability to prevent aggregation.[6]

    • Store the stock solution in a tightly sealed vial, protected from light, at -20°C or -80°C for long-term storage.[6]

  • Working Solution Preparation:

    • Thaw the stock solution to room temperature.

    • Dilute the stock solution into the final desired solvent (e.g., PBS buffer, ethanol, methanol) to the working concentration.

    • For fluorescence measurements, it is crucial to adjust the absorbance of the final solution to be below 0.1 at the excitation wavelength to avoid inner filter effects.[1]

    • If working with aqueous solutions, it is recommended to add the this compound stock solution to the buffer and vortex immediately to minimize aggregation.[1]

Protocol 2: Measurement of Fluorescence Spectra
  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for the recommended time to ensure stable output.

    • Select an appropriate cuvette material. For NIR measurements, quartz cuvettes are typically required.[9]

    • Set the excitation wavelength based on the absorption maximum of this compound in your chosen solvent.

    • Set the emission wavelength range to scan. A typical starting point would be from the excitation wavelength + 20 nm up to around 950 nm.

    • Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio without saturating the detector.

  • Measurement Procedure:

    • Measure the fluorescence of a solvent blank (the pure solvent used for your sample) to obtain a background spectrum.

    • Measure the fluorescence of your this compound sample.

    • Subtract the solvent blank spectrum from your sample spectrum to obtain the corrected fluorescence spectrum of this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Fluorescence Measurement prep_stock Prepare Stock Solution (e.g., 1 mM in DMSO) prep_working Prepare Working Solution (Absorbance < 0.1) prep_stock->prep_working instrument_setup Instrument Setup (Wavelengths, Slits) prep_working->instrument_setup measure_blank Measure Solvent Blank instrument_setup->measure_blank measure_sample Measure this compound Sample measure_blank->measure_sample data_analysis Data Analysis (Background Subtraction) measure_sample->data_analysis

Caption: Workflow for preparing and measuring this compound fluorescence.

troubleshooting_workflow Troubleshooting Weak Fluorescence Signal start Weak or No Signal check_conc Is Concentration Sufficient? start->check_conc check_solvent Is Solvent Quenching? check_conc->check_solvent Yes increase_conc Increase Concentration check_conc->increase_conc No check_aggregation Is Aggregation Occurring? check_solvent->check_aggregation No change_solvent Try a Different Solvent check_solvent->change_solvent Yes check_photobleaching Is Photobleaching a Factor? check_aggregation->check_photobleaching No dilute_sonicate Dilute or Sonicate Sample check_aggregation->dilute_sonicate Yes protect_from_light Protect from Light check_photobleaching->protect_from_light Yes end Signal Improved check_photobleaching->end No increase_conc->end change_solvent->end dilute_sonicate->end protect_from_light->end

Caption: Decision tree for troubleshooting weak this compound fluorescence.

References

Technical Support Center: pH Sensitivity of IR-806 Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the pH sensitivity of the near-infrared (NIR) dye IR-806. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to assist in optimizing your experiments and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a near-infrared (NIR) cyanine dye with an absorption peak typically in the range of 730-800 nm.[1][2] It is a water-soluble and photostable dye, making it valuable for various biomedical applications, including as a medium in NIR dye lasers and for bio-imaging.[1][2]

Q2: Is the fluorescence of this compound sensitive to pH changes?

A2: While many cyanine dyes, particularly water-soluble ones, are known to be relatively insensitive to pH changes within a physiological range, the specific pH sensitivity of this compound is not extensively documented in publicly available literature.[] Some studies have assessed the pH sensitivity of this compound, but detailed quantitative data is scarce.[4] It is generally recommended to experimentally verify the pH stability of this compound under your specific experimental conditions.

Q3: How can pH potentially affect the performance of this compound?

A3: For some cyanine dyes, pH can influence their spectral properties. In acidic environments, protonation of the dye molecule can lead to changes in absorption and fluorescence spectra, including shifts in wavelength and alterations in fluorescence intensity.[5][6] Conversely, highly alkaline conditions can also affect the dye's stability and performance. The degradation of certain textile dyes by cyanobacteria has been observed to be more efficient in alkaline pH, suggesting that extreme pH values can impact dye structure.[7]

Q4: What is the optimal pH range for working with this compound?

A4: While a definitive optimal pH range for this compound is not specified in the available literature, for most biological applications, maintaining a physiological pH between 6.8 and 7.4 is a standard practice to ensure both the stability of the dye and the viability of the biological sample. For applications in non-biological systems, the optimal pH will depend on the specific solvent and other components of the system.

Q5: Can the chemical structure of this compound provide clues about its pH sensitivity?

A5: this compound is a derivative of IR-780, functionalized with a carboxylic acid group.[8] The presence of this acidic group could potentially lead to changes in the dye's charge and electronic properties with variations in pH, which in turn could affect its fluorescence. However, without experimental data, this remains a theoretical consideration.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound, with a focus on potential pH-related causes.

Problem 1: Weak or No Fluorescence Signal

Potential Cause Troubleshooting Steps
pH-induced Quenching Verify the pH of your buffer or sample medium. If it is outside the neutral range (pH 6-8), consider adjusting it. Perform a pH titration experiment (see Experimental Protocols) to determine if the fluorescence of this compound is quenched at your experimental pH.
Dye Degradation Extreme pH conditions (highly acidic or alkaline) can lead to the degradation of cyanine dyes. Prepare fresh dye solutions and ensure the pH of the solvent is appropriate. Store dye solutions protected from light and at the recommended temperature.
Incorrect Filter Sets Confirm that the excitation and emission filters on your imaging system are appropriate for the spectral characteristics of this compound (absorption maximum around 806 nm).[1][2][8]
Low Dye Concentration Ensure you are using an adequate concentration of the dye for your application.

Problem 2: High Background Fluorescence

Potential Cause Troubleshooting Steps
Non-specific Binding At certain pH values, the charge of the dye molecule may change, leading to increased non-specific binding to cellular components or other molecules in your sample. Optimize washing steps and consider using a blocking agent.
Autofluorescence Autofluorescence from the sample itself can be a source of background. Image an unstained control sample to assess the level of autofluorescence. Consider using spectral unmixing techniques if available on your imaging system.
Contaminated Reagents Ensure all buffers and solutions are freshly prepared and free of fluorescent contaminants.

Problem 3: Inconsistent or Unstable Fluorescence Signal

Potential Cause Troubleshooting Steps
pH Fluctuations in Sample For live-cell imaging, cellular processes can cause local pH changes. Use a well-buffered medium to maintain a stable extracellular pH.
Photobleaching Although this compound is relatively photostable, prolonged exposure to high-intensity light can cause photobleaching.[1][2] Minimize light exposure by reducing excitation power and exposure times.
Precipitation of Dye Changes in pH can affect the solubility of the dye. Visually inspect your dye solution for any signs of precipitation.

Experimental Protocols

Protocol 1: Determination of this compound pH Sensitivity by pH Titration

This protocol describes how to systematically evaluate the effect of pH on the fluorescence intensity and spectral properties of this compound.

Materials:

  • This compound dye

  • A series of buffers with pH values ranging from 2 to 12 (e.g., citrate, phosphate, borate buffers)

  • Spectrofluorometer

  • pH meter

  • Cuvettes

Procedure:

  • Prepare a stock solution of this compound: Dissolve a known amount of this compound in a suitable solvent (e.g., DMSO or water) to create a concentrated stock solution.

  • Prepare working solutions: For each pH value to be tested, dilute the this compound stock solution into the corresponding buffer to a final concentration suitable for fluorescence measurements (typically in the low micromolar range). Ensure the final concentration of the organic solvent from the stock solution is minimal (e.g., <1%) to avoid solvent effects.

  • Measure fluorescence spectra:

    • Calibrate the spectrofluorometer.

    • For each pH-buffered this compound solution, measure the fluorescence emission spectrum using an appropriate excitation wavelength (e.g., 780 nm).

    • Record the peak emission wavelength and the fluorescence intensity at this wavelength.

  • Measure absorbance spectra (Optional):

    • Using a spectrophotometer, measure the absorbance spectrum of each solution to check for any pH-dependent shifts in the absorption maximum.

  • Data Analysis:

    • Plot the fluorescence intensity at the peak emission wavelength as a function of pH.

    • Plot the peak emission wavelength as a function of pH.

    • Analyze the plots to determine the pH range in which this compound exhibits a stable fluorescence signal.

Hypothetical Data Presentation:

The following tables present hypothetical data to illustrate how the results of a pH titration experiment for this compound could be structured. Note: This data is for illustrative purposes only and is not based on published experimental results for this compound.

Table 1: Hypothetical Fluorescence Properties of this compound at Different pH Values

pHPeak Emission Wavelength (nm)Relative Fluorescence Intensity (%)
2.082565
3.082278
4.082090
5.082098
6.0820100
7.0820100
8.082099
9.082195
10.082385
11.082870
12.083555

Table 2: Hypothetical Absorbance Properties of this compound at Different pH Values

pHPeak Absorbance Wavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)
2.0798180,000
4.0802200,000
7.0806210,000
10.0808195,000
12.0812170,000

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare this compound Stock Solution working Prepare Working Solutions at each pH stock->working buffers Prepare Buffers (pH 2-12) buffers->working fluor Measure Fluorescence Spectra working->fluor abs Measure Absorbance Spectra working->abs plot_fluor Plot Fluorescence Intensity vs. pH fluor->plot_fluor plot_wave Plot Peak Wavelength vs. pH fluor->plot_wave abs->plot_wave analyze Determine Stable pH Range plot_fluor->analyze plot_wave->analyze

Experimental workflow for determining the pH sensitivity of this compound.

troubleshooting_flowchart start Fluorescence Signal Issue weak_signal Weak or No Signal start->weak_signal high_bg High Background start->high_bg unstable_signal Unstable Signal start->unstable_signal check_ph Check pH of Medium weak_signal->check_ph high_bg->check_ph unstable_signal->check_ph ph_ok pH is Neutral (6-8) check_ph->ph_ok Yes ph_not_ok pH is Acidic/Alkaline check_ph->ph_not_ok No check_other Investigate Other Causes (Dye Concentration, Filters, etc.) ph_ok:s->check_other:n check_binding Investigate Non-specific Binding ph_ok:s->check_binding:n check_stability Check for Dye Degradation/Precipitation ph_ok:s->check_stability:n adjust_ph Adjust pH to Neutral Range ph_not_ok->adjust_ph adjust_ph->weak_signal adjust_ph->high_bg adjust_ph->unstable_signal

Troubleshooting flowchart for pH-related issues with this compound.

References

Technical Support Center: Reducing Non-Specific Binding of IR-806 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for IR-806 conjugates. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you achieve a high signal-to-noise ratio in your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of high non-specific binding with this compound conjugates?

High non-specific binding with this compound conjugates, which are part of the heptamethine cyanine dye family, can stem from several factors. A primary cause is the inherent hydrophobicity of the dye molecule, which can lead to interactions with hydrophobic regions of proteins and cell membranes.[1][2] Additionally, electrostatic interactions can contribute to non-specific binding. Another significant factor, particularly in in vivo applications, is the binding of the conjugate to abundant serum proteins like albumin.[3][4][5] Inadequate blocking of non-specific binding sites on membranes, cells, or tissues is also a frequent cause of high background.[6][7] Finally, using too high a concentration of the this compound conjugate can lead to increased non-specific binding.[6][8]

Q2: How does the dye-to-protein ratio of my this compound conjugate affect non-specific binding?

The dye-to-protein ratio can significantly impact the non-specific binding of your conjugate. A higher number of this compound molecules per antibody or protein can increase the overall hydrophobicity of the conjugate, leading to greater non-specific interactions and potentially altered biodistribution, including increased uptake in the liver.[9] It is recommended to keep the number of dye molecules per antibody low, ideally around one, to maintain the biological properties of the antibody and minimize non-specific binding.[9]

Q3: What is the role of detergents like Tween-20 and Triton X-100 in reducing non-specific binding?

Detergents are crucial components of blocking and washing buffers that help to reduce non-specific binding by minimizing hydrophobic interactions.[8][10][11]

  • Tween-20 is a non-ionic detergent commonly used in wash buffers at a concentration of 0.1-0.2%.[3][8]

  • Triton X-100 is another non-ionic detergent that can be used for permeabilization and in blocking buffers.[10][12]

For fluorescent western blotting with NIR dyes, it is often recommended to add Tween-20 to the primary and secondary antibody diluents.[3] However, detergents should generally be avoided during the initial blocking step as they can cause high membrane background.[3][8]

Q4: Can PEGylation of my this compound conjugate help reduce non-specific binding?

Yes, PEGylation, the process of attaching polyethylene glycol (PEG) chains to your conjugate, can be an effective strategy to reduce non-specific binding.[13][14] PEG chains are hydrophilic and create a steric shield around the conjugate, which can decrease hydrophobic interactions and non-specific uptake by cells, such as macrophages.[13][15] This can lead to a more favorable biodistribution and improved signal-to-noise ratio in in vivo imaging.[13][16]

Troubleshooting Guides

High Background in Western Blotting

High background on a Western blot can obscure your specific signal. Below is a troubleshooting guide to address this issue.

Troubleshooting Workflow for High Background in Western Blotting

Western Blot Troubleshooting start High Background Observed check_blocking Evaluate Blocking Step start->check_blocking check_antibody_conc Optimize Antibody Concentrations start->check_antibody_conc check_washing Improve Washing Steps start->check_washing check_membrane Check Membrane and Handling start->check_membrane solution_blocking Change blocking agent Increase blocking time/temperature check_blocking->solution_blocking solution_antibody Decrease primary/secondary antibody concentration check_antibody_conc->solution_antibody solution_washing Increase number/duration of washes Add detergent (e.g., 0.1-0.2% Tween-20) check_washing->solution_washing solution_membrane Use low-fluorescence PVDF Ensure proper membrane handling check_membrane->solution_membrane end_node Reduced Background solution_blocking->end_node solution_antibody->end_node solution_washing->end_node solution_membrane->end_node

Caption: A flowchart for troubleshooting high background in Western blotting.

IssuePotential CauseRecommended Solution
High Membrane Background Inadequate blockingIncrease blocking time to 1 hour at room temperature. Consider switching to a different blocking agent (e.g., from non-fat dry milk to a commercial blocking buffer like Intercept® Blocking Buffer).[4][6][17]
High antibody concentrationTitrate your primary and secondary antibodies to determine the optimal dilution. A good starting dilution for IRDye 800CW secondary antibodies is 1:20,000.[3][8]
Insufficient washingIncrease the number and duration of wash steps. Use a buffer containing 0.1-0.2% Tween-20.[3][11]
Membrane autofluorescenceUse a low-fluorescence PVDF membrane specifically designed for fluorescent western blotting.[18]
Non-specific Bands Primary antibody cross-reactivityUse a more specific monoclonal antibody if available. Ensure the primary antibody is validated for the application.
Secondary antibody cross-reactivityUse highly cross-adsorbed secondary antibodies. Run a control with only the secondary antibody to check for non-specific binding.[3]
High Background in Immunofluorescence (IF) / Immunohistochemistry (IHC)

High background in IF/IHC can be caused by several factors, from tissue autofluorescence to non-specific antibody binding.

Logical Steps to Reduce Non-Specific Binding in Immunofluorescence

Immunofluorescence Troubleshooting start High Background in IF/IHC autofluorescence Check for Autofluorescence start->autofluorescence blocking Optimize Blocking start->blocking antibody Adjust Antibody Incubation start->antibody washing Enhance Washing start->washing autofluorescence_sol Use spectral unmixing or autofluorescence quenching reagents autofluorescence->autofluorescence_sol blocking_sol Use serum from secondary host species (5-10%) Increase blocking time blocking->blocking_sol antibody_sol Decrease primary/secondary antibody concentration Incubate at 4°C overnight antibody->antibody_sol washing_sol Increase number and duration of washes Use PBS with 0.1% Triton X-100 washing->washing_sol

References

Validation & Comparative

A Comparative Analysis of IR-806 and Other Heptamethine Cyanine Dyes for Biomedical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptamethine cyanine dyes have emerged as a important class of near-infrared (NIR) fluorophores, enabling deep-tissue imaging and therapeutic applications. Their strong absorption and emission in the NIR window (700-900 nm) minimizes tissue autofluorescence and enhances light penetration, making them ideal candidates for in vivo studies.[1] This guide provides a comparative analysis of IR-806 against other widely used heptamethine cyanine dyes, namely Indocyanine Green (ICG), IR-783, and IR-820, with a focus on their photophysical properties, stability, and mechanisms of cellular uptake.

Quantitative Data Presentation

The selection of an appropriate NIR dye is contingent on its specific photophysical and photochemical characteristics. Key parameters include the maximum absorption (λmax) and emission (λem) wavelengths, molar extinction coefficient (ε), and fluorescence quantum yield (Φf). A high molar extinction coefficient signifies efficient light absorption, while a high fluorescence quantum yield indicates brighter emission. The following table summarizes these key metrics for this compound and its counterparts.

DyeAbsorption Max (λmax) (nm)Emission Max (λem) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φf)Solvent/Medium
This compound 806[2]>900~286,900Not specifiedChloroform
ICG 789815[3]194,000 - 223,000[3]0.05 - 0.14[3]Ethanol[3]
779[4]805[5]156,000[4]0.029[4]Water[4]
~785~820223,000[4]0.13 - 0.14[4]Fetal Bovine Serum / Whole Blood[4]
IR-783 776798[6]162,000 - 261,0000.055 - 0.084PBS (pH 7.4)
768-784Not specified157,000[7]0.11[7]Saline[7]
IR-820 ~820~850Not specifiedLower than ICGMethanol
~793[2]~858[2]Not specified0.025[2]Serum[2]
~691~829[2]Not specified0.003[2]Water[2]

Note on this compound Data: Specific quantitative data for the molar extinction coefficient and fluorescence quantum yield of this compound are not as widely reported in the literature compared to other dyes. The molar extinction coefficient provided is an approximation converted from the reported value in L g⁻¹ cm⁻¹. The emission maximum is noted to extend beyond 900 nm in chloroform.

Photostability

The stability of a dye under irradiation (photostability) and in biological media is crucial for longitudinal studies.

  • This compound: Generally described as a photostable dye.[2][4] One study in a gelatin matrix showed a decrease in absorbance over time, suggesting some degradation.

  • ICG: Known for its poor stability and rapid decomposition in aqueous solutions. Its photostability can be enhanced by encapsulation in nanoparticles or proximity to gold colloids.

  • IR-783: While demonstrating good tumor uptake, it can be susceptible to photobleaching under concentrated NIR light exposure. However, it is considered to have increased photostability compared to traditional cyanine dyes due to the introduction of a cyclohexenyl ring in its structure.

  • IR-820: Exhibits improved stability in aqueous solutions compared to ICG, with degradation half-times approximately double those of ICG under various conditions.

Mandatory Visualization

The preferential accumulation of certain heptamethine cyanine dyes in tumor cells is a key feature for their use in cancer imaging and therapy. This process is primarily mediated by organic anion-transporting polypeptides (OATPs) and interactions with albumin.

Heptamethine_Dye_Uptake Mechanism of Heptamethine Cyanine Dye Uptake in Cancer Cells cluster_blood Bloodstream cluster_cell Cancer Cell Dye Heptamethine Dye DyeAlbumin Dye-Albumin Complex Dye->DyeAlbumin Binds to OATP OATP Transporter Dye->OATP Direct Transport Albumin Albumin Albumin->DyeAlbumin Endocytosis Endocytosis DyeAlbumin->Endocytosis Receptor-Mediated Mitochondria Mitochondria & Lysosomes OATP->Mitochondria Intracellular Accumulation Endocytosis->Mitochondria

Caption: Cellular uptake mechanism of tumor-targeting heptamethine cyanine dyes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key experiments cited in the literature.

Determination of Fluorescence Quantum Yield (Relative Method)

This method compares the fluorescence intensity of the test sample to a standard with a known quantum yield.

Materials:

  • Spectrofluorometer with a cuvette holder

  • UV-Vis spectrophotometer

  • 1 cm path length quartz cuvettes

  • Test dye (e.g., this compound)

  • Standard dye with known quantum yield in the NIR range (e.g., ICG in ethanol)

  • Solvent (e.g., ethanol, PBS)

Protocol:

  • Prepare Stock Solutions: Prepare stock solutions of the test dye and the standard dye in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions for both the test and standard dyes with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission:

    • Set the excitation wavelength on the spectrofluorometer to be the same for both the test and standard samples.

    • Record the fluorescence emission spectrum for each dilution.

    • Integrate the area under the emission curve for each measurement.

  • Calculate Quantum Yield: The fluorescence quantum yield (Φf_test) of the test sample is calculated using the following equation:

    Φf_test = Φf_std * (I_test / I_std) * (A_std / A_test) * (n_test² / n_std²)

    Where:

    • Φf_std is the quantum yield of the standard.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

  • Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the test and standard dyes. The slope of these plots can be used in the calculation for a more accurate determination.

Assessment of Photostability

This protocol assesses the degradation of a dye when exposed to a light source over time.

Materials:

  • Spectrophotometer or spectrofluorometer

  • Light source (e.g., laser at the dye's absorption maximum, or a broad-spectrum lamp)

  • Cuvette

  • Solution of the dye at a known concentration

Protocol:

  • Initial Measurement: Measure the initial absorbance or fluorescence intensity of the dye solution at its λmax.

  • Light Exposure: Continuously irradiate the dye solution with the light source.

  • Time-course Measurements: At regular time intervals, stop the irradiation and measure the absorbance or fluorescence intensity of the solution.

  • Data Analysis: Plot the normalized absorbance or fluorescence intensity as a function of irradiation time. The half-life (t½) of the dye, which is the time it takes for the intensity to decrease by 50%, can be calculated to quantify photostability.

In Vitro Cell Uptake Assay

This assay evaluates the ability of a dye to be taken up by cancer cells.

Materials:

  • Cancer cell line (e.g., HT-29) and a normal cell line for comparison

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Heptamethine cyanine dye solution

  • Fluorescence microscope or flow cytometer

  • Chamber slides or multi-well plates

Protocol:

  • Cell Seeding: Seed the cancer and normal cells in chamber slides or multi-well plates and allow them to adhere overnight.

  • Dye Incubation: Remove the culture medium and wash the cells with PBS. Add fresh medium containing the heptamethine cyanine dye at a specific concentration (e.g., 1-10 µM).

  • Incubation: Incubate the cells with the dye for a defined period (e.g., 30 minutes to 4 hours) at 37°C.

  • Washing: Remove the dye-containing medium and wash the cells several times with PBS to remove any unbound dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Image the cells to visualize the subcellular localization of the dye.

    • Flow Cytometry: Quantify the mean fluorescence intensity of the cell population to determine the extent of dye uptake.

  • Inhibition Assay (Optional): To investigate the role of OATPs, pre-incubate the cells with an OATP inhibitor like sulfobromophthalein (BSP) before adding the dye and compare the uptake to cells without the inhibitor.

References

Comparative Guide to the Cross-Reactivity of IR-806 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a near-infrared (NIR) fluorophore is a critical decision that can significantly impact the reliability and reproducibility of in vitro and in vivo studies. This guide provides an objective comparison of the cross-reactivity of IR-806 conjugates with alternative NIR dyes, supported by experimental data and detailed methodologies.

Introduction to Cross-Reactivity in NIR Dye Conjugates

Cross-reactivity, in the context of fluorescent conjugates, refers to the non-specific binding of the dye or the entire conjugate to biological components other than the intended target. This phenomenon can lead to increased background signal, reduced signal-to-noise ratio, and potential misinterpretation of experimental results. A primary source of cross-reactivity for NIR dye conjugates is their interaction with serum proteins, most notably human serum albumin (HSA), and non-specific binding to cell surfaces, particularly monocytes and macrophages.[1][2] The chemical properties of the dye, including its hydrophobicity and charge, play a significant role in its propensity for non-specific binding.[3][4]

Performance Comparison of this compound and Alternative NIR Dyes

While direct comparative studies focusing solely on this compound cross-reactivity are limited, data from structurally similar cyanine dyes, such as IRDye 800CW and Cy7 derivatives, provide valuable insights. The following tables summarize key performance parameters related to cross-reactivity.

Table 1: Comparison of Serum Protein Binding of NIR Dye Conjugates

NIR Dye ConjugateTargeting MoietyMethodObservation on Serum Protein BindingReference
IRDye 800CW NanobodySize Exclusion Chromatography (SEC)Partial overlap with the peak of major serum proteins , indicating some level of binding.[5][6]
ZW800-1 NanobodySize Exclusion Chromatography (SEC)No serum protein binding observed. [5][6]
FNIR-Tag NanobodySize Exclusion Chromatography (SEC)No serum protein binding observed. [5][6]
s775z NanobodySize Exclusion Chromatography (SEC)No serum protein binding observed. [5][6]
Alexa Fluor 680 AntibodyIn vivo plasma clearanceReduced plasma protein binding compared to IRDye 800CW. Conjugates with a low degree of labeling (DoL) showed similar clearance to unlabeled antibody.[7][8]

Table 2: Qualitative Comparison of Non-Specific Binding of Cyanine-Based Dyes

Dye ClassCommon ObservationMitigation StrategiesReference
Cyanine Dyes (general) Tendency for non-specific binding to monocytes and macrophages.Use of blocking buffers (e.g., BD Pharmingen™ MonoBlock™, Cyanine TruStain™ Buffer).[1][2]
IRDye 800CW Can cause increased antibody clearance and altered tissue distribution at higher degrees of labeling (DoL > 1.0).Lowering the degree of labeling (DoL ≤ 0.3) can minimize impact on pharmacokinetics.[7][8]
CF® Dyes (pegylated) Designed with polyethylene glycol (PEG) groups to be highly water-soluble and have less non-specific binding compared to traditional sulfonated cyanine dyes.N/A[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of cross-reactivity. Below are protocols for key experiments cited in the comparison.

Protocol 1: Determination of Serum Protein Binding by Size Exclusion Chromatography (SEC)

This method separates molecules based on their size to assess the interaction between a fluorescent conjugate and serum proteins.

Materials:

  • NIR dye conjugate (e.g., this compound-antibody)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Size exclusion chromatography system (e.g., ÄKTA system)

  • SEC column (e.g., Superdex 200 Increase 10/300 GL)

  • UV-Vis spectrophotometer or plate reader

Procedure:

  • Sample Preparation:

    • Prepare a solution of the NIR dye conjugate in PBS at a known concentration.

    • Incubate the conjugate with human serum at a defined ratio (e.g., 1:1 v/v) for a specified time (e.g., 1 hour) at 37°C. A control sample of the conjugate in PBS should also be prepared.

  • Chromatography:

    • Equilibrate the SEC column with PBS at a constant flow rate (e.g., 0.5 mL/min).

    • Inject the incubated sample and the control sample onto the column.

    • Monitor the elution profile using a UV detector at 280 nm (for protein) and a fluorescence detector at the excitation/emission wavelengths of the NIR dye.

  • Data Analysis:

    • Analyze the chromatograms. A shift in the elution time of the fluorescent signal in the serum-incubated sample compared to the control, or the appearance of a new fluorescent peak co-eluting with serum proteins, indicates binding.

    • The percentage of bound conjugate can be quantified by integrating the peak areas.

Protocol 2: Assessment of Non-Specific Cell Binding by Flow Cytometry

This protocol is designed to quantify the non-specific binding of a fluorescently labeled antibody to a cell line that does not express the target antigen.

Materials:

  • Antibody-IR-806 conjugate

  • Target-negative cell line (e.g., a cell line known not to express the antigen of interest)

  • Target-positive cell line (as a positive control)

  • Isotype control antibody conjugated with this compound

  • Flow cytometry buffer (e.g., PBS with 2% FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest and wash the target-negative and target-positive cells.

    • Resuspend the cells in flow cytometry buffer to a concentration of 1x10^6 cells/mL.

  • Antibody Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the this compound conjugated antibody at a predetermined optimal concentration to the target-positive and target-negative cells.

    • In a separate tube, add the this compound conjugated isotype control to the target-negative cells.

    • Incubate the tubes for 30 minutes at 4°C in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of cold flow cytometry buffer by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 500 µL of flow cytometry buffer.

  • Data Acquisition and Analysis:

    • Acquire the samples on a flow cytometer equipped with a laser and filter set appropriate for this compound.

    • Analyze the data using appropriate software. Compare the mean fluorescence intensity (MFI) of the target-negative cells stained with the specific antibody-IR-806 conjugate to the MFI of the isotype control. A significant increase in MFI over the isotype control indicates non-specific binding.

Visualizing Experimental Workflows and Logical Relationships

The following diagrams illustrate the key experimental workflows and the logical relationships in assessing the cross-reactivity of this compound conjugates.

experimental_workflow_sec Workflow for Serum Protein Binding Assay (SEC) cluster_prep Sample Preparation cluster_chrom Size Exclusion Chromatography cluster_analysis Data Analysis prep_conjugate Prepare this compound Conjugate Solution incubate Incubate Conjugate with Serum (37°C) prep_conjugate->incubate control Prepare Conjugate in PBS (Control) prep_conjugate->control prep_serum Obtain Human Serum prep_serum->incubate inject_sample Inject Serum-Incubated Sample incubate->inject_sample inject_control Inject Control Sample control->inject_control equilibrate Equilibrate SEC Column with PBS equilibrate->inject_sample equilibrate->inject_control elute Elute with PBS inject_sample->elute inject_control->elute detect Monitor Elution (UV & Fluorescence) elute->detect analyze_chrom Analyze Chromatograms detect->analyze_chrom compare_peaks Compare Elution Profiles (Sample vs. Control) analyze_chrom->compare_peaks quantify Quantify Percentage of Bound Conjugate compare_peaks->quantify

Caption: Workflow for Serum Protein Binding Assay (SEC).

experimental_workflow_flow Workflow for Non-Specific Cell Binding Assay (Flow Cytometry) cluster_prep Cell & Antibody Preparation cluster_stain Staining cluster_acq Data Acquisition & Analysis prep_cells_neg Prepare Target-Negative Cells stain_neg Stain Target-Negative Cells with Ab Conjugate prep_cells_neg->stain_neg stain_iso Stain Target-Negative Cells with Isotype prep_cells_neg->stain_iso prep_cells_pos Prepare Target-Positive Cells (Control) stain_pos Stain Target-Positive Cells with Ab Conjugate prep_cells_pos->stain_pos prep_ab Prepare this compound Antibody Conjugate prep_ab->stain_neg prep_ab->stain_pos prep_iso Prepare this compound Isotype Control prep_iso->stain_iso wash Wash Cells stain_neg->wash stain_pos->wash stain_iso->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze MFI acquire->analyze compare Compare MFI of Negative vs. Isotype analyze->compare

Caption: Workflow for Non-Specific Cell Binding Assay.

logical_relationship Factors Influencing Cross-Reactivity of this compound Conjugates ir806 This compound Conjugate cross_reactivity Cross-Reactivity ir806->cross_reactivity exhibits serum_binding Serum Protein Binding (e.g., Albumin) cross_reactivity->serum_binding manifests as cell_binding Non-Specific Cell Binding (e.g., Monocytes) cross_reactivity->cell_binding manifests as dye_props Dye Properties dye_props->cross_reactivity influences hydrophobicity Hydrophobicity dye_props->hydrophobicity charge Charge dye_props->charge conjugate_props Conjugate Properties conjugate_props->cross_reactivity influences dol Degree of Labeling (DoL) conjugate_props->dol targeting_moiety Targeting Moiety conjugate_props->targeting_moiety biological_env Biological Environment biological_env->cross_reactivity mediates high_background High Background Signal serum_binding->high_background cell_binding->high_background low_snr Low Signal-to-Noise Ratio high_background->low_snr

Caption: Factors Influencing Cross-Reactivity.

Conclusion

The cross-reactivity of this compound conjugates is an important consideration for their application in biological research. While direct quantitative data for this compound is emerging, evidence from structurally related cyanine dyes like IRDye 800CW suggests a potential for interaction with serum proteins and non-specific binding to certain cell types. In contrast, alternative NIR dyes such as ZW800-1, FNIR-Tag, and s775z have demonstrated lower propensities for such off-target interactions in specific contexts.[5][6] The choice of fluorophore can significantly impact the biodistribution and signal-to-noise ratio of a conjugate. Therefore, careful validation of any NIR dye conjugate, using standardized protocols such as SEC for serum protein binding and flow cytometry for non-specific cell binding, is essential to ensure the accuracy and reliability of experimental outcomes. Researchers should consider these factors and the available alternatives when selecting a NIR dye for their specific application.

References

A Comparative Guide to the Near-Infrared Dye IR-806 for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the near-infrared (NIR) dye IR-806 against other commonly used alternatives in various imaging systems. The information is intended to assist researchers in selecting the appropriate contrast agent for their preclinical and clinical imaging needs by presenting available performance data, experimental protocols, and key considerations for its use.

Introduction to this compound

This compound is a water-soluble and photostable cyanine dye that operates within the near-infrared spectrum, with an absorption peak typically in the 730-800 nm range. Its characteristics make it a viable candidate for a variety of biomedical applications, including fluorescence-guided surgery, molecular imaging, and photoacoustic imaging. Like other cyanine dyes, it can be conjugated to targeting molecules to enhance its specificity for biological targets of interest. However, a common limitation of commercially available NIR dyes, including this compound, is their reliance on the enhanced permeability and retention (EPR) effect for passive tumor accumulation when not conjugated to a specific targeting ligand.

Performance Comparison: this compound and Alternatives

A direct quantitative comparison of this compound with leading alternatives like Indocyanine Green (ICG) and IRDye800CW is challenging due to a lack of studies performing head-to-head comparisons under identical conditions. However, by compiling available data, we can establish a benchmark for performance evaluation.

Photophysical Properties

The efficacy of a fluorescent probe is determined by its photophysical properties, including its ability to absorb light (molar extinction coefficient) and efficiently convert that into a fluorescent signal (quantum yield).

PropertyThis compoundIndocyanine Green (ICG)IRDye800CW
Molar Extinction Coefficient (ε) Data not readily available~156,000 - 223,000 M⁻¹cm⁻¹ (in water/plasma)[1][2]Data not readily available
Quantum Yield (Φ) 3.31% (in silica nanoparticles)[3]2.9% (in water)[1], 14%~9% (in PBS)[4]
Absorption Max (λabs) ~780-800 nm~787 nm (in plasma)~774 nm
Emission Max (λem) ~806 nm~815 nm (in plasma)~798 nm[5]
Photostability Generally reported as photostableProne to degradation in aqueous solutions[6]Generally considered more photostable than ICG[6]
Metabolism Not specifiedPrimarily hepatic clearance[6]Primarily renal clearance[6]

Note: The photophysical properties of dyes are highly dependent on their environment, including the solvent, concentration, and conjugation status. The data presented here are compiled from various sources and should be considered as representative values.

In Vivo Imaging Performance

The signal-to-background ratio (SBR) is a critical metric for in vivo imaging, as it determines the ability to distinguish the target tissue from the surrounding environment. While specific comparative SBR data for this compound is limited, studies with targeted ICG nanoprobes have achieved high SBRs, such as 10.8 in ovarian cancer models.[7] For IRDye800CW conjugated to Trastuzumab, a maximum tumor-to-muscle ratio of 5.35 has been reported, which was higher than that of a similar ICG-conjugate (4.42) in a breast cancer model.[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of imaging agents. Below are representative protocols for in vivo fluorescence and photoacoustic imaging using NIR dyes in a subcutaneous tumor mouse model.

Protocol 1: In Vivo NIR-Fluorescence Imaging

This protocol outlines the steps for imaging a subcutaneous tumor in a mouse model using a NIR fluorescent dye.

1. Animal Model Preparation:

  • Establish subcutaneous tumors by injecting cancer cells (e.g., 1x10^6 cells in 100 µL of PBS or Matrigel) into the flank of an immunocompromised mouse.[8][9]

  • Allow tumors to grow to a suitable size (e.g., 100-200 mm³) for imaging.[10]

2. Imaging Agent Preparation and Administration:

  • Dissolve the NIR dye (e.g., this compound) in a sterile, aqueous solution (e.g., PBS or 5% dextrose).

  • Administer the dye solution to the mouse via intravenous (tail vein) injection. A typical dose for untargeted dyes might be in the range of 1-5 mg/kg.[7]

3. In Vivo Imaging Procedure:

  • Anesthetize the mouse using isoflurane (1-2% in oxygen).[11][12]

  • Place the mouse on the imaging stage of a suitable in vivo imaging system (e.g., IVIS Spectrum).

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal imaging window.

  • Use appropriate excitation and emission filters for the specific dye (e.g., for this compound, excitation ~780 nm, emission >800 nm).[13]

4. Data Analysis:

  • Draw regions of interest (ROIs) over the tumor and adjacent non-tumor tissue.

  • Calculate the signal-to-background ratio (SBR) by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.[14]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Establish Subcutaneous Tumor Model C Anesthetize Mouse A->C B Prepare NIR Dye Solution D Administer Dye (IV) B->D C->D E Acquire Fluorescence Images at Time Points D->E F Draw Regions of Interest (ROIs) E->F G Calculate Signal-to- Background Ratio (SBR) F->G

Workflow for In Vivo Fluorescence Imaging.
Protocol 2: In Vivo Photoacoustic Imaging

This protocol details the use of a NIR dye for photoacoustic imaging of a subcutaneous tumor.

1. Animal and Probe Preparation:

  • Prepare the tumor-bearing mouse as described in the fluorescence imaging protocol.

  • Prepare and administer the NIR dye. For photoacoustic imaging, exogenous contrast agents like NIR dyes enhance the signal from the tissue.

2. Photoacoustic Imaging Setup:

  • Anesthetize the mouse and place it on the imaging stage of a photoacoustic tomography system.[11][12]

  • Apply ultrasound gel for acoustic coupling between the animal and the transducer.[11]

  • Calibrate the system's laser and ultrasound components according to the manufacturer's instructions.[15]

3. Image Acquisition:

  • Position the transducer over the tumor.

  • Acquire photoacoustic images using laser excitation wavelengths that correspond to the absorption peak of the NIR dye (e.g., ~800 nm) and a reference wavelength (e.g., for hemoglobin).[16]

  • The system will detect the ultrasonic waves generated by the thermoelastic expansion of the tissue and the dye upon laser absorption.

4. Data Reconstruction and Analysis:

  • The system's software reconstructs the raw data into 2D or 3D images of the tumor vasculature and dye distribution.

  • Analyze the images to assess tumor vascularity, dye accumulation, and potentially other physiological parameters like oxygenation if multi-wavelength imaging is performed.[12]

G cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis A Prepare Tumor-Bearing Mouse C Anesthetize and Position Mouse A->C B Administer NIR Dye B->C D Apply Ultrasound Gel C->D E Acquire Photoacoustic Data at Multiple Wavelengths D->E F Reconstruct 2D/3D Images E->F G Analyze Dye Distribution and Vasculature F->G

Workflow for In Vivo Photoacoustic Imaging.

Conclusion

References

A Comparative Guide to IR-806 Dye for Multimodal Imaging Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of in vivo imaging, near-infrared (NIR) dyes are indispensable tools for visualizing biological processes with high sensitivity and deep tissue penetration. Among these, IR-806 has emerged as a versatile agent for multimodal imaging, enabling researchers to combine the strengths of different imaging techniques for a more comprehensive understanding of disease models and therapeutic interventions. This guide provides an objective comparison of this compound with other commonly used NIR dyes—Indocyanine Green (ICG), IR-783, and IRDye 800CW—supported by experimental data and detailed protocols to aid in the selection and validation of the optimal imaging agent for your research needs.

Performance Comparison of NIR Dyes

The selection of a NIR dye is critical and depends on the specific requirements of the imaging modality and the biological question being addressed. Key performance indicators include spectral properties, quantum yield, photostability, and photothermal conversion efficiency. The following tables summarize the key quantitative data for this compound and its alternatives.

PropertyThis compoundIndocyanine Green (ICG)IR-783IRDye 800CW
Molecular Weight ( g/mol ) 735.33[1]775.0[2][3]749.35[4]1091.10 (Carboxylate)[5]
Absorption Max (λmax, nm) ~806[1]~780-800[2][6]~782-786[4][7]~773-774[8]
Emission Max (λem, nm) Not explicitly stated~810-830[2][6]~798-810[9]~789-794[10]
Quantum Yield (Φ) Not explicitly stated~2.5% in water[11]0.11[4]Similar to ICG[12][13]
Extinction Coefficient (M⁻¹cm⁻¹) Not explicitly statedNot explicitly stated157,000[4]Not explicitly stated
Key Features Water-soluble, photostable[14]FDA-approved, water-soluble[2][11]Water-soluble, targets cancer cells[15][16]High water solubility and photostability[8]

Multimodal Imaging Applications: A Comparative Overview

This compound and its counterparts are frequently employed in various imaging modalities, often as part of a larger nanoparticle or conjugated to a targeting moiety.

Imaging ModalityThis compoundIndocyanine Green (ICG)IR-783IRDye 800CW
Fluorescence Imaging Used for in vivo bio-imaging.[17]FDA-approved for clinical use; widely used for angiography and lymph node mapping.[2][18]Used for in vivo imaging of tumors, with preferential accumulation in cancer cells.[9][16]Used in a variety of NIR imaging applications, including Western blotting and in vivo imaging.[19]
Photoacoustic Imaging Can be used as a contrast agent.Can be loaded into nanoparticles to enhance photoacoustic signals for tumor imaging.Can be used as a contrasting agent for multimodal in vivo imaging.[4]Can be used for photoacoustic imaging.
Photothermal Therapy Can be incorporated into nanocomposites for targeted photothermal therapy.Used as a photothermal agent, often encapsulated in nanoparticles to improve efficiency.[11]Exhibits a photothermal effect leading to thermal ablation of cancer cells.[16]Can be used in photothermal therapy applications.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of imaging agents. Below are representative protocols for key imaging applications.

In Vivo Near-Infrared Fluorescence Imaging of Tumors

This protocol describes the use of a NIR dye for imaging tumor accumulation in a xenograft mouse model.

1. Animal Model Preparation:

  • Athymic nude mice (4-6 weeks old) are used.
  • Inject 1 x 10⁶ cancer cells (e.g., a human breast cancer cell line) subcutaneously into the flank of each mouse.
  • Allow tumors to grow to a suitable size (e.g., 5-10 mm in diameter) over 4-6 weeks.[20]

2. Imaging Agent Preparation and Injection:

  • Dissolve the NIR dye (e.g., this compound, ICG, IR-783, or IRDye 800CW conjugate) in sterile phosphate-buffered saline (PBS).
  • The typical dose is around 1-10 nmol per 20g mouse.
  • Administer the agent via intravenous (tail vein) injection.

3. Image Acquisition:

  • Anesthetize the mice using isoflurane.
  • Place the mouse in a small animal in vivo imaging system (e.g., IVIS Lumina XR).
  • Acquire images at various time points post-injection (e.g., 0, 6, 24, 48, 72, and 96 hours) to determine optimal tumor-to-background contrast.[21]
  • Use appropriate excitation and emission filters for the specific dye being used (e.g., for IR-783, excitation at ~780 nm and emission at ~840 nm).[20]

4. Data Analysis:

  • Use the imaging system's software to draw regions of interest (ROIs) over the tumor and adjacent non-tumor tissue.
  • Quantify the fluorescence intensity in each ROI.
  • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting efficiency.

Photoacoustic Imaging of Nanoparticle Accumulation in Tumors

This protocol outlines the use of NIR dye-loaded nanoparticles for photoacoustic imaging of tumors.

1. Animal and Nanoparticle Preparation:

  • Prepare the tumor-bearing mouse model as described in the fluorescence imaging protocol.
  • Synthesize or obtain nanoparticles loaded with the desired NIR dye (e.g., this compound).

2. Nanoparticle Injection:

  • Disperse the nanoparticles in a biocompatible solution (e.g., PBS).
  • Inject the nanoparticle suspension intravenously into the tumor-bearing mice.

3. Photoacoustic Image Acquisition:

  • Anesthetize the mouse.
  • Use a small animal photoacoustic imaging system.
  • Position the ultrasound transducer over the tumor region.
  • Irradiate the tumor with a pulsed laser at the absorption maximum of the NIR dye (e.g., ~806 nm for this compound).
  • The system will detect the resulting ultrasound waves to generate an image.
  • Acquire images at different time points post-injection to monitor nanoparticle accumulation.

4. Image Analysis:

  • Analyze the photoacoustic signal intensity within the tumor region over time.
  • An increase in signal intensity indicates the accumulation of the nanoparticles in the tumor.

Visualizing the Workflow

To better illustrate the process of validating a multimodal imaging agent, the following diagrams, created using the DOT language, outline the key steps and relationships.

Multimodal_Imaging_Validation_Workflow cluster_preclinical Preclinical Validation Workflow cluster_imaging Multimodal Imaging A Nanoprobe Synthesis (e.g., this compound conjugated to targeting ligand) B In Vitro Characterization (Size, Zeta Potential, Stability) A->B C Cellular Uptake Studies (Confocal Microscopy, Flow Cytometry) B->C D Animal Model (Tumor Xenograft) C->D E Systemic Administration (Intravenous Injection) D->E F Fluorescence Imaging (Tumor Accumulation, Biodistribution) E->F G Photoacoustic Imaging (High-Resolution Tumor Imaging) E->G I Ex Vivo Analysis (Histology, Biodistribution) F->I H Photothermal Therapy (Laser Irradiation, Temperature Monitoring) G->H H->I J Data Analysis & Correlation (Imaging Signals vs. Histology) I->J

Caption: Workflow for preclinical validation of a multimodal imaging nanoprobe.

Signaling_Pathway_Targeting cluster_targeting Targeted Nanoprobe Interaction with Cancer Cell NP This compound-Nanoprobe (with targeting ligand) Receptor Overexpressed Receptor (on cancer cell surface) NP->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosomal Compartment Endocytosis->Lysosome Internalization Imaging Multimodal Imaging Signal (Fluorescence, Photoacoustic) Lysosome->Imaging Signal Generation

Caption: Targeted delivery of an this compound nanoprobe for multimodal imaging.

References

Illuminating the Path from Lab to Life: An In Vitro and In Vivo Correlation Guide for the IR-806 Near-Infrared Fluorophore

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of preclinical imaging, the near-infrared (NIR) dye IR-806 offers a powerful tool for in vivo visualization. This guide provides a comprehensive comparison of this compound's performance against common alternatives, supported by experimental data, to bridge the gap between in vitro assays and in vivo outcomes.

This technical comparison delves into the crucial correlation between the fluorescence signal of this compound observed in laboratory cell cultures (in vitro) and its performance within living organisms (in vivo). Understanding this relationship is paramount for accurately interpreting imaging data and advancing drug development. We present quantitative data, detailed experimental protocols, and visual workflows to provide a clear and objective assessment of this compound.

Performance Comparison: this compound vs. Alternatives

To contextualize the performance of this compound, it is compared against two widely used near-infrared dyes: Indocyanine Green (ICG) and IRDye® 800CW. The following table summarizes their key photophysical and in vivo imaging properties.

PropertyThis compoundIndocyanine Green (ICG)IRDye® 800CW
Maximum Absorption (λmax) ~806 nm~780 nm in blood/plasma[1]~774 nm
Maximum Emission (λem) Not explicitly found~800-820 nm in blood/plasma[1]~789 nm
Quantum Yield (Φ) in aqueous solution Not explicitly found0.9%[2]3.3%[2]
In Vivo Stability Degrades over time in a gelatin matrix[3]Prone to degradation and aggregation in aqueous solutions[1]Generally considered stable
Primary Clearance Route Gall duct (inferred from nanoparticle studies)[4]Liver and biliary system[1]Not explicitly found

In Vitro - In Vivo Signal Correlation: A Data-Driven Perspective

A direct quantitative correlation between the in vitro fluorescence intensity of this compound in cell lines and the corresponding in vivo signal in xenograft tumors is not extensively documented in publicly available literature. However, the principles of establishing such a correlation are well-founded in fluorescence imaging research.

The workflow for establishing an in vitro-in vivo correlation (IVIVC) for a fluorescent probe like this compound involves a multi-step process. This process begins with the characterization of the dye's photophysical properties and its interaction with cells in a controlled laboratory setting. Subsequently, this in vitro data is used to inform and interpret the results from in vivo imaging studies.

cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Characterization Photophysical Characterization (Abs, Em, QY) CellUptake Cellular Uptake & Localization Studies Characterization->CellUptake Quantification Quantitative Fluorescence (Plate Reader) CellUptake->Quantification Imaging NIR Fluorescence Imaging Quantification->Imaging Correlation AnimalModel Animal Model (Xenograft) AnimalModel->Imaging Biodistribution Biodistribution (%ID/g) Imaging->Biodistribution Biodistribution->CellUptake Correlation cluster_cell Cellular Environment NIR_Dye NIR Dye (e.g., IR-783/IR-806) OATP Organic Anion Transporting Polypeptide (OATP) NIR_Dye->OATP Binding Intracellular Intracellular Accumulation OATP->Intracellular Transport Cell_Membrane Cancer Cell Membrane Mitochondria Mitochondria Intracellular->Mitochondria Localization

References

A Comparative Guide to Near-Infrared Dyes for Reproducible In Vivo Imaging: IR-806 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable near-infrared (NIR) fluorescent dye is a critical determinant for the success and reproducibility of in vivo imaging experiments. This guide provides an objective comparison of the cyanine dye IR-806 with other commonly used NIR dyes, focusing on performance characteristics that directly impact experimental reproducibility. We present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways to aid in the selection of the most appropriate imaging agent for your research needs.

Data Presentation: Quantitative Comparison of NIR Dyes

Reproducibility in fluorescence imaging is contingent on several key dye characteristics, including photostability, consistent biodistribution, and reliable targeting leading to high signal-to-background ratios. The following tables summarize the performance of this compound and its alternatives based on these critical parameters.

DyeExcitation Max (nm)Emission Max (nm)Key AdvantagesKey DisadvantagesPrimary Applications
This compound ~770-806~800-830Good water solubility, available for conjugation.Can form non-emissive aggregates, potential for degradation over time.General in vivo imaging, conjugation to targeting moieties.
IR-783 ~776~798High tumor-selectivity, longer retention in tumors compared to ICG.Tumor imaging, photothermal therapy.
IRDye800CW ~774~789High photostability, excellent brightness, available as NHS ester for easy conjugation.Higher background signal in some models compared to zwitterionic dyes.Gold standard for antibody conjugation, fluorescence-guided surgery.
Indocyanine Green (ICG) ~780~820FDA-approved, rapid clearance.Lower photostability and quantum yield compared to newer dyes, high protein binding.Clinical angiography, perfusion imaging.
ZW800-1 ~760~780Zwitterionic nature leads to low non-specific tissue accumulation and rapid renal clearance.High-contrast in vivo imaging.
Dye ConjugateTargetTumor-to-Muscle Ratio (TMR) / Tumor-to-Background Ratio (TBR)Biodistribution HighlightsReference
Trastuzumab-IRDye800CWHER2TMR = 5.35 ± 0.39Primarily renal clearance, lower hepatic uptake than Trastuzumab-ICG.[1]
Trastuzumab-ICGHER2TMR = 4.42 ± 0.10Primarily hepatic clearance.[1]
Nanobody-IRDye800CWTumor-specific antigensLower tumor accumulation and higher background compared to FNIR-Tag and s775z conjugates.[2]
Nanobody-FNIR-TagTumor-specific antigensStrong tumor accumulation as early as 1h post-injection with minimal background.Low liver signal.[2]
Nanobody-s775zTumor-specific antigensStrong tumor accumulation as early as 1h post-injection with minimal background.Low liver signal.[2]

Experimental Protocols

To ensure the reproducibility of experiments, detailed and consistent protocols are essential. Below are methodologies for key experiments cited in the comparison of these NIR dyes.

Protocol 1: Antibody Conjugation with NHS Ester Dyes (e.g., IRDye800CW-NHS)

This protocol outlines the steps for conjugating a near-infrared dye activated with an N-hydroxysuccinimide (NHS) ester to a monoclonal antibody, such as Trastuzumab.

  • Antibody Preparation:

    • Start with a purified antibody solution (e.g., Trastuzumab) at a concentration of 1 mg/mL or higher.

    • If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into a phosphate-buffered saline (PBS) or bicarbonate buffer (pH 8.0-8.5). Zeba desalting columns are suitable for this purpose.

  • Dye Preparation:

    • Allow the NHS ester dye (e.g., IRDye800CW-NHS) to equilibrate to room temperature.

    • Dissolve the dye in a small amount of anhydrous dimethyl sulfoxide (DMSO) to create a stock solution (e.g., 10 mM). This should be done immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction:

    • Bring the antibody solution to a pH of 8.5 by adding 0.1 M sodium carbonate (Na₂CO₃).

    • Add the dissolved dye to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1. The optimal ratio should be determined experimentally to achieve the desired degree of labeling (typically 1-3 dyes per antibody) while maintaining antibody function and solubility.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Remove unconjugated dye using a size-exclusion chromatography column (e.g., a PD-10 desalting column) equilibrated with PBS.

    • Collect the fractions containing the labeled antibody, which will elute first.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at the antibody's maximum absorbance (typically 280 nm) and the dye's maximum absorbance (e.g., ~774 nm for IRDye800CW).

    • Assess the purity and stability of the conjugate using methods such as SDS-PAGE and HPLC.

    • Confirm the immunoreactivity of the conjugated antibody with an in vitro binding assay (e.g., ELISA or flow cytometry).

Protocol 2: In Vivo Tumor Imaging in a Xenograft Mouse Model

This protocol describes a typical workflow for evaluating the tumor-targeting capabilities of a NIR dye-antibody conjugate in a mouse model.

  • Animal Model Preparation:

    • Use immunodeficient mice (e.g., athymic nude mice).

    • Subcutaneously inject a suspension of cancer cells (e.g., HER2-positive breast cancer cells for Trastuzumab conjugates) into the flank of each mouse.

    • Allow the tumors to grow to a suitable size (e.g., 100-200 mm³).

  • Probe Administration:

    • Administer the NIR dye-antibody conjugate intravenously (e.g., via tail vein injection). The dose will depend on the specific conjugate and imaging system but is typically in the range of 1-10 nmol of dye per mouse.

  • Near-Infrared Fluorescence Imaging:

    • At various time points post-injection (e.g., 24, 48, 72, and 96 hours), anesthetize the mice.

    • Place the mouse in a small animal in vivo imaging system equipped with the appropriate excitation laser and emission filter for the specific NIR dye.

    • Acquire whole-body fluorescence images.

  • Image Analysis:

    • Using the imaging system's software, draw regions of interest (ROIs) over the tumor and a contralateral, non-tumor-bearing area (e.g., muscle) to measure the average fluorescence intensity.

    • Calculate the tumor-to-muscle ratio (TMR) or tumor-to-background ratio (TBR) by dividing the average fluorescence intensity of the tumor ROI by that of the background ROI.

  • Ex Vivo Biodistribution (Optional but Recommended):

    • After the final imaging time point, euthanize the mice.

    • Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

    • Image the dissected tissues using the in vivo imaging system to quantify the biodistribution of the probe.

Mandatory Visualization

The following diagrams illustrate key concepts relevant to the application of this compound and its alternatives in cancer research.

experimental_workflow cluster_prep Preparation cluster_invivo In Vivo Experiment cluster_analysis Data Analysis antibody Antibody (e.g., Trastuzumab) conjugation Conjugation antibody->conjugation dye NIR Dye-NHS Ester (e.g., IRDye800CW) dye->conjugation purification Purification conjugation->purification injection IV Injection purification->injection mouse Xenograft Mouse Model mouse->injection imaging NIR Fluorescence Imaging injection->imaging roi ROI Analysis imaging->roi biodistribution Ex Vivo Biodistribution imaging->biodistribution tmr TMR/TBR Calculation roi->tmr

Experimental workflow for in vivo tumor imaging.

HER2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activation RAS RAS HER2->RAS Trastuzumab_Dye Trastuzumab-IRDye800CW Trastuzumab_Dye->HER2 Binding & Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified HER2 signaling pathway targeted by Trastuzumab-IRDye800CW.

EGFR_signaling cluster_membrane_egfr Cell Membrane cluster_cytoplasm_egfr Cytoplasm cluster_nucleus_egfr Nucleus EGFR EGFR GRB2_SOS GRB2/SOS EGFR->GRB2_SOS Recruitment PI3K_egfr PI3K EGFR->PI3K_egfr Activation Ligand_Dye EGF-IRDye800CW Ligand_Dye->EGFR Binding RAS_egfr RAS GRB2_SOS->RAS_egfr Activation RAF_egfr RAF RAS_egfr->RAF_egfr MEK_egfr MEK RAF_egfr->MEK_egfr ERK_egfr ERK MEK_egfr->ERK_egfr Gene_Transcription Gene Transcription (Proliferation, Survival) ERK_egfr->Gene_Transcription AKT_egfr AKT PI3K_egfr->AKT_egfr AKT_egfr->Gene_Transcription

Simplified EGFR signaling pathway for targeted imaging.

References

A Comparative Guide to Near-Infrared Fluorescent Probes: IR-806 vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of in vivo imaging and molecular diagnostics, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reproducible data. This guide provides an objective comparison of the near-infrared (NIR) fluorescent probe IR-806 against other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Near-Infrared (NIR) Fluorescence Imaging

NIR fluorescence imaging, typically conducted in the 700-900 nm window, offers significant advantages for in vivo studies. This spectral range minimizes interference from tissue autofluorescence and allows for deeper tissue penetration compared to visible light, enabling high-contrast imaging of biological processes in living organisms.[1][2] Key players in this space include various classes of organic dyes, each with distinct photophysical properties. This guide focuses on the comparative performance of this compound, a heptamethine cyanine dye, against other prominent NIR probes.

Data Presentation: A Quantitative Comparison of NIR Fluorescent Probes

The selection of a fluorescent probe is often dictated by its photophysical properties, which determine its brightness, sensitivity, and suitability for specific applications. The following table summarizes the key quantitative data for this compound and a selection of popular alternative NIR probes.

ProbeTypeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent/Conditions
This compound Cyanine~780-806[3][4][5][6]~830390 l g⁻¹ cm⁻¹[3]0.0028CHCl3 / DMSO
Indocyanine Green (ICG) Cyanine~787[7]~815[7]223,000[7]0.14[7]Plasma/Albumin
IR-820 Cyanine~710[8]~820-829[8]198,181[9]0.025 (in serum)[10]Water/Serum/Methanol
Cy7 Cyanine~756[11]~779[11]250,000[11]0.3[12]aq. Buffer
Representative Squaraine Dye (SQ-258) Squaraine656[13]670[13]306,000[13]-Ethanol
Representative NIR-BODIPY Dye BODIPY~682~700+~124,000~0.038CH2Cl2

Note: The photophysical properties of fluorescent dyes can be highly dependent on their environment, including the solvent and the presence of biomolecules. The data presented here are for comparative purposes and were obtained under the specified conditions.

Experimental Protocols

To ensure objective and reproducible benchmarking of fluorescent probes, standardized experimental protocols are essential. Below are detailed methodologies for key experiments.

Protocol 1: Determination of Photophysical Properties

Objective: To measure and compare the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield of different NIR probes.

Materials:

  • NIR fluorescent probes (this compound and competitors)

  • Spectroscopy-grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline (PBS))

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

Methodology:

  • Stock Solution Preparation: Prepare stock solutions of each dye in a suitable solvent (e.g., DMSO) at a concentration of 1 mM.

  • Absorption Spectroscopy:

    • Dilute the stock solutions in the desired solvent to a concentration that yields an absorbance between 0.05 and 0.1 at the absorption maximum to avoid inner filter effects.

    • Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 600-900 nm).

    • Determine the wavelength of maximum absorption (λmax).

  • Molar Extinction Coefficient Calculation:

    • Prepare a series of dilutions of the dye in the chosen solvent.

    • Measure the absorbance of each dilution at the λmax.

    • Plot absorbance versus concentration. The slope of the resulting line, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (ε).

  • Fluorescence Spectroscopy:

    • Using the same diluted solutions, record the fluorescence emission spectrum using a fluorometer. Excite the sample at its absorption maximum (λmax).

    • Determine the wavelength of maximum emission.

  • Quantum Yield Determination:

    • The fluorescence quantum yield (Φ) is determined relative to a standard of known quantum yield (e.g., ICG in DMSO).

    • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Protocol 2: In Vivo Fluorescence Imaging in a Small Animal Model

Objective: To compare the in vivo performance of this compound and other NIR probes in a tumor-bearing mouse model.

Materials:

  • NIR fluorescent probes conjugated to a targeting moiety (e.g., an antibody or peptide)

  • Tumor-bearing immunodeficient mice (e.g., nude mice with subcutaneous xenografts)

  • In vivo imaging system equipped with appropriate lasers and filters for NIR fluorescence detection

  • Anesthesia (e.g., isoflurane)

Methodology:

  • Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.

  • Probe Administration: Inject the fluorescent probe conjugate intravenously (e.g., via the tail vein). The dosage will depend on the specific probe and targeting agent.

  • Image Acquisition:

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to assess probe biodistribution and tumor accumulation.

    • Use appropriate excitation and emission filters for each probe.

  • Image Analysis:

    • Draw regions of interest (ROIs) over the tumor and a contralateral non-tumor area.

    • Quantify the average fluorescence intensity within each ROI.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess targeting specificity.

  • Ex Vivo Analysis (Optional): At the final time point, euthanize the mouse and dissect the tumor and major organs. Image the dissected tissues to confirm in vivo findings and assess biodistribution more accurately.

Mandatory Visualizations

Experimental Workflow for In Vivo Imaging

G cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Probe Conjugation Probe Conjugation Probe Injection Probe Injection Probe Conjugation->Probe Injection Animal Model Animal Model Anesthesia Anesthesia Animal Model->Anesthesia Anesthesia->Probe Injection Image Acquisition Image Acquisition Probe Injection->Image Acquisition ROI Analysis ROI Analysis Image Acquisition->ROI Analysis TBR Calculation TBR Calculation ROI Analysis->TBR Calculation Ex Vivo Validation Ex Vivo Validation TBR Calculation->Ex Vivo Validation

Workflow for in vivo fluorescence imaging.
Signaling Pathway: miRNA Detection Using a Fluorescent Nanoprobe

This compound can be incorporated into nanoprobes for the detection of specific biomarkers, such as microRNAs (miRNAs). The following diagram illustrates a general workflow for miRNA detection using a fluorescent nanoprobe system.

Workflow for miRNA detection using an this compound-based nanoprobe.

Conclusion

This compound is a valuable tool in the near-infrared fluorescent probe toolbox. Its photophysical properties make it suitable for a range of in vivo imaging applications, particularly when incorporated into targeted nanoprobes. However, its performance relative to other NIR dyes, such as ICG and Cy7, depends on the specific experimental context. ICG, being FDA-approved, holds a significant advantage for clinical translation. Dyes like Cy7 may offer superior brightness in certain applications. The choice of the optimal probe will ultimately depend on the specific requirements of the research, including the desired imaging depth, target molecule, and instrumentation available. This guide provides a foundational dataset and standardized protocols to aid researchers in making an informed decision for their specific needs.

References

Safety Operating Guide

Navigating the Disposal of IR-806: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the near-infrared cyanine dye IR-806, proper disposal is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not extensively documented, a comprehensive approach can be formulated by adhering to general principles for handling cyanine dyes and hazardous laboratory waste. This guide provides essential information on the safe handling, storage, and disposal of this compound, ensuring the protection of personnel and the environment.

Personal Protective Equipment and Handling

Before initiating any procedure involving this compound, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The minimum recommended PPE includes:

  • Eyeshields: To protect against splashes and aerosols.

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

  • Lab Coat: To protect clothing and skin.

  • Type N95 (US) or equivalent respirator: To be used when handling the solid form of the dye to prevent inhalation of particles.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage of this compound Waste

Proper storage of this compound waste is crucial to prevent accidental spills and exposure. All waste containing this compound, whether in solid or liquid form, should be collected in designated, leak-proof containers that are clearly labeled as "Hazardous Waste: this compound." These containers must be kept closed except when adding waste.

For liquid waste, it is recommended to use secondary containment to mitigate the impact of potential leaks. Waste containers should be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[1] These areas must be inspected regularly for any signs of leakage.[1]

Spill Cleanup Procedures

In the event of a spill, the following steps should be taken:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Wear Appropriate PPE: Don the full set of recommended PPE before attempting to clean the spill.

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite or sand to contain the spill.[2]

  • Collect the Waste: Carefully collect the absorbed material or spilled solid and place it in a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report the Spill: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EH&S) department.

Disposal Procedures

Direct disposal of this compound down the drain is not recommended. All waste containing this dye should be managed as hazardous chemical waste. The following step-by-step procedure outlines the recommended disposal workflow:

  • Waste Collection: Collect all this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup materials, in a properly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contact EH&S: Once the waste container is full or ready for disposal, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[3] They will provide guidance on specific labeling and pickup procedures.

  • Documentation: Maintain a log of the waste generated, including the date and quantity.

While some general guidance for dye disposal suggests neutralization of acidic or basic dye baths before disposal, specific instructions for this compound are not available.[4] Therefore, treating it as a chemical waste stream for collection by EH&S is the most prudent and compliant approach.

Quantitative Data Summary

At present, there is no publicly available quantitative data specifically for this compound regarding disposal concentration limits or occupational exposure limits. The available information focuses on its properties as a solid dye.

ParameterValueSource
FormSolid
Dye Content90%
Melting Point214-218 °C
λmax806 nm
Storage Class11 - Combustible Solids

This compound Disposal Workflow

IR806_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Disposal Protocol cluster_spill Spill Response A Wear Appropriate PPE (Eyeshields, Gloves, Lab Coat, Respirator) B Handle in a Well-Ventilated Area (e.g., Fume Hood) A->B C Collect All this compound Waste (Solid & Liquid) B->C D Use Labeled, Leak-Proof Hazardous Waste Container C->D E Store in Designated Satellite Accumulation Area (SAA) D->E F Container Full or Ready for Disposal E->F G Contact Environmental Health & Safety (EH&S) for Pickup F->G H Follow Institutional Labeling & Pickup Procedures G->H S1 Evacuate & Secure Area S2 Don Full PPE S1->S2 S3 Contain Spill with Absorbent S2->S3 S4 Collect Waste S3->S4 S4->D Dispose of cleanup materials S5 Decontaminate Area S4->S5 S6 Report to Supervisor & EH&S S5->S6 Spill Spill Event Spill->S1

Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific safety and waste disposal guidelines.

References

Personal protective equipment for handling IR-806

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the near-infrared cyanine dye, IR-806.

This document provides critical safety and logistical information for the proper management of this compound in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and to maintain the integrity of experimental outcomes.

Product Information and Physical Properties

This compound is a near-infrared (NIR) cyanine dye, appearing as a green to dark green solid powder. It is recognized for its applications in biomedical imaging, dye-sensitized solar cells, and as a laser and near-IR dye.[1]

PropertyValueSource
Synonyms 2-[2-[2-chloro-3-[2-[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-ethylidene]-1-cyclopenten-1-yl]-ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium hydroxide, inner salt sodium salt[2]
Molecular Formula C₃₇H₄₄ClN₂NaO₆S₂[2]
Molecular Weight 735.33 g/mol [2]
Appearance Solid[2]
Melting Point 214-218 °C[2]
Absorption Maximum (λmax) 806 nm[2]
Solubility Water soluble, Soluble in DMSO (100 mg/mL with ultrasonic assistance)[3]

Hazard Identification and Personal Protective Equipment (PPE)

Primary Hazards:

  • Inhalation: Fine dust may be irritating to the respiratory tract.

  • Eye Contact: May cause eye irritation.

  • Skin Contact: May cause skin irritation. Staining of the skin will occur.

  • Ingestion: Expected to be of low ingestion hazard, but should be avoided.[5]

Mandatory Personal Protective Equipment (PPE):

PPE CategoryItemSpecificationsRationale
Eye Protection Safety Glasses with Side Shields or GogglesANSI Z87.1 approvedProtects eyes from airborne powder and splashes.
Hand Protection Nitrile GlovesChemical-resistantPrevents skin contact and staining.
Respiratory Protection N95 or higher rated Dust MaskNIOSH-approvedPrevents inhalation of fine powder, especially during weighing and transfer.[2][4]
Body Protection Laboratory CoatStandardProtects personal clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Weighing and Handling the Powdered Dye

Due to the fine nature of the powdered dye, all weighing and initial handling should be performed in a well-ventilated area, preferably within a chemical fume hood or a designated powder handling enclosure to minimize inhalation risk.

Protocol for Weighing:

  • Prepare the Weighing Area: Ensure the analytical balance is clean and located in a draft-free area within the fume hood.

  • Don PPE: Wear all required PPE, including an N95 mask, safety glasses, and nitrile gloves.

  • Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the balance and tare to zero.

  • Transfer the Powder: Carefully transfer the desired amount of this compound powder to the weighing vessel using a clean spatula. Avoid creating dust clouds.

  • Clean Up: Immediately after weighing, carefully clean any residual powder from the balance and surrounding area using a damp wipe. Dispose of the wipe as chemical waste.

Preparation of a Stock Solution in DMSO

The following protocol is a general guideline for preparing a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh this compound: Following the weighing protocol above, weigh the desired amount of this compound into a sterile vial.

  • Add Solvent: In a chemical fume hood, add the calculated volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 100 mg/mL).[3]

  • Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes. If the dye is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes. Visually inspect the solution to ensure no particles remain.[3]

  • Storage: Store the stock solution in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]

Disposal Plan

All materials contaminated with this compound, including unused dye, concentrated stock solutions, and contaminated consumables (e.g., gloves, wipes, weighing paper, pipette tips), must be disposed of as hazardous chemical waste.

Disposal Workflow:

G cluster_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Solid Waste (Gloves, Wipes, Weighing Paper) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container Segregate liquid_waste Liquid Waste (Unused Solutions, Rinsates) liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container Segregate disposal_service Licensed Hazardous Waste Disposal Service solid_container->disposal_service Arrange Pickup liquid_container->disposal_service Arrange Pickup

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.